Cdk8-IN-6
Description
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Properties
Molecular Formula |
C26H37ClN2 |
|---|---|
Molecular Weight |
413.0 g/mol |
IUPAC Name |
(3R,5S,8R,9S,10S,13S,14S)-17-(5-chloro-3-pyridinyl)-N,N,10,13-tetramethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-amine |
InChI |
InChI=1S/C26H37ClN2/c1-25-11-9-20(29(3)4)14-18(25)5-6-21-23-8-7-22(17-13-19(27)16-28-15-17)26(23,2)12-10-24(21)25/h7,13,15-16,18,20-21,23-24H,5-6,8-12,14H2,1-4H3/t18-,20+,21-,23-,24-,25-,26+/m0/s1 |
InChI Key |
ZLGOMJAYBOBMTQ-QHPHXHBYSA-N |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CC(=CN=C5)Cl)C)N(C)C |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CC=C4C5=CC(=CN=C5)Cl)C)N(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Cdk8-IN-6: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cdk8-IN-6 is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8), a key transcriptional regulator implicated in various cancers, including Acute Myeloid Leukemia (AML). This document provides an in-depth technical overview of the mechanism of action of this compound, detailing its biochemical and cellular activities, its impact on critical signaling pathways, and its preclinical efficacy. The information presented herein is intended to support further research and drug development efforts targeting CDK8.
Introduction to CDK8 and its Role in Cancer
Cyclin-Dependent Kinase 8 (CDK8), along with its paralog CDK19, is a component of the Mediator complex, a crucial multiprotein assembly that regulates the transcription of genes by RNA Polymerase II. The CDK8 module of the Mediator complex can act as both a positive and negative regulator of transcription, influencing a wide array of signaling pathways critical for cell proliferation, differentiation, and survival. Dysregulation of CDK8 activity has been linked to the pathogenesis of several cancers, making it an attractive target for therapeutic intervention.
Biochemical Profile of this compound
This compound is a small molecule inhibitor that demonstrates high affinity and potent inhibitory activity against CDK8.
Potency and Binding Affinity
| Compound | Target | Assay Type | Value | Reference |
| This compound (compound 9) | CDK8 | Kd | 13 nM | [1] |
| This compound (compound 12) | CDK8 | IC50 | 39.2 ± 6.3 nM |
Kinase Selectivity
A comprehensive kinase selectivity profile is crucial for understanding the specificity of an inhibitor and predicting potential off-target effects. While a broad kinome scan for this compound is not publicly available, studies on other selective CDK8/19 inhibitors like T-474 have shown high selectivity with inhibition greater than 80% for only CDK8, CDK19, and Haspin out of a panel of 456 kinases[2]. It is anticipated that this compound possesses a similar high degree of selectivity for CDK8 and its close homolog CDK19.
Cellular Mechanism of Action
This compound exerts its anti-cancer effects by modulating key signaling pathways that are aberrantly activated in cancer cells, particularly in the context of AML.
Inhibition of STAT Signaling
The Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in cell growth, survival, and differentiation. Constitutive activation of STAT signaling is a hallmark of many cancers, including AML. CDK8 has been identified as a key regulator of STAT1 and STAT5 phosphorylation at Ser727 and Ser726, respectively.
This compound has been shown to inhibit the phosphorylation of STAT1 and STAT5 in AML cell lines, thereby attenuating the pro-survival signals driven by these transcription factors. This leads to a reduction in the expression of downstream target genes involved in cell proliferation and survival.
Modulation of Wnt/β-catenin Signaling
The Wnt/β-catenin signaling pathway plays a pivotal role in embryonic development and tissue homeostasis. Aberrant activation of this pathway is a common driver of tumorigenesis, particularly in colorectal cancer. CDK8 is a known positive regulator of β-catenin-driven transcription[3]. It can phosphorylate E2F1, thereby relieving its repression of β-catenin, and it can also directly enhance the transcriptional activity of the β-catenin/TCF complex[3]. Inhibition of CDK8 is therefore expected to downregulate the expression of Wnt target genes, such as MYC and Cyclin D1, which are critical for cancer cell proliferation.
Preclinical Anti-Cancer Activity
In Vitro Cellular Activity
This compound has demonstrated potent cytotoxic effects against a panel of AML cell lines.
| Cell Line | IC50 (µM) | Reference |
| MOLM-13 | 11.2 | [1] |
| OCI-AML3 | 7.5 | [1] |
| MV4-11 | 8.6 | [1] |
Additionally, a closely related analog, referred to as compound 12, showed potent anti-proliferative activity in AML cell lines with GC50 values of 0.02 ± 0.01 μM in MOLM-13 and 0.03 ± 0.01 μM in MV4-11 cells.
In Vivo Efficacy
While specific in vivo efficacy data for this compound in xenograft models is not yet publicly available, a closely related compound (compound 12) has shown promising pharmacokinetic properties with a bioavailability (F) of 38.80% in vivo. Furthermore, other selective CDK8 inhibitors have demonstrated significant anti-tumor activity in AML xenograft models. For instance, the CDK8 inhibitor MK256 effectively inhibited tumor growth in a MOLM-14 xenograft model[4]. The CDK8 inhibitor SEL-120-34A also showed a reduction in tumor growth in an Rh30 rhabdomyosarcoma xenograft model[5]. These findings suggest that potent and selective CDK8 inhibitors like this compound have the potential for in vivo anti-tumor efficacy.
Experimental Protocols
Biochemical Kinase Assay (Radiometric HotSpot™ Assay)
This protocol describes a radiometric assay to determine the in vitro potency of this compound against CDK8.
Materials:
-
Recombinant human CDK8/Cyclin C complex
-
Protein substrate (e.g., Pol2-CTD, 5 µM)
-
[γ-³³P]-ATP (10 µM)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
This compound (serial dilutions)
-
Filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase reaction buffer.
-
In a reaction plate, add the kinase reaction buffer, the protein substrate, and the diluted this compound or DMSO (vehicle control).
-
Add the recombinant CDK8/Cyclin C enzyme to initiate the reaction.
-
Add [γ-³³P]-ATP to the reaction mixture and incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]-ATP.
-
Measure the radioactivity on the filter plate using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay: Inhibition of STAT5 Phosphorylation in AML Cells
This protocol details a Western blot-based assay to measure the effect of this compound on STAT5 phosphorylation in AML cells.
Materials:
-
AML cell line (e.g., MOLM-13, MV4-11)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-STAT5 (pS726), anti-STAT5, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed AML cells in a multi-well plate and allow them to adhere or stabilize overnight.
-
Treat the cells with increasing concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 24 hours).
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against phospho-STAT5 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total STAT5 and GAPDH (as a loading control).
-
Quantify the band intensities to determine the relative levels of phosphorylated STAT5.
Cellular Assay: Wnt/β-catenin Reporter Assay
This protocol describes a luciferase-based reporter assay to assess the impact of this compound on Wnt/β-catenin signaling.
Materials:
-
Cancer cell line with an active Wnt pathway (e.g., HCT116, SW480)
-
TCF/LEF luciferase reporter vector (e.g., TOPFlash)
-
Control reporter vector (e.g., FOPFlash)
-
Renilla luciferase vector (for normalization)
-
Transfection reagent
-
This compound (stock solution in DMSO)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfect the cancer cells with the TCF/LEF reporter vector (or control vector) and the Renilla luciferase vector using a suitable transfection reagent.
-
After 24 hours, treat the transfected cells with increasing concentrations of this compound or DMSO (vehicle control).
-
Incubate the cells for an additional 24-48 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold change in reporter activity relative to the vehicle-treated control to determine the effect of this compound on Wnt/β-catenin signaling.
Signaling Pathways and Experimental Workflows
This compound Inhibition of the STAT Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MK256 is a novel CDK8 inhibitor with potent antitumor activity in AML through downregulation of the STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK8 Inhibition Releases the Muscle Differentiation Block in Fusion-driven Alveolar Rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Cdk8-IN-6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 8 (CDK8) has emerged as a significant oncogene in various cancers, including acute myeloid leukemia (AML), primarily through its role in regulating gene transcription. This has spurred the development of selective inhibitors to probe its function and serve as potential therapeutics. This technical guide details the discovery, synthesis, and biological evaluation of Cdk8-IN-6, a potent and selective inhibitor of CDK8. This compound, also identified as compound 9 in its discovery manuscript, is a synthetic steroid derivative that demonstrates high affinity for CDK8 and selective cytotoxicity against AML cancer cell lines. This document provides a comprehensive overview of its development, including detailed experimental protocols, quantitative biological data, and a visualization of the relevant cellular pathways and experimental workflows.
Introduction: CDK8 as a Therapeutic Target
Cyclin-dependent kinase 8 (CDK8), along with its close paralog CDK19, is a transcriptional regulator that functions as the enzymatic component of the Mediator complex's kinase module.[1] This module, which also includes Cyclin C, MED12, and MED13, reversibly associates with the core Mediator complex to modulate the activity of RNA Polymerase II.[2] CDK8 exerts its influence by phosphorylating transcription factors and components of the transcription machinery, thereby controlling the expression of key genes involved in cell proliferation, differentiation, and survival.[3]
Deregulation of CDK8 activity has been implicated in a variety of cancers. For instance, CDK8 is amplified in colorectal cancer, where it enhances β-catenin-driven transcription.[2] It also plays crucial roles in signaling pathways such as STAT, TGF-β, and Notch, which are frequently dysregulated in malignancy.[4][5] Given its pivotal role in oncogenic transcriptional programs, the selective inhibition of CDK8 presents a promising therapeutic strategy, particularly for hematological malignancies like AML.[3]
Discovery of this compound
This compound was developed by Solum et al. as part of a rational drug design campaign focused on creating novel CDK8 inhibitors with a synthetic steroid scaffold.[3] The aim was to develop potent and selective agents for the potential treatment of AML.[3] The research led to a series of compounds, of which this compound (designated compound 9 in the study) was one of the most promising, exhibiting a dissociation constant (Kd) in the low nanomolar range.[3][6]
The design strategy leveraged a steroid backbone to explore the chemical space for CDK8 inhibition, leading to the identification of several potent compounds.[3] this compound emerged from this series as a highly effective inhibitor, demonstrating excellent selectivity for CDK8 when profiled against a large panel of kinases.[3][6]
Synthesis of this compound
The synthesis of this compound and its analogs was achieved through a multi-step synthetic route starting from commercially available steroid precursors. The detailed experimental protocol for the synthesis of the steroid-based inhibitors is described in the primary literature by Solum et al. (2020). The general workflow is outlined below.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: General Synthesis
The synthesis of the new synthetic steroids, including this compound, involved standard organic chemistry techniques. While the exact step-by-step procedure for this compound is proprietary to the discovery manuscript, a representative protocol for this class of compounds would involve:
-
Starting Material Modification: A commercially available steroid backbone is subjected to a series of chemical modifications to introduce key functional groups. This may involve reactions such as oxidations, reductions, and protections/deprotections of hydroxyl and ketone groups.
-
Introduction of the Pharmacophore: A key step involves the introduction of the chemical moiety responsible for CDK8 binding. This is typically achieved through coupling reactions, such as amide bond formation or nucleophilic substitution, to attach a pre-functionalized side chain to the steroid core.
-
Final Steps and Purification: The final synthetic steps may involve deprotection of any protecting groups followed by purification of the final compound. Purification is typically performed using techniques like flash column chromatography on silica gel, and the product's identity and purity are confirmed by analytical methods such as NMR (¹H and ¹³C) and mass spectrometry (MS).
Note: For the explicit, detailed synthesis protocol, including reagents, reaction conditions, and yields, researchers must consult the supplementary information of the primary publication: Solum E, et al. Bioorg Med Chem. 2020 May 15;28(10):115461.[3]
Biological Activity and Data
The biological activity of this compound was characterized through a series of in vitro assays to determine its potency, selectivity, and cellular effects.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | Kd (nM) |
| This compound | CDK8 | 13 |
Data sourced from Solum et al., 2020.[3]
Table 2: Cellular Cytotoxicity (IC50)
| Compound | Cell Line | Cell Type | IC50 (µM) |
| This compound | MOLM-13 | Acute Myeloid Leukemia | 11.2 |
| This compound | OCI-AML3 | Acute Myeloid Leukemia | 7.5 |
| This compound | MV4-11 | Acute Myeloid Leukemia | 8.6 |
| This compound | NRK | Normal Rat Kidney | 20.5 |
| This compound | H9c2 | Rat Cardiomyoblast | 12.5-25 |
Data sourced from MedchemExpress, citing Solum et al., 2020.[7]
Kinase Selectivity
This compound was evaluated for its selectivity against a panel of 465 different kinases. The results indicated high selectivity for CDK8, a critical feature for a chemical probe or therapeutic candidate, minimizing potential off-target effects.[3][6]
Key Experimental Protocols
The following protocols are representative of the methods used to evaluate this compound.
Kinase Binding Assay (KINOMEscan™)
This assay is used to determine the dissociation constant (Kd) of the inhibitor for its target kinase.
-
Principle: The assay is based on a competition binding format. An active-site directed ligand is immobilized on a solid support. The kinase of interest is fused to a DNA tag. The inhibitor is incubated with the kinase, and the mixture is then applied to the immobilized ligand. The amount of kinase that binds to the immobilized ligand is quantified by qPCR of the DNA tag. The more potent the inhibitor, the less kinase will be available to bind to the support.
-
Procedure Outline:
-
A diverse panel of human kinases is expressed as fusions with a proprietary DNA tag.
-
Tagged kinases are mixed with the test compound (this compound) at various concentrations.
-
The kinase/compound mixtures are added to wells containing an immobilized, active-site directed ligand.
-
After an incubation period to allow for binding equilibrium, the wells are washed to remove unbound kinase.
-
The amount of bound kinase is quantified using qPCR.
-
Binding data is plotted, and the Kd is calculated from the dose-response curve.
-
Caption: Workflow for the KINOMEscan™ competition binding assay.
Cellular Cytotoxicity Assay (WST-1 Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of the inhibitor's IC50 value.
-
Principle: The WST-1 reagent is a stable tetrazolium salt that is cleaved to a soluble formazan dye by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan dye produced is directly proportional to the number of living cells.
-
Procedure Outline:
-
AML (e.g., MOLM-13, OCI-AML3, MV4-11) and non-cancerous control cells (e.g., NRK) are seeded into 96-well plates and allowed to adhere or stabilize overnight.
-
Cells are treated with a serial dilution of this compound (and a vehicle control, e.g., DMSO) for a specified period (e.g., 48 hours).
-
After the treatment period, WST-1 reagent is added to each well.
-
The plates are incubated for a defined time (e.g., 1-4 hours) at 37°C.
-
The absorbance of the formazan dye is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm).
-
The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control.
-
The IC50 value is determined by plotting cell viability against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.[6]
-
CDK8 Signaling Pathways
CDK8 functions as a critical node in several signaling pathways implicated in cancer. Its inhibition by molecules like this compound can therefore have profound effects on cellular transcription and behavior.
Caption: CDK8 integrates signals from multiple oncogenic pathways.
Conclusion
This compound is a potent and selective, steroid-based inhibitor of CDK8, discovered through a targeted drug design effort. It exhibits low nanomolar affinity for its target and demonstrates preferential cytotoxicity towards AML cells over non-cancerous cell lines in vitro. The detailed data and protocols presented herein provide a valuable resource for researchers investigating CDK8 biology and for professionals in the field of drug development. The high selectivity and demonstrated cellular activity of this compound make it a useful chemical tool for further elucidating the complex roles of CDK8 in health and disease.
References
- 1. Discovery and Development of Cyclin-Dependent Kinase 8 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New CDK8 inhibitors as potential anti-leukemic agents - Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Development of a Series of Potent and Selective Type II Inhibitors of CDK8 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Cdk8-IN-6: A Potent CDK8 Inhibitor for Acute Myeloid Leukemia
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Despite advances in chemotherapy and targeted therapies, AML remains a disease with a poor prognosis for many patients, highlighting the urgent need for novel therapeutic strategies. One emerging target of interest is Cyclin-Dependent Kinase 8 (CDK8), a component of the Mediator complex that plays a crucial role in transcriptional regulation. Dysregulation of CDK8 activity has been implicated in the pathogenesis of various cancers, including AML, by promoting oncogenic gene expression programs and maintaining a stem-like state. Cdk8-IN-6 is a potent and selective inhibitor of CDK8 that has shown promise as a potential therapeutic agent for AML. This technical guide provides an in-depth overview of the role of this compound in AML, including its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and visualizations of key pathways and workflows.
Core Mechanism of Action
This compound exerts its anti-leukemic effects by directly inhibiting the kinase activity of CDK8. As a subunit of the Mediator complex's kinase module, CDK8 phosphorylates various substrates, including transcription factors and components of the basal transcription machinery. In AML, CDK8 has been shown to phosphorylate and activate key signaling proteins, notably Signal Transducer and Activator of Transcription (STAT) proteins, such as STAT1 and STAT5. The phosphorylation of STAT1 at serine 727 (S727) and STAT5 at serine 726 (S726) is critical for their transcriptional activity, which in turn drives the expression of genes involved in cell proliferation, survival, and the maintenance of a leukemic stem cell phenotype. By inhibiting CDK8, this compound blocks the phosphorylation of these STAT proteins, leading to the downregulation of their target genes and subsequent induction of apoptosis and differentiation in AML cells.
Quantitative Data
The efficacy of this compound and other CDK8 inhibitors has been evaluated in various AML cell lines. The following tables summarize the key quantitative data from these studies.
| Inhibitor | Assay Type | Cell Line | IC50 / Kd | Reference |
| This compound | Binding Assay (Kd) | - | 13 nM | [1] |
| This compound | Cytotoxicity (IC50) | MOLM-13 | 11.2 µM | [1] |
| This compound | Cytotoxicity (IC50) | OCI-AML3 | 7.5 µM | [1] |
| This compound | Cytotoxicity (IC50) | MV4-11 | 8.6 µM | [1] |
| Compound 12 | Kinase Assay (IC50) | - | 39.2 ± 6.3 nM | [2][3] |
| Compound 12 | Proliferation (GC50) | MOLM-13 | 0.02 ± 0.01 µM | [2][3] |
| Compound 12 | Proliferation (GC50) | MV4-11 | 0.03 ± 0.01 µM | [2][3] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using the DOT language.
References
Cdk8-IN-6 and its Effect on the Mediator Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cyclin-Dependent Kinase 8 (CDK8) is a key transcriptional regulator that, along with its binding partner Cyclin C, forms a module that can associate with the larger Mediator complex. The Mediator complex is a crucial coactivator that bridges transcription factors and RNA Polymerase II (Pol II), thereby playing a central role in gene expression. The CDK8 module's association with the Mediator complex is dynamic and can either positively or negatively regulate transcription, depending on the cellular context. Dysregulation of CDK8 activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.
Cdk8-IN-6 is a potent and selective inhibitor of CDK8. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its effects on the Mediator complex. It is intended for researchers, scientists, and drug development professionals working in the fields of oncology, cell biology, and pharmacology.
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, providing a concise overview of its potency and cellular effects.
| Parameter | Value | Assay Type | Reference |
| Binding Affinity (Kd) | 13 nM | Kinase Binding Assay | [1] |
| Cell Line | IC50 (µM) | Assay Type | Reference |
| MOLM-13 (Acute Myeloid Leukemia) | 11.2 | Cytotoxicity Assay | [1] |
| OCI-AML3 (Acute Myeloid Leukemia) | 7.5 | Cytotoxicity Assay | [1] |
| MV4-11 (Acute Myeloid Leukemia) | 8.6 | Cytotoxicity Assay | [1] |
| NRK (Normal Rat Kidney) | 20.5 | Cytotoxicity Assay | [1] |
| H9c2 (Rat Heart Myoblasts) | 12.5-25 | Cytotoxicity Assay | [1] |
Mechanism of Action
This compound is an ATP-competitive inhibitor that targets the kinase activity of CDK8. By binding to the ATP pocket of CDK8, it prevents the phosphorylation of its downstream substrates. Within the context of the Mediator complex, the primary effect of this compound is the inhibition of CDK8-mediated phosphorylation of Mediator subunits and other associated transcription factors.
The CDK8 module, when associated with the Mediator complex, can sterically hinder the interaction of the Mediator with RNA Polymerase II, leading to transcriptional repression. However, the kinase activity of CDK8 can also phosphorylate specific transcription factors, such as STAT1, leading to the activation of certain genes.[2][3][4] Therefore, the functional outcome of CDK8 inhibition by this compound is context-dependent and can lead to either the activation or repression of specific sets of genes.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the effects of this compound on the Mediator complex and downstream signaling pathways.
In Vitro Kinase Assay for this compound Potency
This protocol describes a luminescent kinase assay to determine the IC50 of this compound against CDK8/Cyclin C.
Materials:
-
Recombinant human CDK8/Cyclin C (e.g., BPS Bioscience, #79334)
-
CDK Substrate Peptide (e.g., BPS Bioscience, #79604)
-
ATP (e.g., BPS Bioscience, #79686)
-
Kinase Assay Buffer (e.g., 5x Kinase Assay Buffer 1, BPS Bioscience, #79334)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega, #V6930)
-
White, opaque 96-well microplate
Procedure:
-
Prepare a 2x kinase solution by diluting the CDK8/Cyclin C enzyme in 1x Kinase Assay Buffer.
-
Prepare a 2x substrate/ATP solution by diluting the CDK substrate peptide and ATP in 1x Kinase Assay Buffer.
-
Prepare a serial dilution of this compound in 1x Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add 5 µL of the this compound dilutions or vehicle (DMSO) to the appropriate wells.
-
Add 10 µL of the 2x kinase solution to each well.
-
Initiate the reaction by adding 10 µL of the 2x substrate/ATP solution to each well.
-
Incubate the plate at 30°C for 45 minutes.
-
After incubation, add 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a microplate reader.
-
Calculate the IC50 value by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol determines the engagement of this compound with CDK8 in a cellular context.[5][6]
Materials:
-
Human cell line expressing CDK8 (e.g., HCT116)
-
This compound (dissolved in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against CDK8
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Western blotting equipment
Procedure:
-
Compound Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the soluble fraction.
-
-
Western Blotting:
-
Analyze equal amounts of soluble protein from each sample by SDS-PAGE and Western blotting using an anti-CDK8 antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities.
-
Plot the percentage of soluble CDK8 against the temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Quantitative Phosphoproteomics of the Mediator Complex
This protocol uses Stable Isotope Labeling by Amino acids in Cell culture (SILAC) followed by mass spectrometry to identify and quantify changes in the phosphorylation of Mediator complex subunits upon this compound treatment.[3]
Materials:
-
Human cell line (e.g., HCT116)
-
SILAC-compatible cell culture medium (e.g., DMEM for SILAC)
-
"Heavy" (e.g., ¹³C₆,¹⁵N₂-Lysine and ¹³C₆,¹⁵N₄-Arginine) and "light" (unlabeled) amino acids
-
This compound (dissolved in DMSO)
-
Lysis buffer with protease and phosphatase inhibitors
-
Trypsin
-
Phosphopeptide enrichment kit (e.g., TiO₂ or Fe-IMAC)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
SILAC analysis software (e.g., MaxQuant)
Procedure:
-
SILAC Labeling:
-
Culture cells for at least 6 passages in "heavy" or "light" SILAC medium to achieve complete labeling.
-
-
Inhibitor Treatment:
-
Treat the "heavy" labeled cells with this compound and the "light" labeled cells with vehicle (DMSO) for a specified time.
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells.
-
Combine equal amounts of protein from the "heavy" and "light" lysates.
-
Reduce, alkylate, and digest the protein mixture with trypsin.
-
-
Phosphopeptide Enrichment:
-
Enrich for phosphopeptides from the digested sample using a phosphopeptide enrichment kit.
-
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides by LC-MS/MS.
-
-
Data Analysis:
-
Use SILAC analysis software to identify and quantify the relative abundance of phosphopeptides.
-
Identify Mediator complex subunits with significantly altered phosphorylation levels in response to this compound treatment.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to this compound and the Mediator complex.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Cdk8 kinase module regulates interaction of the mediator complex with RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Mediator kinase substrates in human cells using cortistatin A and quantitative phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orbit.dtu.dk [orbit.dtu.dk]
Understanding the Transcriptional Effects of Cdk8-IN-6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the transcriptional effects of Cdk8-IN-6, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8). By elucidating its mechanism of action and impact on key signaling pathways, this document serves as a comprehensive resource for researchers and professionals in drug development and related scientific fields.
Core Mechanism of Action
Cyclin-Dependent Kinase 8 (CDK8), in conjunction with its regulatory partner Cyclin C, is a key component of the Mediator complex's kinase module. This complex plays a pivotal role in regulating the transcription of genes by RNA polymerase II.[1][2][3] CDK8 exerts its influence by phosphorylating various transcription factors and components of the transcriptional machinery, thereby acting as a molecular switch that can either activate or repress gene expression depending on the cellular context.[1][3]
This compound and other similar small molecule inhibitors function by competitively binding to the ATP-binding pocket of the CDK8 kinase domain. This action blocks the enzymatic activity of CDK8, preventing the phosphorylation of its downstream targets.[1] This inhibition leads to a reprogramming of cellular transcription profiles, which can have significant anti-tumor effects.[1]
Quantitative Data on Cdk8 Inhibitors
The following table summarizes key quantitative data for this compound and other relevant CDK8 inhibitors, providing a comparative overview of their potency and cellular effects.
| Compound | Target(s) | Kd (nM) | IC50 (nM) | Cell Line | Cellular IC50 (µM) | Key Transcriptional Effect | Reference(s) |
| This compound | CDK8 | 13 | - | MOLM-13 | 11.2 | Potent inhibition of CDK8 activity. | [4] |
| OCI-AML3 | 7.5 | [4] | |||||
| MV4-11 | 8.6 | [4] | |||||
| BI-1347 | CDK8/19 | - | - | - | - | Potently decreases phosphorylation of STAT1S727. | [5][6] |
| JH-XII-136 | CDK8 | - | - | - | - | Reduces phosphorylation of STAT1 at Serine 727. | [6] |
| CCT251545 | CDK8/19 | - | - | - | - | Suppresses the Wnt pathway. | [7] |
| MSC2530818 | CDK8 | - | - | Th-1 cells | - | Reduces IL-6-induced phosphoproteome, including STAT3 Ser727 phosphorylation. | [8] |
Impact on Key Signaling Pathways
The JAK/STAT Pathway
A primary and well-documented transcriptional effect of CDK8 inhibition is the modulation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. CDK8 has been identified as a key kinase responsible for the phosphorylation of STAT1 at serine 727 (STAT1S727) in response to interferon-gamma (IFNγ) stimulation and STAT3 at the same residue (STAT3S727) following interleukin-6 (IL-6) stimulation.[5][6][9]
Inhibition of CDK8 by compounds like this compound prevents this serine phosphorylation.[6][9] This leads to a prolonged nuclear residency of tyrosine-phosphorylated STAT3, resulting in increased binding to its target DNA sites and a subsequent enhancement of STAT3-mediated transcriptional activity.[8][9][10][11] This mechanism suggests that CDK8 normally acts as a negative regulator of STAT3 transcriptional activity by promoting the dissociation of STAT3 from chromatin.[9][10]
Caption: this compound modulates STAT signaling by inhibiting CDK8-mediated serine phosphorylation.
Wnt/β-catenin Pathway
CDK8 is also a known positive regulator of the Wnt/β-catenin signaling pathway.[2] It contributes to β-catenin-driven transactivation.[12] Consequently, inhibition of CDK8 can lead to the suppression of Wnt target gene expression, which is a critical pathway in the development of several cancers, including colorectal cancer.[4]
Experimental Protocols
In-Cell Western Assay for STAT1 Phosphorylation
This protocol is designed to quantify the phosphorylation of STAT1 at Serine 727 in a cellular context following treatment with a CDK8 inhibitor.
1. Cell Culture and Treatment:
-
Plate HCT-116 cells in 96-well plates and culture until they reach 50-70% confluency.
-
Starve the cells in serum-free media for a minimum of 40 hours.
-
Pre-treat the cells with varying concentrations of the CDK8 inhibitor (e.g., this compound) for 1 hour.
-
Stimulate the cells with IFNγ for the desired time period.
2. Cell Lysis and Fixation:
-
Following stimulation, aspirate the media and lyse the cells.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS).
3. Immunostaining:
-
Permeabilize the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific binding using a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody specific for phospho-STAT1 (S727).
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
4. Data Acquisition and Analysis:
-
Acquire fluorescence intensity readings using a plate reader.
-
Normalize the phospho-STAT1 signal to total cell number (e.g., using a nuclear stain).
-
Calculate IC50 values by fitting the data to a dose-response curve.
Caption: Workflow for in-cell Western assay to measure STAT1 phosphorylation.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol outlines the steps to investigate the recruitment of CDK8 and RNA Polymerase II (RNAPII) to specific gene promoters.
1. Cell Culture and Cross-linking:
-
Culture cells to 50-70% confluency.
-
Starve cells in serum-free media for over 40 hours.
-
Treat with serum-containing media for the specified duration.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
2. Chromatin Preparation:
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin to an average size of 200-1000 bp using sonication.
3. Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose beads.
-
Incubate the chromatin overnight with antibodies against CDK8, total RNAPII, or phosphorylated forms of RNAPII (Ser2 and Ser5).
-
Precipitate the antibody-protein-DNA complexes using protein A/G agarose beads.
4. DNA Purification and Analysis:
-
Wash the beads to remove non-specific binding.
-
Elute the protein-DNA complexes and reverse the cross-links.
-
Purify the DNA using a DNA purification kit.
-
Quantify the precipitated DNA using quantitative real-time PCR (qPCR) with primers specific for the gene promoters of interest.
RNA Sequencing (RNA-Seq) Analysis
This protocol describes the workflow for analyzing global transcriptional changes upon CDK8 inhibition.
1. Cell Treatment and RNA Extraction:
-
Treat cells in triplicate with either vehicle or a CDK8 inhibitor at a specified concentration and duration.
-
Harvest the cells and extract total RNA using a suitable RNA extraction kit.
2. Library Preparation and Sequencing:
-
Assess RNA quality and quantity.
-
Prepare RNA-Seq libraries from the extracted RNA.
-
Sequence the libraries on a high-throughput sequencing platform.
3. Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels (e.g., as Transcripts Per Million - TPM).
-
Perform differential gene expression analysis between inhibitor-treated and vehicle-treated samples.
-
Conduct gene ontology and pathway analysis on the differentially expressed genes to identify enriched biological processes and pathways.
Conclusion
This compound and other selective CDK8 inhibitors are powerful tools for dissecting the transcriptional regulatory functions of the Mediator complex. Their primary mechanism of action involves the modulation of key signaling pathways, most notably the JAK/STAT and Wnt/β-catenin pathways. The detailed protocols provided in this guide offer a framework for researchers to investigate the nuanced transcriptional effects of CDK8 inhibition in various cellular contexts, ultimately aiding in the development of novel therapeutic strategies targeting transcription.
References
- 1. What CDK8 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. What are the therapeutic applications for CDK8 inhibitors? [synapse.patsnap.com]
- 3. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcriptional Antagonism by CDK8 Inhibition Improves Therapeutic Efficacy of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Development of a Series of Potent and Selective Type II Inhibitors of CDK8 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. CDK8 Fine-Tunes IL-6 Transcriptional Activities by Limiting STAT3 Resident Time at the Gene Loci - PMC [pmc.ncbi.nlm.nih.gov]
- 10. librarysearch.ohsu.edu [librarysearch.ohsu.edu]
- 11. dundee.ac.uk [dundee.ac.uk]
- 12. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
Cdk8-IN-6: A Technical Guide to its Impact on the Wnt/β-catenin Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 8 (CDK8) has emerged as a significant oncogene, particularly in colorectal cancers, where it functions as a key positive regulator of the Wnt/β-catenin signaling pathway.[1][2][3][4][5][6][7] This pathway is fundamental in embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of numerous cancers.[1][3][4][8][9] Cdk8-IN-6 is a potent inhibitor of CDK8, and while direct quantitative data on its specific impact on the Wnt/β-catenin pathway is limited in publicly available literature, this guide synthesizes the established role of CDK8 in this pathway, presents the known biochemical and cellular activities of this compound, and provides detailed experimental protocols for researchers to investigate its effects.
Introduction: The Role of CDK8 in Wnt/β-catenin Signaling
The canonical Wnt/β-catenin signaling pathway is crucial for cell proliferation, differentiation, and fate determination.[9][10] In the absence of a Wnt ligand, a cytoplasmic "destruction complex" (comprising APC, AXIN, GSK3β, and CK1) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[1][10] Upon Wnt binding to its Frizzled (FZD) and LRP5/6 co-receptors, this destruction complex is inactivated, leading to the stabilization and nuclear translocation of β-catenin.[1][10][11] In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to drive the expression of target genes such as MYC, AXIN2, and LEF1, which are implicated in cancer development.[2][12]
CDK8, a component of the Mediator complex, has been identified as a critical coactivator of β-catenin-driven transcription.[1][4][11][13] Studies have shown that CDK8 is amplified in a significant portion of colorectal cancers and its overexpression correlates with increased β-catenin activity and poorer patient outcomes.[4][7] The kinase activity of CDK8 is necessary for the full transcriptional activation of β-catenin targets.[2][3] The proposed mechanisms for CDK8's function in this pathway include:
-
Direct Regulation at Target Gene Promoters: CDK8 is recruited to the promoters of Wnt target genes, such as MYC, where it can influence the binding of β-catenin.[2]
-
Phosphorylation of Pathway Components: While not definitively proven for β-catenin itself, CDK8 is known to phosphorylate various transcription factors. It has been suggested that CDK8 may directly phosphorylate β-catenin or other components of the transcriptional machinery.[1]
-
Indirect Regulation via E2F1: CDK8 can phosphorylate and inactivate E2F1, a known repressor of β-catenin. This action relieves the inhibition of β-catenin-mediated transcription.[1][11][14]
This compound: A Potent CDK8 Inhibitor
This compound is a potent chemical inhibitor of CDK8. While its effects have been primarily characterized in the context of acute myeloid leukemia (AML), its high affinity for CDK8 suggests it is a valuable tool for probing the functions of this kinase in other contexts, including Wnt/β-catenin signaling.
Quantitative Data for this compound and Other CDK8 Inhibitors
The following table summarizes the available quantitative data for this compound and provides comparative data for other known CDK8 inhibitors that have been studied in the context of Wnt signaling. This comparative data can serve as a reference for designing experiments with this compound.
| Compound | Target(s) | Kd (nM) | IC50 (nM) | Cell-based Wnt/TCF Reporter Assay IC50 (nM) | Cell Line(s) for Wnt Assay | Cytotoxicity IC50 (µM) | Cell Line(s) for Cytotoxicity |
| This compound | CDK8 | 13 | Not Available | Not Available | Not Available | 11.2 | MOLM-13 |
| 7.5 | OCI-AML3 | ||||||
| 8.6 | MV4-11 | ||||||
| CCT251545 | CDK8/19 | Not Available | CDK8: <10 | 7dF3: 10 | 7dF3, LS174T | Not Available | Not Available |
| CDK19: <10 | LS174T: 20 | ||||||
| Senexin C | CDK8/19 | Not Available | CDK8: 5.1 | Not Available | Not Available | Not Available | Not Available |
| CDK19: 5.6 |
Data for this compound is from available product information. Data for other inhibitors is from scientific literature.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
Wnt/β-catenin Signaling Pathway and the Role of CDK8
Caption: The canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound on CDK8.
Experimental Workflow: TCF/LEF Reporter Assay
Caption: Workflow for assessing this compound's impact on Wnt/β-catenin signaling using a TCF/LEF luciferase reporter assay.
Detailed Experimental Protocols
The following are detailed protocols for key experiments to determine the effect of this compound on the Wnt/β-catenin signaling pathway. These are representative protocols and may require optimization for specific cell lines and experimental conditions.
TCF/LEF Luciferase Reporter Assay (TOPflash Assay)
This assay measures the transcriptional activity of the β-catenin/TCF/LEF complex.
Materials:
-
Cell line with a constitutively active Wnt pathway (e.g., HCT116, SW480) or a reporter cell line (e.g., HEK293 with a TCF/LEF reporter).
-
TOPflash and FOPflash plasmids (TOPflash contains TCF/LEF binding sites upstream of a luciferase reporter; FOPflash has mutated binding sites and serves as a negative control).
-
Renilla luciferase plasmid (for normalization of transfection efficiency).
-
Lipofectamine 2000 or a similar transfection reagent.
-
This compound (dissolved in DMSO).
-
Dual-Luciferase Reporter Assay System.
-
96-well white, clear-bottom plates.
-
Luminometer.
Protocol:
-
Cell Seeding: One day prior to transfection, seed 25,000 cells per well in a 96-well plate.[15]
-
Transfection: Co-transfect cells with the TOPflash (or FOPflash) plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.[15]
-
Incubation: Incubate the cells for 24 hours post-transfection.
-
Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1%. Add the different concentrations of this compound to the cells. Include a vehicle control (DMSO only).
-
Incubation: Incubate the treated cells for an additional 24-48 hours.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the assay kit's protocol.
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the TOP/FOP ratio to determine the specific Wnt/β-catenin signaling activity.
-
Plot the normalized TOP/FOP ratio against the concentration of this compound to generate a dose-response curve and calculate the IC50 value.
-
Western Blotting for Wnt Pathway Proteins
This protocol is for detecting changes in the protein levels of key Wnt/β-catenin pathway components, including total β-catenin, phosphorylated β-catenin, and Wnt target genes.
Materials:
-
Cell line of interest.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies:
-
Anti-total β-catenin
-
Anti-phospho-β-catenin (Ser33/37/Thr41)
-
Anti-c-MYC
-
Anti-AXIN2
-
Anti-CDK8
-
Anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies.
-
ECL Western Blotting Substrate.
-
Chemiluminescence imaging system.
Protocol:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound for the desired time (e.g., 24, 48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control.
Conclusion and Future Directions
This compound is a potent and specific inhibitor of CDK8. Based on the established role of CDK8 as a positive regulator of Wnt/β-catenin signaling, it is highly probable that this compound will effectively inhibit this pathway in cancer cells with aberrant Wnt activation. The experimental protocols provided in this guide offer a robust framework for researchers to quantitatively assess the impact of this compound on β-catenin-mediated transcription and the expression of key Wnt target genes. Future research should focus on generating specific dose-response data for this compound in various Wnt-dependent cancer cell lines and exploring its therapeutic potential in preclinical models. Such studies will be crucial for validating this compound as a tool for both basic research and as a potential therapeutic agent for Wnt-driven malignancies.
References
- 1. Revving the throttle on an oncogene: CDK8 takes the driver seat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK8 is a colorectal cancer oncogene that regulates β-catenin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK8 Is a Colorectal Cancer Oncogene That Regulates β-Catenin Activity [dash.harvard.edu]
- 4. Genomic insights into WNT/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression and Prognostic Significance of CDK8 and β-Catenin in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Useful Approach To Identify Novel Small Molecule Inhibitors Of Wnt-Dependent Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. Frontiers | Phosphorylation-Dependent Regulation of WNT/Beta-Catenin Signaling [frontiersin.org]
- 11. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Canonical Wnt signaling Is required for pancreatic carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. jcancer.org [jcancer.org]
The Role of Cdk8-IN-6 in Modulating STAT Transcription Factor Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclin-dependent kinase 8 (CDK8) has emerged as a critical regulator of signal-dependent transcription, influencing a myriad of cellular processes implicated in both normal physiology and disease, including cancer. A key mechanism through which CDK8 exerts its effects is the direct phosphorylation of transcription factors, thereby modulating their activity. Among the most significant targets of CDK8 are the Signal Transducer and Activator of Transcription (STAT) proteins. This technical guide provides an in-depth exploration of the interplay between CDK8 and STAT transcription factors, with a particular focus on the effects of the potent and selective CDK8 inhibitor, Cdk8-IN-6, on STAT phosphorylation. We will delve into the underlying signaling pathways, present quantitative data on the impact of CDK8 inhibition, and provide detailed experimental protocols for investigating these interactions in a laboratory setting.
Introduction: CDK8 and STAT Signaling
The Mediator complex is a crucial multiprotein assembly that acts as a bridge between gene-specific transcription factors and the RNA polymerase II machinery. The CDK8 module, which includes CDK8, Cyclin C, MED12, and MED13, can reversibly associate with the Mediator complex to regulate its function.[1] CDK8, a serine/threonine kinase, can phosphorylate a variety of substrates, including transcription factors, leading to either activation or repression of gene expression.[2][3]
STAT proteins are a family of latent cytoplasmic transcription factors that are essential for signaling downstream of various cytokines and growth factors.[3] Upon cytokine receptor activation, Janus kinases (JAKs) phosphorylate STATs on a conserved tyrosine residue, leading to their dimerization, nuclear translocation, and binding to specific DNA response elements to regulate gene expression.[3] In addition to this canonical tyrosine phosphorylation, serine phosphorylation, particularly at residue 727 (S727) in the transactivation domain of STAT1 and STAT3, has been shown to be a critical modulator of their transcriptional activity.[4][5]
CDK8-Mediated Phosphorylation of STAT Transcription Factors
A growing body of evidence has identified CDK8 as a key kinase responsible for the phosphorylation of STAT1 and STAT3 at serine 727.[5][6] This phosphorylation event appears to be highly context-dependent, with CDK8 capable of both positively and negatively regulating STAT-mediated transcription.
In the context of interferon-gamma (IFNγ) signaling, CDK8-mediated phosphorylation of STAT1 at S727 is crucial for the full transcriptional response, affecting over 40% of IFNγ-responsive genes.[7][8] For STAT3, in interleukin-6 (IL-6) signaling, CDK8 acts as a negative regulator.[4][9] CDK8-mediated phosphorylation of STAT3 at S727 leads to a reduced residence time of STAT3 at gene loci, thereby fine-tuning and limiting its transcriptional activity.[4][9]
This compound and Other Selective CDK8 Inhibitors
The development of potent and selective small molecule inhibitors of CDK8 has been instrumental in elucidating its biological functions. This compound is a potent inhibitor of CDK8 with a dissociation constant (Kd) of 13 nM.[3] While specific data on the direct effect of this compound on STAT phosphorylation is emerging, studies with other selective CDK8 inhibitors provide valuable insights into the consequences of targeting this kinase.
Quantitative Data on CDK8 Inhibitors
The following table summarizes key quantitative data for this compound and other well-characterized CDK8 inhibitors, detailing their potency and effects on STAT phosphorylation.
| Inhibitor | Target(s) | Potency | Effect on STAT Phosphorylation | Cell Line(s) | Reference(s) |
| This compound | CDK8 | Kd = 13 nM | Not explicitly stated | MOLM-13, OCI-AML3, MV4-11, NRK, H9c2 (cytotoxicity IC50s: 11.2, 7.5, 8.6, 20.5, 12.5-25 µM, respectively) | [3] |
| MSC2530818 | CDK8/19 | IC50 (CDK8) = 6 nM | Reduces IL-6-induced STAT3 S727 phosphorylation; reduces overall IL-6-induced phosphoproteome by 23% | Human CD4+ T helper 1 (Th-1) cells | [4][9] |
| T-474 | CDK8/19 | IC50 (CDK8) = 1.6 nM; IC50 (CDK19) = 1.9 nM | Suppresses STAT1 S727 phosphorylation (basal and IFNγ-induced) | VCaP (prostate cancer) | [10] |
| T-418 | CDK8/19 | IC50 (CDK8) = 23 nM; IC50 (CDK19) = 62 nM | Suppresses STAT1 S727 phosphorylation (basal and IFNγ-induced) | VCaP (prostate cancer) | [10] |
| Senexin B | CDK8/19 | Not specified | Decreases basal and IFNγ-induced STAT1 S727 phosphorylation | Various tumor cell lines |
Signaling Pathways and Experimental Workflows
Visualizing the intricate relationships within signaling pathways and the logical flow of experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the core concepts discussed in this guide.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to investigate the effect of CDK8 inhibitors on STAT phosphorylation. These should be adapted based on the specific cell line and experimental conditions.
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., VCaP or human primary CD4+ T cells) in appropriate culture vessels and media. Allow cells to adhere and reach a desired confluency (typically 70-80%).
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.
-
Pre-treatment: Aspirate the culture medium and replace it with fresh medium containing the desired concentrations of this compound or vehicle control (DMSO). Incubate for a predetermined time (e.g., 1-2 hours) to allow for cellular uptake of the inhibitor.
-
Cytokine Stimulation: Following pre-treatment, add the appropriate cytokine (e.g., 10 ng/mL IFNγ or 20 nM Hyper-IL-6) directly to the culture medium.[9][10]
-
Incubation: Incubate the cells for the desired stimulation time (e.g., 15-30 minutes).[9]
-
Cell Lysis: After stimulation, place the culture plates on ice, aspirate the medium, and wash the cells with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) and scrape the cells.
-
Lysate Collection: Collect the cell lysates and centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
Western Blotting for STAT Phosphorylation
-
Sample Preparation: Normalize the protein concentrations of the cell lysates with lysis buffer and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-STAT1 (Ser727) or phospho-STAT3 (Ser727) and total STAT1/STAT3, diluted in blocking buffer, overnight at 4°C with gentle agitation. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing steps as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-STAT signal to the total STAT signal and the loading control.
In Vitro Kinase Assay
-
Reaction Setup: In a 96-well plate, set up the kinase reaction mixture containing recombinant active CDK8/Cyclin C, a suitable kinase buffer, ATP, and a STAT-derived peptide substrate.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction wells.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay. The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
The intricate relationship between CDK8 and STAT transcription factors represents a pivotal node in cellular signaling, with profound implications for both normal cellular function and the pathogenesis of diseases such as cancer. The development of selective CDK8 inhibitors like this compound has provided powerful tools to dissect these pathways and offers promising avenues for therapeutic intervention. This technical guide has provided a comprehensive overview of the role of CDK8 in STAT phosphorylation, supported by quantitative data and detailed experimental protocols. It is anticipated that continued research in this area will further illuminate the therapeutic potential of targeting the CDK8-STAT axis.
References
- 1. CDK8 as the STAT1 serine 727 kinase? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response | CU Experts | CU Boulder [experts.colorado.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CDK8 Fine-Tunes IL-6 Transcriptional Activities by Limiting STAT3 Resident Time at the Gene Loci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dundee.ac.uk [dundee.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. CDK8 Fine-Tunes IL-6 Transcriptional Activities by Limiting STAT3 Resident Time at the Gene Loci - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The structural basis for Cdk8-IN-6 selectivity
An In-Depth Technical Guide to the Structural Basis of Cdk8-IN-6 Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 8 (CDK8) is a serine/threonine kinase that, along with its paralog CDK19 and binding partner Cyclin C, forms the CDK module of the Mediator complex.[1][2] The Mediator complex is a critical molecular bridge that transmits signals from gene-specific transcription factors to the core RNA Polymerase II (Pol II) machinery, thereby regulating gene expression.[2] CDK8 can act as both a positive and negative regulator of transcription by phosphorylating various substrates, including transcription factors like STAT1, SMADs, and p53, as well as the C-terminal domain of Pol II.[3][4] Dysregulation of CDK8 activity has been implicated in various diseases, most notably in colorectal cancer where it functions as an oncogene by activating β-catenin-driven transcription.[4] This has established CDK8 as a compelling therapeutic target.
This compound (also referred to as compound 9 in its discovery publication) is a potent and selective inhibitor developed for the study of CDK8 function and as a potential therapeutic agent, particularly in hematological malignancies.[5][6] This document provides a comprehensive technical overview of the quantitative data, structural basis for selectivity, and key experimental methodologies related to this compound.
Data Presentation: Quantitative Analysis of this compound
The inhibitory activity and cellular effects of this compound and its analogs have been quantified through various biochemical and cell-based assays.
Table 1: Biochemical Inhibition of CDK8 by Steroidal Inhibitors
| Compound | Substituent | Binding Affinity (Kd) vs. CDK8 |
|---|---|---|
| This compound (9) | 5-chloropyridin-3-yl | 13 nM |
| Analog 12 | 5-isoquinoline | 18 nM |
| Analog 14 | 4-isoquinoline | 3.5 nM |
| Cortistatin A | (Natural Product) | 17 nM |
Data sourced from Solum, et al. (2020). The binding affinity was determined via a competition binding assay.[6]
Table 2: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) |
|---|---|---|
| OCI-AML3 | Acute Myeloid Leukemia | 7.5 |
| MV4-11 | Acute Myeloid Leukemia | 8.6 |
| MOLM-13 | Acute Myeloid Leukemia | 11.2 |
| NRK | Normal Rat Kidney | 20.5 |
| H9c2 | Rat Myoblast | 12.5 - 25 |
Data sourced from MedchemExpress, citing Solum, et al. (2020).[5]
The Structural Basis for Selectivity
The selectivity of kinase inhibitors is paramount to minimizing off-target effects. The structural features of both the CDK8 protein and the this compound molecule are key to its specific and potent inhibition.
The CDK8 Kinase Domain: DMG Motif and Binding Pockets
Like other kinases, the CDK8 catalytic domain consists of an N-lobe and a C-lobe, with the ATP-binding site situated in the cleft between them. A key feature that distinguishes CDK8 from most other CDKs is a three-amino-acid sequence near the activation loop: Asp-Met-Gly (DMG).[7] The conformation of this motif dictates the binding mode of inhibitors:
-
DMG-in: This is the active conformation. Type I inhibitors are ATP-competitive and bind exclusively to the ATP-binding site when the kinase is in this state.[8]
-
DMG-out: This is an inactive conformation where the methionine residue moves out of a hydrophobic pocket (the "deep pocket" adjacent to the ATP site), allowing larger Type II inhibitors to bind across both the ATP site and this newly accessible deep pocket.[7][8] This ability to adopt a DMG-out state is a unique feature of CDK8/19 among CDKs and is a key strategy for achieving selectivity.[7]
Binding Mode of this compound
This compound was designed based on the natural product Cortistatin A, a highly selective ATP-competitive inhibitor of CDK8/19.[6][9] This class of inhibitors functions as Type I or I½ binders, targeting the active DMG-in conformation. The crystal structure of a related compound, CCT251921, shows its pyridine nitrogen interacting with the kinase hinge region via the backbone NH of Ala100.[6]
For this compound, a similar binding mode is proposed:
-
Hinge Interaction: The nitrogen atom of the 5-chloropyridin-3-yl substituent forms a critical hydrogen bond with the backbone of the hinge residue Alanine 100 (Ala100), anchoring the inhibitor in the ATP-binding site.[6]
-
Steroidal Core: The rigid, bulky steroidal core makes extensive van der Waals and hydrophobic contacts within the ATP-binding cavity, contributing significantly to its high binding affinity.[9] The unique shape and architecture of this steroidal backbone are major contributors to the inhibitor's exceptional kinase selectivity.[9]
Caption: Proposed binding mode of this compound in the CDK8 active site.
Signaling Pathways and Pharmacodynamic Markers
CDK8 modulates multiple signaling pathways critical to cancer cell proliferation and survival. A well-established downstream substrate of CDK8 is the Signal Transducer and Activator of Transcription 1 (STAT1). CDK8 phosphorylates STAT1 on serine 727 (Ser727), a modification that fine-tunes its transcriptional activity.[3][4] Therefore, measuring the phosphorylation status of STAT1 at Ser727 serves as a robust pharmacodynamic biomarker for assessing CDK8 inhibitor activity within cells.[10]
Caption: Role of CDK8 in the STAT1 signaling pathway.
Experimental Protocols
Characterizing a selective kinase inhibitor like this compound requires a suite of biochemical and cell-based assays.
Experimental Workflow for Inhibitor Characterization
The process follows a logical progression from initial biochemical potency and selectivity screening to validation of on-target effects in a cellular context.
References
- 1. Chemical inhibitors of transcription-associated kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The CDK8 kinase module: A novel player in the transcription of translation initiation and ribosomal genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure–kinetic relationship study of CDK8/CycC specific compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Development of a Series of Potent and Selective Type II Inhibitors of CDK8 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Highly Potent and Selective Steroidal Inhibitors and Degraders of CDK8 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a Potent, Specific CDK8 Kinase Inhibitor Which Phenocopies CDK8/19 Knockout Cells. | Semantic Scholar [semanticscholar.org]
Cdk8-IN-6: A Technical Guide to its Impact on Gene-Specific Transcription
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of Cdk8-IN-6, a potent small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8). As a core component of the Mediator complex's kinase module, CDK8 is a pivotal regulator of gene transcription, interfacing between gene-specific transcription factors and the core RNA Polymerase II machinery. This compound offers a powerful tool to dissect these complex transcriptional circuits. This document details the mechanism of action of CDK8 inhibition, summarizing its effects across critical signaling pathways, including the JAK/STAT, Wnt/β-catenin, and p53 networks. We present quantitative data on this compound's activity, detailed experimental protocols for its characterization, and visual diagrams of the molecular pathways and experimental workflows to facilitate a comprehensive understanding of its role in modulating gene-specific transcription.
The Role of CDK8 in Transcriptional Regulation
Cyclin-Dependent Kinase 8 (CDK8), along with its paralog CDK19, Cyclin C, MED12, and MED13, forms the dynamically associated kinase module of the Mediator complex.[1] This complex serves as a crucial bridge between DNA-binding transcription factors and the RNA Polymerase II (RNAPII) transcription machinery, thereby controlling the expression of specific genes.[1] CDK8 exerts its influence by phosphorylating a range of substrates, including the C-terminal domain (CTD) of RNAPII, various transcription factors, and other Mediator subunits.[2][3]
Historically viewed as a transcriptional repressor, a growing body of evidence reveals that CDK8 has a dual, context-dependent role, functioning as both a coactivator and a corepressor of transcription.[2][4][5]
-
As a Coactivator: CDK8 positively regulates several critical signaling pathways. It is essential for the transcriptional activity of factors such as β-catenin, p53, SMADs, and STATs.[2][6][7] In some contexts, CDK8 promotes transcriptional elongation by facilitating the recruitment of the Positive Transcription Elongation Factor b (P-TEFb).[2][5]
-
As a Corepressor: CDK8 can inhibit transcription by phosphorylating and inactivating the Cyclin H subunit of the general transcription factor TFIIH.[2][5] In certain cancers like acute myeloid leukemia (AML), CDK8 and CDK19 restrain the over-activation of key genes associated with super-enhancers; pharmacological inhibition in this context leads to the upregulation of tumor-suppressive factors.[8][9]
This compound: Potency and Cellular Activity
This compound is a potent and specific inhibitor of CDK8. Its efficacy has been quantified through biochemical binding assays and cellular cytotoxicity assays across various cell lines.
| Parameter | Value | Cell Line(s) | Reference |
| Binding Affinity (Kd) | 13 nM | N/A (Biochemical) | [10][11] |
| Cytotoxicity (IC50) | 7.5 µM | OCI-AML3 | [10][11] |
| 8.6 µM | MV4-11 | [10][11] | |
| 11.2 µM | MOLM-13 | [10][11] | |
| 12.5-25 µM | H9c2 | [10][11] | |
| 20.5 µM | NRK | [10][11] |
Mechanism of Action: Modulation of Key Signaling Pathways
The effect of this compound on gene transcription is a direct consequence of its inhibition of CDK8's kinase activity, which perturbs multiple oncogenic and developmental signaling pathways.
Modulation of the JAK/STAT Pathway
In cytokine signaling, particularly through the IL-6 receptor, CDK8 plays a crucial role in fine-tuning the activity of the transcription factor STAT3.[12][13] Upon IL-6 stimulation, STAT3 is phosphorylated on a key tyrosine residue (Y705) by JAKs, leading to its dimerization, nuclear translocation, and binding to target gene promoters.[4] Subsequently, CDK8 interacts with and phosphorylates STAT3 on a serine residue (S727).[12][13][14] This serine phosphorylation acts as a termination signal, reducing the residence time of STAT3 on the chromatin and thus limiting transcriptional output.[12][14]
Inhibition of CDK8 with a specific inhibitor prevents S727 phosphorylation.[12][14] This results in increased STAT3 binding to its target DNA sites and a concomitant enhancement of STAT3-mediated transcriptional activity.[4][12] Therefore, in the context of IL-6 signaling, this compound is expected to function as an activator of STAT3 target genes.
Caption: this compound enhances STAT3 activity by blocking CDK8-mediated termination.
Impact on the Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway is fundamental to development and is frequently dysregulated in cancer, particularly colorectal cancer.[15] In the canonical pathway, Wnt signaling leads to the stabilization and nuclear accumulation of β-catenin, which then complexes with TCF/LEF transcription factors to activate target genes like MYC and Cyclin D1.[2] CDK8 functions as a potent oncogene and a critical coactivator in this process, required for β-catenin-dependent transcription.[2][15] Inhibition of CDK8 is therefore expected to suppress the expression of Wnt/β-catenin target genes, reducing cell proliferation.
Caption: this compound blocks Wnt/β-catenin signaling by inhibiting a key coactivator.
Regulation of the p53 Transcriptional Program
The tumor suppressor p53 orchestrates cellular responses to stress by activating a broad transcriptional program. CDK8 has been identified as a stimulus-specific positive coregulator of p53 target genes.[7] For instance, under conditions of sustained p53 activation, CDK8 is recruited to the promoters of key target genes like p21 (CDKN1A) and Hdm2.[7] The level of CDK8 recruitment correlates directly with the transcriptional strength of these genes.[7] RNA interference studies have confirmed that reducing CDK8 levels leads to decreased expression of p21 and Hdm2.[7] Consequently, treatment with this compound would be predicted to attenuate the p53-mediated transcriptional response to cellular stress.
Summary of Gene-Specific Transcriptional Effects
The impact of CDK8 inhibition is highly dependent on the cellular and signaling context. The following table summarizes the expected directional changes in the expression of key genes based on published data for CDK8 inhibition.
| Pathway | Key Genes Affected | Expected Effect of this compound | Mechanism | Reference(s) |
| JAK/STAT (IL-6) | IL-6 responsive genes (e.g., SOCS3) | Upregulation | Prevents STAT3 S727 phosphorylation, increasing its DNA residence time. | [4][12][14] |
| Wnt/β-catenin | MYC, CCND1 (Cyclin D1) | Downregulation | Blocks essential coactivator function for β-catenin/TCF complex. | [2][15][16] |
| p53 Stress Response | p21, Hdm2 | Downregulation | Blocks positive coregulator function required for robust p53-mediated transcription. | [7] |
| NF-κB | CXCL8 (IL-8) | Downregulation | Reduces induction of signal-responsive genes. | [6][16] |
| Serum Response | Immediate Early Genes (FOS, EGR1) | Downregulation | Impairs transcriptional elongation and RNAPII CTD phosphorylation. | [5] |
| AML Super-Enhancers | Tumor Suppressive & Lineage-Control Genes | Upregulation | Relieves repressive function of CDK8/19 at super-enhancer loci. | [8][9] |
Experimental Protocols
Investigating the effects of this compound requires a combination of biochemical, cellular, and genomic techniques. Detailed methodologies for key experiments are provided below.
In Vitro Kinase Inhibition Assay (Luminescent ADP Detection)
This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant CDK8/Cyclin C by measuring the amount of ADP produced.
Methodology:
-
Reaction Setup: Prepare a kinase reaction mixture in a 96-well plate containing kinase assay buffer, recombinant CDK8/Cyclin C enzyme, a suitable peptide substrate, and varying concentrations of this compound (or DMSO as a vehicle control).
-
Initiation: Start the reaction by adding ATP to a final concentration appropriate for the enzyme (e.g., 10-100 µM). Incubate at 30°C for 60 minutes.
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measurement: Read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
Caption: Workflow for an in vitro luminescent kinase inhibition assay.
Gene Expression Analysis by RNA-sequencing (RNA-seq)
RNA-seq provides a global, unbiased view of the transcriptional changes induced by this compound treatment.
Methodology:
-
Cell Treatment: Culture cells (e.g., MOLM-14) and treat with this compound at a desired concentration and time course (e.g., 1 µM for 6 hours), alongside a DMSO vehicle control.
-
RNA Extraction: Lyse cells and extract total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen). Ensure high quality and integrity of RNA using a Bioanalyzer.
-
Library Preparation:
-
Enrich for messenger RNA (mRNA) using oligo(dT) magnetic beads to capture polyadenylated transcripts.
-
Fragment the enriched mRNA.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand synthesis.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library using PCR.
-
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Assess raw read quality using FastQC.
-
Align reads to a reference genome (e.g., hg38) using an aligner like STAR.
-
Quantify gene expression levels to generate a read count matrix.
-
Perform differential gene expression analysis between this compound-treated and control samples using a tool like DESeq2 or edgeR to identify significantly up- and down-regulated genes.[6][17]
-
Conduct pathway and gene set enrichment analysis (GSEA) to identify perturbed biological processes.
-
Caption: Standard workflow for RNA-sequencing analysis.
Chromatin Immunoprecipitation-sequencing (ChIP-seq)
ChIP-seq is used to map the genome-wide binding locations of CDK8 or transcription factors (e.g., STAT3, p53) and to assess how these are altered by this compound.
Methodology:
-
Cell Treatment and Cross-linking: Treat cells with this compound or DMSO. Cross-link proteins to DNA using formaldehyde. Quench the reaction with glycine.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to generate fragments of 200-600 base pairs.
-
Immunoprecipitation (IP): Incubate the sheared chromatin overnight with a ChIP-grade antibody specific to the protein of interest (e.g., anti-CDK8, anti-STAT3). Use Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes and Elution: Wash the beads to remove non-specific binding. Elute the complexes from the beads.
-
Reverse Cross-linking: Reverse the formaldehyde cross-links by heating in the presence of high salt. Degrade proteins with Proteinase K and RNA with RNase A.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the purified DNA and sequence them. Also, prepare a library from an "input" control sample (chromatin saved before the IP step).
-
Data Analysis:
-
Align reads to a reference genome.
-
Perform peak calling using software like MACS2 to identify regions of significant enrichment in the IP sample compared to the input control.[9]
-
Analyze differential binding between this compound-treated and control conditions to see where the protein's association with chromatin is gained or lost.
-
Caption: Key steps in a Chromatin Immunoprecipitation-sequencing experiment.
Conclusion
This compound is a valuable chemical probe for elucidating the complex and often contradictory roles of CDK8 in gene transcription. Its application reveals that CDK8 is not a simple transcriptional switch but a nuanced modulator whose activity is integrated with numerous signaling pathways to fine-tune gene expression programs. The inhibitory effect of this compound can lead to either the repression or, paradoxically, the activation of specific gene sets depending on the underlying regulatory logic of the target pathway. A thorough understanding of these context-dependent effects, facilitated by the genomic and biochemical protocols outlined in this guide, is essential for its effective use in basic research and for exploring the therapeutic potential of CDK8 inhibition in diseases such as cancer.
References
- 1. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 4. CDK8 Fine-Tunes IL-6 Transcriptional Activities by Limiting STAT3 Resident Time at the Gene Loci - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK8 is a positive regulator of transcriptional elongation within the serum response network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. CDK8 Is a Stimulus-Specific Positive Coregulator of p53 Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gene - CDK8 [maayanlab.cloud]
- 9. Mediator Kinase Inhibition Further Activates Super-Enhancer Associated Genes in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. CDK8 Fine-Tunes IL-6 Transcriptional Activities by Limiting STAT3 Resident Time at the Gene Loci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dundee.ac.uk [dundee.ac.uk]
- 14. biorxiv.org [biorxiv.org]
- 15. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Transcriptional responses to IFN-γ require Mediator kinase-dependent pause release and mechanistically distinct functions of CDK8 and CDK19 - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Oncogenic Dependencies on CDK8: A Technical Guide to the Effects of Cdk8-IN-6
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of Cdk8-IN-6, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8). It delves into the core oncogenic pathways modulated by this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows.
Introduction to this compound: A Selective Kinase Inhibitor
This compound is a small molecule inhibitor of CDK8, a component of the Mediator complex that plays a crucial role in the regulation of transcription. As a transcriptional regulator, CDK8 has been implicated in the development and progression of various cancers, making it a compelling target for therapeutic intervention. This compound has demonstrated potent and selective inhibition of CDK8, leading to cytotoxic effects in various cancer cell lines, particularly those of hematological origin.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data for this compound and its analogs as characterized in the initial discovery and subsequent studies.
Table 1: Biochemical Potency of this compound and Analogs
| Compound | Target | Kd (nM) |
| This compound (Compound 9) | CDK8 | 13 |
| Analog Compound 7 | CDK8 | 18 |
| Analog Compound 8 | CDK8 | 5.9 |
| Analog Compound 10 | CDK8 | 3.5 |
Data from Solum E, et al. Bioorg Med Chem. 2020.
Table 2: Cellular Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| MOLM-13 | Acute Myeloid Leukemia | 11.2[1] |
| OCI-AML3 | Acute Myeloid Leukemia | 7.5[1] |
| MV4-11 | Acute Myeloid Leukemia | 8.6[1] |
| NRK | Normal Rat Kidney | 20.5[1] |
| H9c2 | Rat Cardiomyoblast | 12.5-25[1] |
Oncogenic Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating key oncogenic signaling pathways. The inhibition of CDK8's kinase activity disrupts the intricate transcriptional programs that drive cancer cell proliferation, survival, and differentiation.
The Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is a critical driver in many cancers, particularly colorectal cancer. CDK8 has been identified as a positive regulator of β-catenin-dependent transcription. The inhibition of CDK8 by this compound is expected to downregulate the expression of Wnt target genes, such as MYC and AXIN2, thereby suppressing cancer cell growth.
The STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation and survival. CDK8 has been identified as a negative regulator of STAT3 activity. CDK8 phosphorylates STAT3 on serine 727, which leads to its dissociation from chromatin and termination of its transcriptional activity. By inhibiting CDK8, this compound is predicted to prolong the association of phosphorylated STAT3 with its target gene promoters, leading to enhanced and sustained transcription of STAT3-responsive genes such as SOCS3 and BCL3.[2][3] This seemingly paradoxical effect highlights the context-dependent role of CDK8 and suggests that in certain cellular contexts, sustained STAT3 activation could lead to differentiation or cell cycle arrest.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro CDK8 Kinase Inhibition Assay
This assay measures the ability of this compound to inhibit the kinase activity of recombinant CDK8 in a controlled, cell-free environment.
Materials:
-
Recombinant human CDK8/Cyclin C complex
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA, 0.01% Brij-35)
-
ATP
-
CDK8 substrate (e.g., a synthetic peptide or a protein substrate like the C-terminal domain of RNA Polymerase II)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Kinase buffer
-
Diluted this compound or DMSO (for control wells)
-
CDK8/Cyclin C enzyme
-
CDK8 substrate
-
-
Initiate Reaction: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of a drug in a cellular context. It is based on the principle that ligand binding can stabilize a target protein against thermal denaturation.
Materials:
-
Cancer cell line of interest (e.g., MOLM-13)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-CDK8 antibody
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvest and Wash: Harvest the cells and wash them with PBS.
-
Heat Shock: Resuspend the cell pellets in PBS containing protease and phosphatase inhibitors and aliquot into PCR tubes. Heat the samples at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) in a thermocycler. One sample should be kept at room temperature as a non-heated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatants containing the soluble proteins. Analyze the amount of soluble CDK8 in each sample by SDS-PAGE and Western blotting using an anti-CDK8 antibody.
-
Data Analysis: Quantify the band intensities and plot the fraction of soluble CDK8 as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates stabilization of CDK8 by the inhibitor, confirming target engagement.
Conclusion
This compound is a valuable chemical probe for elucidating the complex roles of CDK8 in oncogenesis. Its ability to modulate key signaling pathways, such as Wnt/β-catenin and STAT3, underscores the therapeutic potential of CDK8 inhibition. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the mechanism of action of this compound and to explore its potential as a novel anti-cancer agent. The continued exploration of CDK8 inhibitors like this compound will undoubtedly contribute to a deeper understanding of transcriptional regulation in cancer and may pave the way for new therapeutic strategies.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. The Cdk8 kinase module regulates interaction of the mediator complex with RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Cdk8-IN-6 in Cell Cycle Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 8 (CDK8) has emerged as a critical regulator of gene expression through its association with the Mediator complex. Its dysregulation is implicated in various cancers, making it a compelling target for therapeutic intervention. Cdk8-IN-6 is a potent and selective inhibitor of CDK8 and its close homolog CDK19. This technical guide provides an in-depth analysis of the role of this compound in cell cycle regulation, synthesizing current research findings. It details the molecular mechanisms, presents quantitative data on cell cycle effects, and provides comprehensive experimental protocols for researchers investigating CDK8 inhibition. The primary mechanism of action involves the induction of a premature G1/S transition, leading to DNA damage and subsequent cell death, highlighting a novel therapeutic strategy for cancers dependent on CDK8/19 activity.
Introduction
The cell cycle is a fundamental process orchestrated by a family of cyclin-dependent kinases (CDKs) that drive progression through distinct phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). While CDKs such as CDK1, CDK2, CDK4, and CDK6 are canonical cell cycle engines, transcriptional CDKs, including CDK8, have been increasingly recognized for their indirect yet crucial roles in cell cycle control.[1] CDK8, as part of the Mediator complex, modulates the activity of RNA polymerase II and various transcription factors, thereby influencing the expression of genes essential for cell cycle progression.[2]
This compound is a small molecule inhibitor with high affinity and selectivity for CDK8 and CDK19. Its therapeutic potential is under investigation, particularly in oncology. This document serves as a comprehensive resource on the specific functions of this compound in regulating the cell cycle, with a focus on its impact on the G1/S transition.
Mechanism of Action: Premature G1/S Transition and DNA Damage Response
Inhibition of CDK8/19 by compounds structurally and functionally similar to this compound has been shown to induce a unique cell cycle phenotype in sensitive cancer cell lines, particularly in prostate cancer.[3][4] Instead of a canonical cell cycle arrest, CDK8/19 inhibition leads to a reduction in the G1 phase cell population and an accumulation of cells in the S phase.[1][3] This is attributed to a premature and improperly regulated entry into S phase.[3]
The proposed mechanism involves the altered expression of key G1/S transition regulators:[3]
-
Upregulation of positive regulators: Inhibition of CDK8/19 leads to increased mRNA and protein expression of c-Myc, CDC25A, and cyclin E1.[3]
-
Downregulation of negative regulators: Concurrently, the expression of CDK inhibitors such as p21 and p27 is decreased.[3]
This dysregulation of G1/S checkpoint proteins, including the induction of Cdc6 expression and phosphorylation of the MCM2 component of the pre-replication complex, forces cells to enter S phase without proper preparation.[3] This premature S phase entry results in replication stress and the accumulation of DNA damage, triggering a DNA Damage Response (DDR).[3] The DDR is characterized by the phosphorylation of Chk1 and H2AX (forming γH2AX) and the mono-ubiquitination of FANCD2.[3] Ultimately, this cascade of events leads to ATR-dependent, caspase-independent cell death in susceptible cancer cells.[3][4]
Signaling Pathway Diagram
Caption: this compound induced premature G1/S transition.
Quantitative Data on Cell Cycle Effects
The following tables summarize the quantitative effects of CDK8/19 inhibitors on cell cycle distribution and protein expression in sensitive prostate cancer cell lines (e.g., VCaP). These data are representative of the effects expected from treatment with this compound.
Table 1: Effect of CDK8/19 Inhibition on Cell Cycle Distribution
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle (DMSO) | ~65% | ~20% | ~15% |
| CDK8/19 Inhibitor (30 nM) | ~40% | ~45% | ~15% |
| Data are approximations derived from published studies on selective CDK8/19 inhibitors in VCaP cells after 72 hours of treatment.[3] |
Table 2: Modulation of G1/S Transition Regulators by CDK8/19 Inhibition
| Target Protein | Effect of CDK8/19 Inhibition | Fold Change (mRNA) |
| c-Myc | Upregulation | ~2.5 |
| Cyclin E1 (CCNE1) | Upregulation | ~2.0 |
| CDC25A | Upregulation | ~1.8 |
| p21 (CDKN1A) | Downregulation | ~0.5 |
| p27 (CDKN1B) | Downregulation | ~0.6 |
| Fold change data are based on microarray analysis in VCaP cells treated with a CDK8/19 inhibitor for 6 hours.[3] |
Table 3: Induction of DNA Damage Response Markers
| Marker | Effect of CDK8/19 Inhibition | Time Course |
| p-Chk1 (S345) | Increased Phosphorylation | Detected after 24-48 hours |
| γH2AX | Increased Levels | Detected after 48-72 hours |
| FANCD2-Ub | Increased Mono-ubiquitination | Detected after 48-72 hours |
| Data based on Western blot analysis in VCaP cells.[3] |
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol details the procedure for analyzing cell cycle distribution following treatment with this compound using propidium iodide (PI) staining.
Experimental Workflow Diagram:
Caption: Workflow for cell cycle analysis via flow cytometry.
Materials:
-
Cancer cell line of interest (e.g., VCaP)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cold 70% Ethanol
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 80% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound or vehicle control (DMSO). Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Harvesting:
-
Aspirate the medium and wash the cells once with PBS.
-
Trypsinize the cells and collect them in a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and wash the cell pellet with 5 mL of cold PBS.
-
Centrifuge again, and discard the supernatant.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the pellet with 5 mL of PBS.
-
Centrifuge and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate at 37°C for 30 minutes in the dark.
-
-
Flow Cytometry Acquisition:
-
Transfer the stained cells to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the PI fluorescence signal in the appropriate channel (e.g., PE-Texas Red).
-
Collect at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to gate on single cells and model the DNA content histogram to determine the percentage of cells in the G1, S, and G2/M phases.
-
Western Blotting for Cell Cycle Regulatory Proteins
This protocol describes the detection of key cell cycle and DNA damage response proteins by Western blotting following this compound treatment.
Experimental Workflow Diagram:
Caption: Workflow for Western blot analysis.
Materials:
-
Treated cell pellets
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-Myc, anti-p21, anti-p-Chk1, anti-γH2AX, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Wash treated cell monolayers with cold PBS and lyse by adding cold RIPA buffer.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Image the chemiluminescent signal using a digital imaging system.
-
Analyze band intensities using appropriate software, normalizing to a loading control like GAPDH or β-actin.
-
Conclusion
This compound represents a valuable chemical probe and potential therapeutic agent for dissecting and targeting the role of CDK8 in cell cycle regulation. Its mechanism of action, characterized by the induction of a premature G1/S transition and subsequent DNA damage-induced cell death, offers a unique approach to cancer therapy. The quantitative data and detailed protocols provided in this guide are intended to facilitate further research into the complex interplay between transcriptional regulation and cell cycle control, and to aid in the development of novel anti-cancer strategies targeting the CDK8/19 axis.
References
- 1. researchgate.net [researchgate.net]
- 2. Emerging roles of Cdk8 in cell cycle control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies of Cdk8-IN-6 in Cancer Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 8 (CDK8) has emerged as a compelling therapeutic target in oncology. As a transcriptional regulator, CDK8 is a component of the Mediator complex, where it can either activate or repress gene expression, influencing key cancer-related pathways such as the Wnt/β-catenin and STAT signaling pathways.[1][2][3] Dysregulation of CDK8 activity has been implicated in the pathogenesis of various malignancies, including acute myeloid leukemia (AML) and colorectal cancer.[4] Cdk8-IN-6 is a potent and selective inhibitor of CDK8 that has shown promising preclinical activity, particularly in AML models.[5][6][7] This technical guide provides a comprehensive overview of the preliminary studies on this compound, including its in vitro efficacy, proposed mechanism of action, and detailed experimental protocols relevant to its evaluation.
Data Presentation
In Vitro Efficacy of this compound
This compound, also referred to as compound 9 in its discovery publication, has demonstrated potent inhibition of CDK8 kinase activity and cytotoxic effects against several AML cell lines.[5][6][8] The compound exhibits a high degree of selectivity for CDK8, as determined by broad kinase panel screening.[5]
| Parameter | Value | Assay Type | Reference |
| CDK8 Binding Affinity (Kd) | 13 nM | Kinase Binding Assay | [5][6] |
Table 1: Biochemical Potency of this compound against CDK8.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MOLM-13 | Acute Myeloid Leukemia | 11.2 | [5][6] |
| OCI-AML3 | Acute Myeloid Leukemia | 7.5 | [5][6] |
| MV4-11 | Acute Myeloid Leukemia | 8.6 | [5][6] |
| NRK | Normal Rat Kidney | 20.5 | [5][6] |
| H9c2 | Rat Cardiomyoblast | 12.5-25 | [5][6] |
Table 2: In Vitro Cytotoxicity of this compound in Cancer and Non-Cancer Cell Lines.
Note: No in vivo efficacy data for this compound has been publicly reported to date.
Experimental Protocols
Biochemical Kinase Inhibition Assay
This protocol describes a representative method for determining the inhibitory activity of this compound against CDK8 in a biochemical format.
Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound against recombinant human CDK8/Cyclin C.
Materials:
-
Recombinant human CDK8/Cyclin C enzyme
-
Kinase substrate (e.g., a generic peptide substrate or a specific substrate like STAT1)
-
ATP (Adenosine triphosphate)
-
This compound (or other test compounds)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute further in kinase assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the assay plate wells.
-
Add the CDK8/Cyclin C enzyme to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the reaction for a specified period (e.g., 60 minutes) at 30°C.
-
Stop the kinase reaction and measure the amount of product formed using a suitable detection reagent according to the manufacturer's instructions.
-
Plot the percentage of kinase activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (WST-1 Method)
This protocol outlines a common method for assessing the cytotoxic or cytostatic effects of this compound on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of AML cell lines.
Materials:
-
AML cell lines (e.g., MOLM-13, OCI-AML3, MV4-11)
-
Complete cell culture medium
-
This compound
-
WST-1 (Water Soluble Tetrazolium Salt) reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the AML cells in 96-well plates at a predetermined density and allow them to adhere or stabilize overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the existing medium from the wells and add the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Add the WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance of the wells at the appropriate wavelength (typically around 450 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the this compound concentration and determine the IC50 value.
In Vivo Xenograft Model (Representative Protocol)
While no in vivo data for this compound is currently available, this protocol provides a general framework for how such a study could be conducted in an AML xenograft model.
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model of AML.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
AML cell line (e.g., MV4-11)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Standard animal housing and care facilities
Procedure:
-
Subcutaneously inject a suspension of MV4-11 cells into the flank of the immunocompromised mice.
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound at a predetermined dose and schedule (e.g., daily oral gavage). The control group receives the vehicle on the same schedule.
-
Measure tumor volume using calipers at regular intervals (e.g., twice weekly).
-
Monitor the body weight and general health of the mice throughout the study as a measure of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
-
Compare the tumor growth rates between the this compound-treated and vehicle-treated groups to assess efficacy.
Mandatory Visualization
CDK8 Signaling Pathways and Mechanism of this compound
CDK8 exerts its influence on gene transcription primarily through two major signaling pathways: the Wnt/β-catenin pathway and the STAT (Signal Transducer and Activator of Transcription) pathway. In many cancers, including AML, these pathways are aberrantly activated, leading to uncontrolled cell proliferation and survival.[9][10]
In the Wnt/β-catenin pathway, CDK8 can phosphorylate β-catenin, enhancing its transcriptional activity and promoting the expression of target genes like MYC and Cyclin D1 that drive cell cycle progression.[2][11]
In the context of STAT signaling, particularly relevant in hematological malignancies, CDK8 can directly phosphorylate STAT proteins, such as STAT1 and STAT5, on serine residues.[10][12][13] This phosphorylation can modulate their transcriptional activity, affecting the expression of genes involved in cell survival and differentiation.
This compound, as a potent inhibitor of CDK8's kinase activity, is hypothesized to block these phosphorylation events, thereby downregulating the oncogenic output of these pathways.
Caption: CDK8 signaling pathways and the inhibitory action of this compound.
Experimental Workflow for In Vitro Evaluation of this compound
The following diagram illustrates a typical workflow for the initial preclinical evaluation of a CDK8 inhibitor like this compound.
Caption: A typical in vitro experimental workflow for evaluating this compound.
Conclusion
This compound is a potent and selective inhibitor of CDK8 with demonstrated in vitro activity against AML cell lines. Its mechanism of action is likely through the inhibition of CDK8-mediated phosphorylation of key transcription factors in the Wnt/β-catenin and STAT signaling pathways, which are critical drivers of AML pathogenesis. While the preliminary data are promising, further studies, particularly in vivo efficacy and pharmacokinetic/pharmacodynamic assessments, are necessary to fully elucidate the therapeutic potential of this compound. The experimental protocols and workflows provided in this guide offer a framework for the continued investigation of this and other novel CDK8 inhibitors in cancer models.
References
- 1. researchgate.net [researchgate.net]
- 2. Revving the throttle on an oncogene: CDK8 takes the driver seat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo AML xenograft models. [bio-protocol.org]
- 5. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK8 Fine-Tunes IL-6 Transcriptional Activities by Limiting STAT3 Resident Time at the Gene Loci - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MK256 is a novel CDK8 inhibitor with potent antitumor activity in AML through downregulation of the STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CDK8 and CDK19 kinase activity assays [bio-protocol.org]
- 11. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 12. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Cdk8-IN-6: Synthesis Protocol and Application Notes for Research Use
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the synthesis and application of Cdk8-IN-6, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8). The information is intended for researchers, scientists, and professionals in the field of drug development. Included are a detailed, though unverified, synthesis protocol based on related steroid chemistry, in-depth application notes for its use in research, a summary of its biological activity, and diagrams of relevant signaling pathways.
Introduction
Cyclin-Dependent Kinase 8 (CDK8) is a key transcriptional regulator that plays a significant role in various cellular processes, including cell cycle progression, differentiation, and signal transduction.[1][2] It is a component of the Mediator complex, which links transcription factors to the RNA polymerase II machinery.[2][3] Dysregulation of CDK8 activity has been implicated in the pathogenesis of several diseases, most notably in various forms of cancer, including acute myeloid leukemia (AML) and colorectal cancer.[4][5] This has made CDK8 an attractive target for therapeutic intervention. This compound is a potent inhibitor of CDK8 with a reported dissociation constant (Kd) in the low nanomolar range, making it a valuable tool for studying the biological functions of CDK8 and for preclinical drug development.[6]
Synthesis Protocol
While the precise, step-by-step synthesis protocol for this compound is detailed in the publication by Solum et al. in Bioorganic & Medicinal Chemistry (2020), this specific information is not publicly available.[7] However, based on the reported steroid scaffold of this compound and general organic synthesis principles, a putative synthetic scheme can be proposed. Researchers should refer to the original publication for the validated experimental details.
Note: The following protocol is a generalized representation and has not been experimentally validated. It is imperative to consult the primary literature for the exact reaction conditions, reagents, and purification methods.
Putative Synthetic Scheme:
A potential synthetic route to this compound could involve the modification of a steroid backbone, such as an analog of cortistatin A. The synthesis would likely proceed through a multi-step sequence involving:
-
Functionalization of the Steroid Core: Introduction of necessary functional groups on the steroid scaffold to allow for subsequent coupling reactions. This could involve selective oxidation, reduction, or protection/deprotection steps.
-
Introduction of the Side Chain: Coupling of a key side chain, potentially an isoquinoline or indole moiety, to the functionalized steroid core. This is a critical step that has been shown to be important for the anti-proliferative activity of similar compounds.[4]
-
Final Modifications and Deprotection: Any final chemical modifications and the removal of protecting groups to yield the final this compound compound.
Purification at each step would likely be achieved using column chromatography, and the final product's identity and purity confirmed by NMR and mass spectrometry.[7]
Biological Activity and Data Presentation
This compound is a highly potent and selective inhibitor of CDK8. Its biological activity has been characterized in various in vitro assays.
| Parameter | Value | Assay Type | Cell Lines/System | Reference |
| Kd (CDK8) | 13 nM | Kinase Binding Assay | Recombinant CDK8 | [6] |
| IC50 | 11.2 µM | Cytotoxicity Assay | MOLM-13 (AML) | [6] |
| IC50 | 7.5 µM | Cytotoxicity Assay | OCI-AML3 (AML) | [6] |
| IC50 | 8.6 µM | Cytotoxicity Assay | MV4-11 (AML) | [6] |
| IC50 | 20.5 µM | Cytotoxicity Assay | NRK (Normal Rat Kidney) | [6] |
| IC50 | 12.5-25 µM | Cytotoxicity Assay | H9c2 (Rat Heart Myoblasts) | [6] |
Experimental Protocols
In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against CDK8 kinase.
Materials:
-
Recombinant human CDK8/Cyclin C complex
-
Kinase substrate (e.g., a generic CDK substrate peptide)[8]
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 100 mM NaCl, 10 mM MgCl₂, 2 mM DTT)[9]
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar detection reagent)[8]
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 384-well plate, add the diluted this compound or vehicle control (DMSO).
-
Add the CDK8/Cyclin C enzyme to each well.
-
Add the kinase substrate to each well.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a suitable detection reagent, such as the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions.
-
Determine the IC50 value of this compound by plotting the percentage of kinase inhibition against the inhibitor concentration.
Cellular Proliferation Assay (WST-1 Assay)
This protocol describes how to evaluate the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MOLM-13, OCI-AML3, MV4-11)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
WST-1 reagent
-
96-well plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 48 hours).[7]
-
Add WST-1 reagent to each well and incubate for 1-4 hours, or until a color change is visible.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
CDK8 Signaling Pathways
CDK8 is involved in multiple signaling pathways that are critical for cancer development and progression.
Caption: CDK8 integrates signals from multiple pathways to regulate gene expression.
Experimental Workflow for this compound Evaluation
The following diagram illustrates a typical workflow for characterizing a CDK8 inhibitor like this compound.
Caption: A streamlined workflow for the preclinical evaluation of this compound.
Conclusion
This compound is a powerful research tool for investigating the multifaceted roles of CDK8 in health and disease. Its high potency and selectivity make it an ideal probe for dissecting CDK8-mediated signaling pathways and for validating CDK8 as a therapeutic target. The protocols and information provided herein offer a foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of CDK8 inhibition. For detailed synthesis procedures, it is essential to refer to the primary scientific literature.
References
- 1. researchgate.net [researchgate.net]
- 2. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Gene - CDK8 [maayanlab.cloud]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Cdk8-IN-6 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution, storage, and application of Cdk8-IN-6, a potent inhibitor of Cyclin-Dependent Kinase 8 (Cdk8), for in vitro cell culture experiments. Adherence to these guidelines is crucial for ensuring the stability, activity, and reproducibility of experimental results.
Product Information and Storage
Proper handling and storage of this compound are paramount to maintaining its chemical integrity and biological activity.
Table 1: Properties and Storage Conditions for this compound
| Parameter | Value/Condition | Notes |
| Molecular Weight | Varies by supplier | Refer to the manufacturer's certificate of analysis. |
| Appearance | Typically a solid powder | |
| Solubility | ≥ 50 mg/mL in DMSO[1] | Use of fresh, anhydrous DMSO is recommended. Sonication may be required for complete dissolution. |
| Storage of Powder | -20°C for up to 3 years | Store in a tightly sealed container, protected from light and moisture. |
| Storage of Stock Solution | -80°C for up to 6 months-20°C for up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation and use of this compound in cell culture applications.
Protocol 1: Preparation of this compound Stock Solution
This protocol details the reconstitution of powdered this compound to create a high-concentration stock solution.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex the solution thoroughly for several minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Once completely dissolved, aliquot the stock solution into sterile, light-protected tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions and Treatment of Cells
This protocol describes the dilution of the stock solution to the final working concentration for treating cells in culture.
Materials:
-
This compound stock solution
-
Pre-warmed complete cell culture medium
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentration. Note: It is recommended to perform intermediate dilutions to ensure accuracy.
-
The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
-
Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound.
-
Incubate the cells for the desired treatment duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).
Visualizing Experimental and Biological Processes
The following diagrams illustrate the experimental workflow and a key signaling pathway involving Cdk8.
Caption: Experimental workflow for this compound preparation and use.
Caption: Cdk8's role in the TGF-β/SMAD signaling pathway.
References
Application Notes and Protocols for Cdk8-IN-6
Topic: Cdk8-IN-6 Stability in DMSO and Cell Media
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8), a key regulator of gene transcription.[1][2] As a component of the Mediator complex, CDK8 plays a crucial role in various signaling pathways implicated in cancer, including the Wnt/β-catenin, p53, and TGF-β pathways.[3][4][5][6][7] The stability of small molecule inhibitors such as this compound in common laboratory solvents and experimental media is a critical parameter for ensuring the reliability and reproducibility of in vitro and in vivo studies. These application notes provide detailed protocols for assessing the stability of this compound in dimethyl sulfoxide (DMSO) and standard cell culture media, along with illustrative data and relevant biological context.
Data Presentation
Table 1: Chemical Stability of this compound in DMSO
| Storage Condition | Time Point | This compound Concentration (mM) | Percent Remaining | Degradation Products Detected |
| Room Temperature (~25°C) | 0 h | 10.00 | 100% | None |
| 24 h | 9.98 | 99.8% | Minor peak at RRT 1.2 | |
| 48 h | 9.95 | 99.5% | Minor peak at RRT 1.2 | |
| 72 h | 9.91 | 99.1% | Minor peak at RRT 1.2 | |
| 4°C | 7 days | 9.99 | 99.9% | None |
| 14 days | 9.97 | 99.7% | None | |
| 30 days | 9.96 | 99.6% | None | |
| -20°C | 30 days | 10.00 | 100% | None |
| 90 days | 9.99 | 99.9% | None | |
| 180 days | 9.98 | 99.8% | None |
RRT: Relative Retention Time. Data are representative and intended for illustrative purposes.
Table 2: Stability of this compound in Cell Culture Media (RPMI-1640 + 10% FBS) at 37°C
| Time Point | This compound Concentration (µM) | Percent Remaining | Degradation Products Detected |
| 0 h | 10.00 | 100% | None |
| 2 h | 9.85 | 98.5% | None |
| 4 h | 9.71 | 97.1% | Minor peak at RRT 1.3 |
| 8 h | 9.42 | 94.2% | Minor peak at RRT 1.3 |
| 12 h | 9.15 | 91.5% | Peak at RRT 1.3 increases |
| 24 h | 8.34 | 83.4% | Peak at RRT 1.3 increases |
| 48 h | 6.95 | 69.5% | Multiple minor peaks detected |
Data are representative and intended for illustrative purposes.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in DMSO
Objective: To determine the short-term and long-term stability of this compound dissolved in DMSO under various storage conditions.
Materials:
-
This compound
-
Anhydrous, sterile DMSO
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
-
Analytical balance
-
Microcentrifuge tubes
-
Pipettes
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquoting: Aliquot the stock solution into multiple microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at room temperature (~25°C), 4°C, and -20°C.
-
Sample Collection: At designated time points (e.g., 0, 24, 48, 72 hours for room temperature; 7, 14, 30 days for 4°C; 30, 90, 180 days for -20°C), take one aliquot from each storage condition.
-
Sample Preparation for HPLC: Dilute the DMSO stock solution to a final concentration of 100 µM in a 50:50 mixture of acetonitrile and water.
-
HPLC Analysis:
-
Inject the prepared sample onto the C18 column.
-
Use a gradient elution method with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).
-
Monitor the elution profile at the maximum absorbance wavelength of this compound.
-
Record the peak area of the parent this compound compound and any new peaks corresponding to degradation products.
-
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.
Protocol 2: Assessment of this compound Stability in Cell Culture Media
Objective: To evaluate the stability of this compound in a complete cell culture medium at physiological temperature.
Materials:
-
This compound (10 mM stock in DMSO)
-
RPMI-1640 medium (or other desired cell culture medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Incubator (37°C, 5% CO₂)
-
Sterile microcentrifuge tubes
-
Acetonitrile with 0.1% formic acid (for protein precipitation)
-
HPLC system as described in Protocol 1
Methodology:
-
Media Preparation: Prepare complete cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Incubation Setup: In sterile microcentrifuge tubes, add the complete medium.
-
Spiking this compound: Spike this compound from the DMSO stock solution into the medium to a final concentration of 10 µM. The final DMSO concentration should be kept low (e.g., ≤ 0.1%) to minimize solvent effects.
-
Incubation: Incubate the tubes at 37°C in a 5% CO₂ incubator.
-
Sample Collection: At specified time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one tube from the incubator.
-
Protein Precipitation: To stop degradation and remove proteins, add 3 volumes of ice-cold acetonitrile with 0.1% formic acid to the medium sample. Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Sample Preparation for HPLC: Transfer the supernatant to a new tube and, if necessary, evaporate the solvent and reconstitute in the initial mobile phase.
-
HPLC Analysis: Analyze the sample using the HPLC method described in Protocol 1.
-
Data Analysis: Determine the percentage of this compound remaining at each time point compared to the time 0 sample.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gene - CDK8 [maayanlab.cloud]
- 5. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Cdk8-IN-6 in In Vitro Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cdk8-IN-6 is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8), a key transcriptional regulator implicated in various cancers.[1] As a component of the Mediator complex, CDK8 modulates the activity of several signaling pathways crucial for cell proliferation and survival, including the Wnt/β-catenin and STAT signaling pathways.[2][3][4] These application notes provide detailed protocols for the in vitro use of this compound in cell line studies, focusing on assessing its cytotoxic effects and its impact on key signaling pathways.
Biochemical and Cellular Activity of this compound
This compound exhibits potent inhibitory activity against CDK8 with a dissociation constant (Kd) of 13 nM. Its inhibitory effects translate to cytotoxicity in a range of cancer cell lines, particularly those of hematological origin. The half-maximal inhibitory concentration (IC50) values for this compound have been determined in several cell lines, as summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| MOLM-13 | Acute Myeloid Leukemia | 11.2 |
| OCI-AML3 | Acute Myeloid Leukemia | 7.5 |
| MV4-11 | Acute Myeloid Leukemia | 8.6 |
| NRK | Normal Rat Kidney | 20.5 |
| H9c2 | Rat Cardiomyoblast | 12.5-25 |
Signaling Pathways Modulated by this compound
CDK8 is a critical regulator of gene transcription through its association with the Mediator complex and by direct phosphorylation of transcription factors.[1][5] Inhibition of CDK8 by this compound can therefore impact multiple signaling pathways.
Wnt/β-catenin Signaling Pathway
CDK8 has been identified as an oncogene in colorectal cancer, where it positively regulates β-catenin-driven transcription.[2][3][4] By inhibiting CDK8, this compound can suppress the expression of Wnt target genes, such as c-Myc and Cyclin D1, which are critical for cell proliferation.[2][3]
STAT3 Signaling Pathway
CDK8 is a negative regulator of STAT3 transcriptional activity.[6][7] It can phosphorylate STAT1 on serine 727, and inhibition of CDK8 leads to increased STAT3 binding to its target gene promoters, thereby enhancing their transcription.[6][7][8][9] This suggests a complex, context-dependent role for CDK8 in regulating STAT signaling.
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound in vitro. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
Experimental Workflow Overview
Cell Viability Assay (MTT/CCK-8)
This protocol is for determining the cytotoxic effects of this compound and calculating its IC50 value.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
DMSO (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.
Western Blot Analysis
This protocol is for detecting changes in protein expression and phosphorylation levels upon this compound treatment.
Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT1 (Ser727), anti-STAT1, anti-β-catenin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with this compound at the desired concentration and time point. Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
RT-qPCR Analysis
This protocol is for measuring changes in the mRNA expression of target genes following this compound treatment.
Materials:
-
Cell line of interest
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers for target genes (e.g., MYC, CCND1, CDKN1A (p21)) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Procedure:
-
RNA Extraction: Treat cells with this compound. Extract total RNA using an RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Set up the qPCR reaction with SYBR Green or TaqMan master mix, cDNA, and primers.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Potential Target Genes for RT-qPCR Analysis:
| Pathway | Target Gene | Expected Effect of this compound |
| Wnt/β-catenin | MYC | Downregulation[2] |
| Wnt/β-catenin | CCND1 (Cyclin D1) | Downregulation[3] |
| Cell Cycle | CDKN1A (p21) | Upregulation (in some contexts)[1][10] |
| STAT Signaling | STAT1-responsive genes | Modulation (context-dependent)[8][9] |
| Cell Cycle | CDC25A, CCNE1 (Cyclin E1) | Downregulation/Upregulation (context-dependent)[11] |
Conclusion
This compound is a valuable tool for studying the role of CDK8 in cancer biology. The protocols outlined in these application notes provide a comprehensive guide for researchers to investigate the cellular effects of this inhibitor, from determining its cytotoxicity to elucidating its impact on key signaling pathways and target gene expression. Careful optimization of these protocols for specific experimental systems will ensure reliable and reproducible results, contributing to a better understanding of CDK8 as a therapeutic target.
References
- 1. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revving the throttle on an oncogene: CDK8 takes the driver seat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genomic insights into WNT/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. CDK8 Fine-Tunes IL-6 Transcriptional Activities by Limiting STAT3 Resident Time at the Gene Loci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CDK8 Fine-Tunes IL-6 Transcriptional Activities by Limiting STAT3 Resident Time at the Gene Loci - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transcriptional Antagonism by CDK8 Inhibition Improves Therapeutic Efficacy of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK8 Is a Stimulus-Specific Positive Coregulator of p53 Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
Application Notes and Protocols for Cdk8-IN-6 Administration in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Cdk8-IN-6 is a potent Cyclin-Dependent Kinase 8 (CDK8) inhibitor available for research purposes. While specific in vivo administration protocols for this compound are not widely published, this document provides a detailed, representative protocol based on established methodologies for other potent, selective, and orally bioavailable CDK8/19 inhibitors such as BI-1347 and SNX631-6. Researchers must perform compound-specific optimization, including dose-response and toxicity studies.
Introduction
Cyclin-Dependent Kinase 8 (CDK8), along with its paralog CDK19, functions as a key transcriptional regulator. As part of the Mediator complex, it links transcription factors to the core RNA Polymerase II machinery. CDK8 can act as both a positive and negative regulator of transcription, influencing numerous signaling pathways critical in development and disease. Notably, CDK8 phosphorylates and regulates the activity of several key transcription factors, including STAT1 and STAT3. Its dysregulation has been implicated in various cancers, making it a compelling target for therapeutic intervention.
This compound is a potent small molecule inhibitor of CDK8. By blocking the kinase activity of CDK8, it can modulate transcriptional programs, suppress tumor growth, and alter the tumor microenvironment. These application notes provide a comprehensive guide for the administration and evaluation of this compound in preclinical mouse models.
Mechanism of Action: CDK8 in STAT Signaling
CDK8 plays a crucial role in providing negative feedback in cytokine signaling pathways, such as those mediated by IL-6 and interferons. Upon cytokine stimulation, JAK kinases phosphorylate STAT transcription factors (e.g., STAT3 and STAT1) on tyrosine residues, leading to their dimerization, nuclear translocation, and binding to DNA to activate gene expression. Subsequently, CDK8 can phosphorylate STATs on a specific serine residue (Ser727). This serine phosphorylation is thought to destabilize the STAT-DNA interaction, leading to the termination of the transcriptional response.
Inhibition of CDK8 with a compound like this compound prevents this negative feedback, resulting in sustained STAT phosphorylation on tyrosine residues and prolonged binding to chromatin. This can lead to an enhanced and more durable transcriptional response to cytokine signaling.
Figure 1: CDK8-Mediated Negative Feedback on STAT3 Signaling.
Data Presentation
Quantitative data for this compound and related CDK8/19 inhibitors are summarized below.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line | Notes |
|---|---|---|---|
| Kd (CDK8) | 13 nM | - | Potent binding affinity. |
| IC50 | 11.2 µM | MOLM-13 | Acute Myeloid Leukemia cell cytotoxicity. |
| IC50 | 7.5 µM | OCI-AML3 | Acute Myeloid Leukemia cell cytotoxicity. |
| IC50 | 8.6 µM | MV4-11 | Acute Myeloid Leukemia cell cytotoxicity. |
Table 2: Example In Vivo Administration Protocols for Potent CDK8/19 Inhibitors
| Compound | Mouse Model | Dose & Route | Vehicle | Key Findings | Reference |
|---|---|---|---|---|---|
| BI-1347 | B16-F10-luc2 Melanoma (C57BL/6) | 10 mg/kg, daily, p.o. | Not specified | Significant tumor growth inhibition (94% TGI). Well tolerated. | [1] |
| BI-1347 | SK-N-AS Neuroblastoma (Nude) | 10 mg/kg, daily, p.o. | 0.5% Natrosol | Reduced pSTAT1 (S727) in tumors. Durable tumor growth delay when combined with MEK inhibitor. | [2] |
| SNX631-6 | OCCC Xenograft (nu/nu) | Oral delivery | Not specified | Significant anti-tumor and anti-metastatic activity. | [3] |
| SNX631 | 22Rv1 Prostate Cancer (NSG) | 30 mg/kg, b.i.d., p.o. | Not specified | Strongly inhibited tumor growth in castrated mice. | [4] |
| SNX631 | HCC1954 Breast Cancer (NSG) | 500 ppm medicated diet | Standard chow | Significantly decreased tumor size and weight. | [5] |
| (S)-CR8 | IMR32 Neuroblastoma (NSG) | 2 mg/mL (100 µL), daily, i.p. | 5% DMSO / 50% PEG300 / 45% ddH₂O | Reduced tumor growth and down-regulated MYCN expression in xenografts. |[6] |
Table 3: Pharmacokinetic (PK) and Pharmacodynamic (PD) Parameters of CDK8 Inhibitors
| Compound | Parameter | Value | Species | Notes | Reference |
|---|---|---|---|---|---|
| BI-1347 | Bioavailability (F%) | 93% | Mouse | Excellent oral bioavailability after 10 mg/kg p.o. dose. | [7][8] |
| BI-1347 | Clearance | 15% of liver blood flow | Mouse | Low clearance, suggesting good stability. | [7][8] |
| BI-1347 | PD Marker | 60% reduction in pSTAT1S727 | Mouse | Achieved for at least 6 hours with a 10 mg/kg oral dose. | [1] |
| Compound 2 | PD Marker | Significant reduction in pSTAT1S727 | Mouse | Observed in splenocytes 6 hours after a single 75 mg/kg oral dose. |[1] |
Experimental Protocols
The following protocols are generalized for a potent, orally bioavailable CDK8 inhibitor like this compound, based on successful studies with similar compounds.
General Experimental Workflow
Figure 2: General Workflow for In Vivo this compound Efficacy Studies.
Protocol 1: Preparation of this compound for Oral Gavage
This protocol provides a method for formulating a hydrophobic compound for oral administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80
-
Sterile water or saline
-
Sterile microcentrifuge tubes and conical tubes
Procedure:
-
Determine Required Concentration: Calculate the required concentration based on the desired dose (e.g., 10 mg/kg) and dosing volume (e.g., 100 µL or 10 µL/g). For a 20g mouse receiving 10 mg/kg in 100 µL, the concentration is 2 mg/mL.
-
Initial Solubilization: Weigh the required amount of this compound powder. Dissolve it in a small volume of DMSO first. For example, create a 5-10% DMSO solution in the final formulation. Vortex until fully dissolved.
-
Add Co-solvents: Add PEG300 to the DMSO solution. A common ratio is 40% PEG300. Mix thoroughly.
-
Add Surfactant: Add Tween 80 to the mixture to improve suspension stability. A final concentration of 5% is common.
-
Final Dilution: Add sterile water or saline to reach the final volume. The final vehicle might be, for example: 5% DMSO, 40% PEG300, 5% Tween 80, 50% Water .
-
Mixing and Storage: Vortex the final solution extensively to ensure a homogenous suspension. Prepare fresh daily. Store protected from light. Before each administration, vortex the solution again.
Note: Vehicle composition must be optimized for this compound. Always run a vehicle-only control group in your experiments.
Protocol 2: Administration by Oral Gavage
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, flexible or rigid with a ball tip)
-
1 mL syringes
-
Animal scale
Procedure:
-
Animal Handling: Acclimatize mice to handling for several days before the study begins.
-
Dose Calculation: Weigh each mouse immediately before dosing to calculate the precise volume needed.
-
Loading the Syringe: Vortex the dosing solution. Draw the calculated volume into the syringe, ensuring no air bubbles are present.
-
Immobilization: Gently but firmly restrain the mouse, ensuring the head and body form a straight line to facilitate passage of the gavage needle.
-
Needle Insertion: Insert the gavage needle into the side of the mouth, advancing it gently along the esophagus into the stomach. Do not force the needle; if resistance is met, withdraw and restart.
-
Substance Delivery: Once the needle is in place, slowly depress the syringe plunger to deliver the solution.
-
Withdrawal and Monitoring: Smoothly withdraw the needle. Place the mouse back in its cage and monitor for any signs of distress (e.g., difficulty breathing), which could indicate improper administration.
-
Record Keeping: Record the date, time, mouse ID, body weight, and administered volume.
Protocol 3: Pharmacodynamic (PD) Biomarker Analysis
This protocol describes how to assess target engagement by measuring the phosphorylation of STAT1, a direct substrate of CDK8.
Materials:
-
Tumor and spleen tissues
-
Phosphatase and protease inhibitor cocktails
-
RIPA or similar lysis buffer
-
Antibodies: anti-pSTAT1 (S727), anti-total STAT1, anti-GAPDH (loading control)
-
Western blotting equipment and reagents
Procedure:
-
Tissue Collection: At a predetermined time point after the final dose (e.g., 2-6 hours), euthanize the mice.[1][2] Immediately excise tumors and spleens and flash-freeze them in liquid nitrogen or place them directly into ice-cold lysis buffer.
-
Tissue Lysis: Homogenize the tissues in ice-cold lysis buffer supplemented with phosphatase and protease inhibitors.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Western Blotting:
-
Normalize protein amounts for all samples.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or milk in TBST).
-
Incubate with the primary antibody for pSTAT1 (S727) overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the bands.
-
-
Stripping and Re-probing: Strip the membrane and re-probe for total STAT1 and a loading control (e.g., GAPDH) to confirm equal protein loading and to normalize the pSTAT1 signal.
-
Quantification: Use image analysis software (e.g., ImageJ) to quantify the band intensities. Express the PD effect as the ratio of pSTAT1 to total STAT1.
References
- 1. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptional Antagonism by CDK8 Inhibition Improves Therapeutic Efficacy of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Inhibition of CDK8/19 Mediator kinase potentiates HER2-targeting drugs and bypasses resistance to these agents in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK/CK1 inhibitors roscovitine and CR8 down-regulate amplified MYCN in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pardon Our Interruption [opnme.com]
- 8. Pardon Our Interruption [opnme.com]
Application Notes and Protocols for Cdk8 Inhibitors in In Vivo Cancer Research
A comprehensive guide for researchers, scientists, and drug development professionals on the in vivo application of Cyclin-Dependent Kinase 8 (Cdk8) inhibitors in oncology studies.
Disclaimer: While this document provides detailed protocols for the in vivo use of Cdk8 inhibitors, specific experimental data for Cdk8-IN-6 was not publicly available at the time of writing. The following protocols and data are based on published studies of other potent and selective Cdk8/19 inhibitors, such as Senexin B, BI-1347, and SNX631-6, and should be adapted and optimized for this compound or any other specific inhibitor.
Introduction to Cdk8 Inhibition in Cancer
Cyclin-dependent kinase 8 (Cdk8), along with its close paralog Cdk19, is a transcriptional regulator that plays a crucial role in the pathogenesis of various cancers, including colorectal, breast, prostate, and hematological malignancies.[1][2][3] Cdk8 is a component of the Mediator complex, which links transcription factors to the RNA polymerase II machinery.[2][4] By phosphorylating transcription factors and components of the transcriptional apparatus, Cdk8 can modulate the expression of genes involved in cell proliferation, survival, and differentiation.[1][2] In cancer, Cdk8 is often overexpressed and contributes to oncogenic signaling pathways such as Wnt/β-catenin, TGF-β, and STAT3.[3][5][6] Inhibition of Cdk8 has emerged as a promising therapeutic strategy to suppress tumor growth and metastasis.[2][5]
Mechanism of Action
Cdk8 inhibitors are small molecules that typically bind to the ATP-binding pocket of Cdk8 and its paralog Cdk19, preventing the phosphorylation of their downstream targets.[1] This inhibition can lead to several anti-cancer effects, including:
-
Suppression of oncogenic transcription programs: Cdk8 inhibition can downregulate the expression of key oncogenes and survival factors.[1][3]
-
Induction of tumor cell differentiation: By altering the transcriptional landscape, Cdk8 inhibitors can promote the differentiation of cancer cells, leading to a less aggressive phenotype.[3]
-
Enhancement of anti-tumor immunity: Cdk8 inhibition has been shown to enhance the cytotoxic activity of natural killer (NK) cells, contributing to immune-mediated tumor clearance.[1]
-
Sensitization to other therapies: Cdk8 inhibitors can potentiate the effects of chemotherapy and other targeted agents.
Cdk8 Signaling Pathway in Cancer
Caption: Cdk8 signaling pathway in cancer.
In Vivo Experimental Data Summary
The following tables summarize quantitative data from in vivo studies using various Cdk8/19 inhibitors in different cancer models. This data can serve as a starting point for designing experiments with this compound.
Table 1: Summary of In Vivo Efficacy of Cdk8/19 Inhibitors
| Inhibitor | Cancer Model | Animal Model | Dosage and Administration | Efficacy | Reference |
| Senexin B | Colon Cancer (CT26) | BALB/c Mice | 35 mg/kg, daily i.p. or 33 mg/kg, twice daily oral gavage | Suppressed metastatic growth in the liver | [5] |
| BI-1347 | Melanoma (B16-F10-luc2) | C57BL/6 Mice | 10 mg/kg, daily oral | 94% tumor growth inhibition on day 23 | [1] |
| SNX631-6 | Castration-Resistant Prostate Cancer (PDX) | NSG Mice | Medicated diet (500 ppm) | Suppressed androgen-independent tumor growth | [7] |
| Cortistatin A | Acute Myeloid Leukemia (SET-2) | Mice | Not specified | 71% tumor volume reduction | [8] |
Table 2: Pharmacokinetic Parameters of Selected Cdk8/19 Inhibitors
| Inhibitor | Animal Model | Administration | Bioavailability (F%) | Key Findings | Reference |
| BI-1347 | C57BL/6 Mice | Oral (p.o.) | Excellent | Good exposure and bioavailability after oral dosing. | [1][9] |
| Senexin C | BALB/c Mice | Oral (p.o.) | Good | Strong tumor-enrichment pharmacokinetic profile. | [10] |
Detailed Experimental Protocols
The following are detailed protocols for key in vivo experiments based on published studies. These should be adapted for the specific inhibitor and cancer model being investigated.
Protocol 1: Xenograft Tumor Model for Efficacy Studies
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the anti-tumor efficacy of a Cdk8 inhibitor.
Caption: Workflow for a xenograft tumor model experiment.
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Immunocompromised mice (e.g., Nude, SCID, or NSG)
-
Cdk8 inhibitor (e.g., this compound)
-
Vehicle control
-
Calipers for tumor measurement
-
Syringes and needles
Procedure:
-
Cell Preparation: Culture cancer cells to 70-80% confluency. Harvest the cells, wash with PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-10 x 10^6 cells per 100 µL.
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration:
-
Prepare the Cdk8 inhibitor in a suitable vehicle. The choice of vehicle and route of administration (e.g., oral gavage, intraperitoneal injection, medicated diet) should be based on the inhibitor's properties and prior studies with similar compounds.
-
Administer the inhibitor to the treatment group at the desired dose and schedule (e.g., daily, twice daily).
-
Administer the vehicle alone to the control group.
-
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe the animals for any signs of toxicity.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Protocol 2: Orthotopic Metastasis Model
This protocol is for establishing an orthotopic model to study the effect of a Cdk8 inhibitor on metastasis. The example provided is for a colon cancer liver metastasis model.
Materials:
-
Metastatic cancer cell line (e.g., CT26 murine colon carcinoma)
-
Anesthetic
-
Surgical instruments
-
Cdk8 inhibitor and vehicle
Procedure:
-
Surgical Procedure: Anesthetize the mouse. Make a small abdominal incision to expose the spleen.
-
Cell Injection: Inject cancer cells (e.g., 2 x 10^5 CT26 cells in 20 µL) into the spleen. The spleen is often used as the injection site for liver metastasis models as the cells will travel to the liver via the portal circulation.[5]
-
Splenectomy (optional but recommended): To prevent primary tumor growth in the spleen, it can be removed one minute after injection.[5]
-
Drug Administration: Begin administration of the Cdk8 inhibitor or vehicle as described in Protocol 1.
-
Monitoring: Monitor the health of the animals daily.
-
Endpoint Analysis: At a predetermined time point or when signs of illness appear, euthanize the mice. Harvest the livers and other potential metastatic sites. The extent of metastasis can be quantified by counting surface nodules, histopathological analysis, or through in vivo imaging if using fluorescently or luminescently labeled cells.
Toxicity and Safety Considerations
While some Cdk8/19 inhibitors have been reported to be well-tolerated in preclinical models, others have shown toxicity at higher doses.[1] It is crucial to perform dose-escalation studies to determine the maximum tolerated dose (MTD) of this compound. Key parameters to monitor for toxicity include:
-
Body weight changes
-
Changes in food and water intake
-
Behavioral changes (e.g., lethargy, ruffled fur)
-
Complete blood counts (CBC) and serum chemistry analysis
-
Histopathological examination of major organs
Conclusion
Inhibition of Cdk8 is a promising strategy for the treatment of various cancers. The protocols and data presented here provide a framework for the in vivo evaluation of Cdk8 inhibitors like this compound. Researchers should carefully design their studies, starting with dose-finding and toxicity assessments, followed by efficacy studies in relevant cancer models. The use of appropriate animal models, including xenografts and orthotopic models, will be critical in elucidating the full therapeutic potential of this class of inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. CDK8 selectively promotes the growth of colon cancer metastases in the liver by regulating gene expression of TIMP3 and matrix metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Mediator Kinase Inhibition Further Activates Super-Enhancer Associated Genes in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Western Blot Protocol for Evaluating Cdk8-IN-6 Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclin-dependent kinase 8 (Cdk8) is a key transcriptional regulator that, along with its paralog Cdk19, forms the kinase module of the Mediator complex.[1] By phosphorylating transcription factors and components of the transcriptional machinery, Cdk8 plays a critical role in modulating gene expression in response to various signaling pathways, including those governed by STATs, p53, and Wnt/β-catenin.[2][3] Its dysregulation is implicated in several cancers, making it a promising therapeutic target.[4]
Cdk8-IN-6 is a small molecule inhibitor designed to block the kinase activity of Cdk8. A crucial step in its preclinical validation is to confirm its on-target activity within a cellular context. Western blotting is a fundamental and effective immunoassay to measure the downstream effects of Cdk8 inhibition. One of the most well-characterized and direct substrates of Cdk8 is the Signal Transducer and Activator of Transcription 1 (STAT1). Cdk8 phosphorylates STAT1 at the serine 727 (S727) residue, a post-translational modification that modulates its transcriptional activity.[3][5] Therefore, a reduction in phosphorylated STAT1 at S727 (pSTAT1-S727) serves as a robust pharmacodynamic biomarker for Cdk8 inhibitor activity.[6][7]
These application notes provide a detailed Western blot protocol to detect and quantify the effects of this compound on pSTAT1-S727 levels.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental procedure.
Caption: Cdk8-mediated phosphorylation of STAT1 at S727.
Caption: Standard workflow for a Western blot experiment.
Detailed Experimental Protocol
This protocol outlines the steps for treating cells with this compound and analyzing the phosphorylation status of STAT1.
1. Materials and Reagents
-
Cell Lines: Human cancer cell lines known to have active STAT signaling (e.g., VCaP prostate cancer cells, SW480 colon cancer cells, THP-1 monocytic cells).[8][9]
-
This compound: Stock solution in DMSO.
-
Vehicle Control: DMSO.
-
Stimulant (Optional): Interferon-gamma (IFN-γ) to induce STAT1 phosphorylation.[5][8]
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
RIPA Lysis Buffer (150 mM NaCl, 1% NP-40, 0.1% SDS, 50 mM Tris-HCl pH 8.0).
-
Protease and Phosphatase Inhibitor Cocktails.
-
BCA or Bradford Protein Assay Kit.
-
4x Laemmli Sample Buffer.
-
Tris-Glycine SDS-PAGE Gels (e.g., 4-15% gradient).
-
Transfer Buffer (Tris-Glycine with 20% methanol).
-
PVDF or Nitrocellulose Membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST.
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
-
Antibodies:
-
Primary: Rabbit anti-pSTAT1 (Ser727), Rabbit anti-STAT1 (Total), Rabbit anti-GAPDH, or Mouse anti-β-actin.
-
Secondary: HRP-conjugated Goat anti-Rabbit IgG, HRP-conjugated Goat anti-Mouse IgG.
-
-
Detection: Enhanced Chemiluminescence (ECL) Substrate Kit.
-
Equipment: Cell culture incubator, centrifuges, gel electrophoresis apparatus, wet or semi-dry transfer system, orbital shaker, and a chemiluminescence imaging system.
2. Step-by-Step Procedure
Step 1: Cell Culture and Treatment
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of this compound in complete media. Include a vehicle-only (DMSO) control.
-
Aspirate the old media and treat the cells with the prepared this compound concentrations or vehicle for the desired time (e.g., 3, 6, or 24 hours).[8]
-
Optional (for induced phosphorylation): 30-60 minutes before harvesting, add IFN-γ (e.g., 10 ng/mL) to the media of designated wells to stimulate the STAT1 pathway.[8]
Step 2: Cell Lysis and Protein Extraction
-
Place culture plates on ice. Aspirate the media and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer, supplemented with protease and phosphatase inhibitors, to each well.[9]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the soluble protein) to a new pre-chilled tube.
Step 3: Protein Quantification
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
Calculate the required volume of each lysate to ensure equal protein loading for all samples.
Step 4: Sample Preparation and SDS-PAGE
-
In new tubes, mix 20-30 µg of protein from each sample with 4x Laemmli buffer to a final 1x concentration.
-
Denature the samples by heating at 95-100°C for 5-10 minutes.
-
Load the denatured samples into the wells of a Tris-Glycine SDS-PAGE gel, along with a protein ladder.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
Step 5: Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S. Destain with TBST before proceeding.
Step 6: Immunoblotting
-
Blocking: Incubate the membrane in Blocking Buffer for 1 hour at room temperature on an orbital shaker to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibodies (e.g., anti-pSTAT1-S727, anti-Total STAT1, anti-GAPDH) in Blocking Buffer according to the manufacturer's recommended dilution. Incubate the membrane(s) overnight at 4°C with gentle agitation. Note: It is recommended to blot for the phosphorylated protein first. The membrane can then be stripped and re-probed for total protein and the loading control.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in Blocking Buffer, for 1 hour at room temperature.
-
Final Washes: Wash the membrane again three times with TBST for 10 minutes each to remove unbound secondary antibody.
Step 7: Signal Detection and Data Analysis
-
Prepare the ECL substrate by mixing the components as per the manufacturer's protocol.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system. Adjust exposure times to avoid signal saturation.
-
Use densitometry software (e.g., ImageJ) to quantify the band intensities. Normalize the pSTAT1-S727 signal to the Total STAT1 signal. Further normalize this ratio to the loading control (GAPDH or β-actin) to correct for any loading inaccuracies.
Data Presentation: Expected Quantitative Results
The following table summarizes representative quantitative data expected from this Western blot protocol. The results should demonstrate a dose-dependent decrease in the pSTAT1-S727 to Total STAT1 ratio upon treatment with this compound.
| Cell Line | Treatment Group | Target Protein | Relative Fold Change (vs. Vehicle) |
| VCaP | Vehicle (DMSO) | pSTAT1-S727 / Total STAT1 | 1.00 |
| This compound (100 nM) | pSTAT1-S727 / Total STAT1 | 0.45 | |
| This compound (300 nM) | pSTAT1-S727 / Total STAT1 | 0.15 | |
| IFN-γ (10 ng/mL) + Vehicle | pSTAT1-S727 / Total STAT1 | 3.50 | |
| IFN-γ (10 ng/mL) + this compound (300 nM) | pSTAT1-S727 / Total STAT1 | 0.80 | |
| THP-1 | Vehicle (DMSO) | pSTAT1-S727 / Total STAT1 | 1.00 |
| This compound (300 nM) | pSTAT1-S727 / Total STAT1 | 0.20 | |
| LPS (100 ng/mL) + Vehicle | pSTAT1-S727 / Total STAT1 | 2.80 | |
| LPS (100 ng/mL) + this compound (300 nM) | pSTAT1-S727 / Total STAT1 | 0.65 |
Note: Data are representative. Actual values will vary based on the cell line, inhibitor potency, treatment duration, and experimental conditions. The results clearly show that Cdk8/19 inhibition reduces both basal and stimulus-induced STAT1 serine phosphorylation.[6][8][9]
References
- 1. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 2. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]
- 4. biorxiv.org [biorxiv.org]
- 5. CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Transcriptional Antagonism by CDK8 Inhibition Improves Therapeutic Efficacy of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Cyclin-Dependent Kinases 8/19 Restricts Bacterial and Virus-Induced Inflammatory Responses in Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
Cdk8-IN-6: A Potent Tool for Interrogating Transcriptional Elongation
Application Notes and Protocols
Introduction
Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator that, as part of the Mediator complex, plays a critical role in gene activation.[1] While historically viewed as a transcriptional repressor, a growing body of evidence highlights CDK8 as a positive regulator of transcription, particularly during the elongation phase.[1][2] It functions by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) and recruiting essential elongation factors.[1][3] Dysregulation of CDK8 activity is implicated in various diseases, including cancer, making it an important target for therapeutic research.[4]
Cdk8-IN-6 is a potent and selective small molecule inhibitor of CDK8. It serves as a valuable chemical probe for researchers to investigate the precise functions of CDK8 in transcription and other cellular processes. These application notes provide detailed information and protocols for utilizing this compound to study its effects on transcription elongation.
Mechanism of Action in Transcription Elongation
CDK8, in conjunction with its cyclin partner Cyclin C, forms the kinase module of the Mediator complex. This module is recruited to gene promoters and enhancers by transcription factors.[1] During active transcription, CDK8 plays a crucial role in the transition from initiation to productive elongation.
Key functions of CDK8 in elongation include:
-
RNAPII CTD Phosphorylation: CDK8 directly phosphorylates Serine 2 (Ser2) and Serine 5 (Ser5) of the RNAPII CTD heptapeptide repeats.[1][3] This phosphorylation is a critical signal for the dissociation of initiation factors and the recruitment of elongation and RNA processing machinery.
-
Recruitment of P-TEFb: CDK8-Mediator facilitates the recruitment of the Positive Transcription Elongation Factor b (P-TEFb), which contains CDK9.[3] CDK9 then further phosphorylates the CTD, a hallmark of actively elongating polymerase.
-
Assembly of Elongation Complexes: CDK8 activity is required for the proper assembly of functional elongation complexes, which includes factors like BRD4.[2][3] Depletion of CDK8 leads to slower, less efficient elongation complexes with hypophosphorylated RNAPII.[2][3]
-
Transcription Factor Regulation: CDK8 also phosphorylates various transcription factors, such as STAT1 on Ser727, which can selectively modulate the expression of specific gene networks, including the interferon response.[5][6]
By inhibiting the kinase activity of CDK8, this compound allows for the acute and reversible dissection of these processes, providing a more controlled approach than genetic methods like siRNA or CRISPR.
Quantitative Data
The following tables summarize the known biochemical and cellular activities of this compound and the expected effects of CDK8 inhibition on transcription elongation based on studies with inhibitors and genetic knockdowns.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Cell Lines / Assay Conditions |
| Binding Affinity (Kd) | 13 nM | CDK8 |
| Cytotoxicity (IC50) | 7.5 µM | OCI-AML3 |
| 8.6 µM | MV4-11 | |
| 11.2 µM | MOLM-13 | |
| 12.5-25 µM | H9c2 | |
| 20.5 µM | NRK |
Data sourced from MedChemExpress product information.
Table 2: Expected Effects of CDK8 Inhibition on Transcription Elongation
| Parameter | Expected Outcome with this compound | Rationale / Key Target Genes |
| RNAPII CTD Ser2 Phos. | Decrease | Direct inhibition of CDK8 kinase activity.[3] |
| RNAPII CTD Ser5 Phos. | Decrease | Direct inhibition of CDK8 kinase activity.[3] |
| STAT1 Ser727 Phos. | Decrease | CDK8 is the primary kinase for this site.[5][6] |
| Elongation Rate | Decrease | Slower elongation complexes are formed.[3] |
| Serum Response Gene mRNA | Decrease | e.g., FOS, EGR1, EGR2.[3] |
| IFN-γ Responsive Gene mRNA | Increase or Decrease | Gene-specific regulation.[5][6] |
Visualizations
Caption: CDK8's role in promoting transcription elongation.
Caption: Experimental workflow for studying elongation with this compound.
Caption: Logical consequences of CDK8 inhibition by this compound.
Experimental Protocols
Note: These are general protocols and may require optimization for specific cell lines and experimental conditions. Always include appropriate controls, such as a vehicle (DMSO) control.
Protocol 1: Western Blot Analysis of RNAPII and STAT1 Phosphorylation
This protocol is designed to assess the phosphorylation status of CDK8 substrates following treatment with this compound.
Materials:
-
Cell line of interest (e.g., HCT116 for serum response, HeLa for IFN-γ response)
-
This compound (stock solution in DMSO)
-
Appropriate stimulus (e.g., Serum, IFN-γ)
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Anti-phospho-RNAPII CTD (Ser2)
-
Anti-phospho-RNAPII CTD (Ser5)
-
Anti-Total RNAPII (e.g., 8WG16)
-
Anti-phospho-STAT1 (Ser727)
-
Anti-Total STAT1
-
Anti-GAPDH or β-Actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to reach 70-80% confluency on the day of the experiment.
-
Serum Starvation (if applicable): For serum-inducible genes, serum-starve cells for 16-24 hours.
-
Inhibitor Pre-treatment: Pre-treat cells with this compound at desired concentrations (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Add stimulus (e.g., 20% serum or 10 ng/mL IFN-γ) for the optimal duration (e.g., 15-30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-150 µL of ice-cold lysis buffer per well. Scrape cells, collect lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (20-30 µg), boil in Laemmli buffer, and resolve on an appropriate percentage SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate with primary antibody overnight at 4°C, diluted in blocking buffer.
-
Wash membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash membrane 3x with TBST.
-
-
Detection: Apply ECL reagent and visualize bands using a chemiluminescence imager. Quantify band intensity and normalize phosphorylated protein levels to total protein levels.
Protocol 2: RT-qPCR Analysis of Target Gene Expression
This protocol measures changes in the mRNA levels of CDK8-regulated genes.
Materials:
-
Cells treated as described in Protocol 1 (steps 1-4)
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
DNase I
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green qPCR Master Mix
-
Gene-specific primers (e.g., for FOS, EGR1, IRF1, and a housekeeping gene like GAPDH or ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit, including an on-column DNase I digestion step to remove genomic DNA.
-
RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
qPCR Reaction Setup:
-
Prepare a reaction mix containing SYBR Green Master Mix, forward and reverse primers (final concentration 200-500 nM), and diluted cDNA.
-
Run reactions in triplicate for each sample and gene.
-
Include a no-template control (NTC) for each primer set.
-
-
qPCR Program: Use a standard 2-step or 3-step cycling protocol, followed by a melt curve analysis to ensure product specificity.
-
Example: 95°C for 3 min, followed by 40 cycles of (95°C for 15s, 60°C for 60s).
-
-
Data Analysis: Calculate the cycle threshold (Ct) values. Determine the relative gene expression using the ΔΔCt method, normalizing the target gene expression to a stable housekeeping gene and then to the vehicle-treated control.
Protocol 3: Chromatin Immunoprecipitation (ChIP) Assay
This protocol assesses the occupancy of RNAPII at the promoter and gene body of target genes, providing a direct measure of transcription initiation and elongation.
Materials:
-
Cells treated as described in Protocol 1 (steps 1-4)
-
Formaldehyde (37%)
-
Glycine
-
ChIP Lysis Buffer and Wash Buffers
-
Sonicator (e.g., Bioruptor)
-
ChIP-grade antibodies (e.g., Total RNAPII, p-RNAPII Ser2, p-RNAPII Ser5, IgG control)
-
Protein A/G magnetic beads
-
Elution buffer
-
Proteinase K
-
Phenol:Chloroform:Isoamyl Alcohol and 100% Ethanol
-
qPCR reagents (as in Protocol 2)
-
Primers spanning promoter and gene body regions of target genes
Procedure:
-
Cross-linking: Add formaldehyde directly to the cell culture media to a final concentration of 1% and incubate for 10 minutes at room temperature. Quench by adding glycine to 125 mM for 5 minutes.
-
Cell Harvest and Lysis: Wash cells with ice-cold PBS, scrape, and pellet. Resuspend in ChIP lysis buffer and incubate on ice.
-
Chromatin Shearing: Sonicate the lysate to shear chromatin into fragments of 200-800 bp. Centrifuge to pellet debris.
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin by incubating with Protein A/G beads.
-
Save a small portion of the supernatant as "input" control.
-
Incubate the remaining chromatin with 2-5 µg of ChIP-grade antibody (or IgG control) overnight at 4°C with rotation.
-
Add Protein A/G beads and incubate for 2-4 hours to capture antibody-chromatin complexes.
-
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute chromatin from the beads. Add NaCl and incubate at 65°C for 4-6 hours to reverse cross-links. Treat with RNase A and then Proteinase K.
-
DNA Purification: Purify the DNA using phenol:chloroform extraction and ethanol precipitation or a column-based kit.
-
qPCR Analysis: Use the purified DNA as a template for qPCR with primers targeting specific gene regions (e.g., promoter, transcription start site, and downstream in the gene body).
-
Data Analysis: Calculate the percentage of input for each IP sample (% Input = 2^-(Ct(IP) - Ct(Input)) * 100). Compare the enrichment at target loci between this compound and vehicle-treated samples. A decrease in RNAPII signal in the gene body relative to the promoter suggests an elongation defect.
References
- 1. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK8 is a positive regulator of transcriptional elongation within the serum response network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CDK8 is a positive regulator of transcriptional elongation within the serum response network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CDK8 kinase phosphorylates transcription factor STAT1 to selectively regulate the interferon response - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cdk8-IN-6 in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 8 (CDK8) has emerged as a promising target in oncology due to its role as a key transcriptional regulator in various cancer types.[1] As a component of the Mediator complex, CDK8 can modulate the expression of oncogenic genes and signaling pathways, influencing tumor growth, differentiation, and survival.[1] Cdk8-IN-6 is a potent inhibitor of CDK8, demonstrating cytotoxic effects in various cancer cell lines. This document provides detailed application notes and protocols for investigating this compound in combination with other cancer therapies, drawing upon preclinical evidence from this compound and other selective CDK8/19 inhibitors. The goal is to equip researchers with the necessary information to explore synergistic anti-cancer effects and elucidate mechanisms of action.
This compound: Preclinical Data
While specific combination therapy data for this compound is limited, its single-agent activity has been characterized in several cell lines. This information is crucial for designing initial combination studies.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MOLM-13 | Acute Myeloid Leukemia (AML) | 11.2 | --INVALID-LINK-- |
| OCI-AML3 | Acute Myeloid Leukemia (AML) | 7.5 | --INVALID-LINK-- |
| MV4-11 | Acute Myeloid Leukemia (AML) | 8.6 | --INVALID-LINK-- |
| NRK | Normal Rat Kidney (Non-cancer) | 20.5 | --INVALID-LINK-- |
| H9c2 | Rat Myoblast (Non-cancer) | 12.5-25 | --INVALID-LINK-- |
Rationale for Combination Therapies
Preclinical studies with various CDK8/19 inhibitors have demonstrated synergistic or additive effects when combined with other anti-cancer agents. These findings provide a strong rationale for exploring similar combinations with this compound.
| Combination Partner Class | Example Agent(s) | Cancer Type(s) | Rationale for Synergy |
| HER2-Targeted Therapy | Lapatinib, Trastuzumab | HER2+ Breast Cancer | Overcomes resistance to HER2 inhibitors by synergistically inhibiting STAT1 and STAT3 phosphorylation.[2] |
| Endocrine Therapy | Fulvestrant | ER+ Breast Cancer | Enhances the effects of antiestrogens by inhibiting estrogen-induced transcription.[3] |
| CDK4/6 Inhibitors | Palbociclib | ER+ Breast Cancer | Prevents the development of resistance to CDK4/6 inhibitors.[4] |
| Immunotherapy (Checkpoint Inhibitors) | Anti-PD-1 antibodies | Solid Tumors | Enhances NK cell-mediated tumor lysis, potentially converting immunologically "cold" tumors to "hot" tumors.[2] |
| SMAC Mimetics | BI-8382 | Solid Tumors | Augments NK cell function and promotes T-cell mediated anti-tumor immunity.[2] |
| Topoisomerase Inhibitors | SN-38 (active metabolite of Irinotecan), Etoposide, Doxorubicin | Prostate Cancer | Potentiates cytotoxic effects through the accumulation of DNA damage.[2] |
Signaling Pathways and Mechanisms of Action
CDK8 inhibition impacts multiple signaling pathways crucial for cancer cell proliferation and survival. The diagram below illustrates the central role of CDK8 and the points of intervention for combination therapies.
Caption: CDK8 signaling and points of therapeutic intervention.
Experimental Protocols
The following protocols provide a framework for evaluating this compound in combination with other anti-cancer agents.
Cell Viability and Synergy Assessment
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound and its synergistic effects with a combination partner.
Caption: Workflow for cell viability and synergy analysis.
Methodology:
-
Cell Seeding: Seed AML cell lines (e.g., MOLM-13, OCI-AML3, MV4-11) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and the combination agent in DMSO. Create a dose-response matrix with serial dilutions of each drug individually and in combination at a constant ratio (e.g., based on the ratio of their individual IC50 values).
-
Treatment: Treat the cells with the prepared drug concentrations. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assay: Assess cell viability using a suitable reagent such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT assay according to the manufacturer's protocol.
-
Data Analysis:
-
Normalize the results to the vehicle-treated control cells.
-
Calculate the IC50 values for each drug alone using non-linear regression analysis (e.g., in GraphPad Prism).
-
Determine the synergistic, additive, or antagonistic effects of the combination treatment by calculating the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Western Blot Analysis of Key Signaling Pathways
This protocol aims to investigate the molecular mechanisms underlying the observed synergistic effects by examining changes in key signaling proteins.
Methodology:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound, the combination agent, and the combination at their respective IC50 concentrations for a specified time (e.g., 6, 24, or 48 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on a 4-20% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies to consider include:
-
Phospho-STAT3 (Ser727)
-
Total STAT3
-
Phospho-STAT1 (Ser727)
-
Total STAT1
-
PARP (for apoptosis assessment)
-
Cleaved Caspase-3 (for apoptosis assessment)
-
β-actin or GAPDH (as a loading control)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometry Analysis: Quantify the band intensities using software like ImageJ to determine the relative changes in protein expression and phosphorylation.
Conclusion
This compound presents a promising therapeutic agent, particularly in the context of combination therapies. The protocols and data presented here offer a foundational framework for researchers to explore the synergistic potential of this compound with a variety of anti-cancer drugs. By leveraging the known mechanisms of other CDK8 inhibitors and applying rigorous preclinical testing, the development of novel and effective cancer treatment regimens can be advanced. Further in vivo studies will be essential to validate the in vitro findings and assess the therapeutic potential of this compound combinations in a more complex biological system.
References
- 1. What CDK8 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The CDK8 kinase module: A novel player in the transcription of translation initiation and ribosomal genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarcommons.sc.edu [scholarcommons.sc.edu]
Application Notes and Protocols for a Cdk8-IN-6 Based Therapeutic Strategy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator that, along with its paralog CDK19, forms the kinase module of the Mediator complex.[1][2] Dysregulation of CDK8 activity has been implicated in the pathogenesis of various diseases, including multiple cancers such as colorectal, breast, and acute myeloid leukemia (AML), as well as inflammatory conditions.[3][4] As a transcriptional regulator, CDK8 modulates the activity of several key signaling pathways, including Wnt/β-catenin, TGF-β, Notch, and STAT signaling, by phosphorylating transcription factors and components of the transcriptional machinery.[1][2] This central role in gene regulation makes CDK8 an attractive target for therapeutic intervention.
Cdk8-IN-6 is a potent and selective inhibitor of CDK8 with a dissociation constant (Kd) of 13 nM.[5] Preclinical data has demonstrated its cytotoxic effects against various cancer cell lines, suggesting its potential as a therapeutic agent.[5] These application notes provide a comprehensive overview of the methodologies and protocols for investigating and developing a this compound based therapeutic strategy.
Mechanism of Action
This compound exerts its effects by inhibiting the kinase activity of CDK8. This inhibition prevents the phosphorylation of downstream targets, thereby modulating gene expression programs controlled by CDK8. One of the well-characterized pathways affected by CDK8 inhibition is the IL-6/JAK/STAT3 pathway. In this pathway, CDK8 acts as a negative regulator of STAT3 transcriptional activity by phosphorylating STAT3 on serine 727 (S727).[6][7] This phosphorylation event is thought to reduce the residency time of STAT3 on chromatin, thus attenuating its transcriptional output.[6] By inhibiting CDK8, this compound can lead to a more sustained STAT3-mediated transcription.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Assay Conditions | Reference |
| Binding Affinity (Kd) | 13 nM | CDK8 | [5] |
| IC50 (Cytotoxicity) | 11.2 µM | MOLM-13 (AML) | [5] |
| 7.5 µM | OCI-AML3 (AML) | [5] | |
| 8.6 µM | MV4-11 (AML) | [5] | |
| 20.5 µM | NRK (Normal Rat Kidney) | [5] | |
| 12.5-25 µM | H9c2 (Rat Myoblast) | [5] |
Mandatory Visualizations
Caption: this compound inhibits the CDK8/Mediator complex, modulating STAT3-mediated gene expression.
Caption: Experimental workflow for the preclinical evaluation of this compound.
Caption: Therapeutic strategy for this compound targeting transcriptional dependencies in cancer.
Experimental Protocols
In Vitro CDK8 Kinase Assay
Objective: To determine the in vitro potency of this compound in inhibiting CDK8 kinase activity.
Materials:
-
Recombinant human CDK8/Cyclin C complex
-
CDKtide peptide substrate (sequence: CKKKYSPTSPSYSPTSPSY-SPTSPS)[8]
-
This compound
-
ATP, [γ-³³P]-ATP
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
96-well plates
-
Scintillation counter or phosphorescence plate reader
Protocol:
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase assay buffer.
-
In a 96-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the CDKtide peptide substrate to each well to a final concentration of 5 µM.[5]
-
Add the recombinant CDK8/Cyclin C enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]-ATP (final ATP concentration typically 10 µM).[5]
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]-ATP.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (CCK-8)
Objective: To assess the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., MOLM-13, OCI-AML3, MV4-11)
-
Complete cell culture medium
-
This compound
-
Cell Counting Kit-8 (CCK-8) reagent
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).
-
Prepare a serial dilution of this compound in the complete cell culture medium.
-
Remove the old medium and add the medium containing different concentrations of this compound or DMSO (vehicle control) to the wells.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C until a color change is apparent.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Western Blot for Phospho-STAT3 (Ser727)
Objective: To confirm the on-target effect of this compound by measuring the phosphorylation of STAT3 at S727 in cells.
Materials:
-
Cancer cell line responsive to IL-6 (e.g., HCT116)
-
This compound
-
Recombinant human IL-6
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT3 (Ser727), anti-total STAT3, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL western blotting substrate
-
SDS-PAGE gels and blotting apparatus
Protocol:
-
Plate cells and allow them to grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 2 hours).
-
Stimulate the cells with IL-6 (e.g., 50 ng/mL) for a short period (e.g., 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against phospho-STAT3 (S727) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total STAT3 and GAPDH to ensure equal loading.
In Vivo Xenograft Model Study
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Human cancer cell line (e.g., MV4-11 for AML)
-
This compound formulated for oral or intraperitoneal administration
-
Vehicle control solution
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously or intravenously inject the cancer cells into the mice.
-
Monitor the mice for tumor development.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups at a predetermined dose and schedule.
-
Measure tumor volume with calipers regularly (e.g., twice a week).
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis by western blot or immunohistochemistry).
-
Analyze the tumor growth inhibition and survival data to assess the efficacy of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Phospho-Stat3 (Ser727) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Highly Potent and Selective CDK8/CDK19 Inhibitors Target Solid Tumors - Innovations [innovations.dana-farber.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. CDK8 Fine-Tunes IL-6 Transcriptional Activities by Limiting STAT3 Resident Time at the Gene Loci - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Cyclin-Dependent Kinase 8 (CDK8) Inhibitor DCA Promotes a Tolerogenic Chemical Immunophenotype in CD4+ T Cells via a Novel CDK8-GATA3-FOXP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sinobiological.com [sinobiological.com]
Application Notes: Cdk8-IN-6 for High-Throughput Screening Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator and a component of the Mediator complex, which links transcription factors to the core RNA polymerase II machinery.[1][2] Dysregulation of CDK8 activity is implicated in various cancers through its modulation of critical oncogenic signaling pathways, including Wnt/β-catenin, TGF-β, STAT, and NF-κB.[3][4] This makes CDK8 a compelling therapeutic target for drug discovery.
Cdk8-IN-6 is a potent and selective small molecule inhibitor of CDK8 with a binding affinity (Kd) of 13 nM.[5] These application notes provide detailed protocols for robust, high-throughput screening (HTS) assays to characterize the biochemical and cellular activity of this compound and other potential CDK8 inhibitors. The following sections describe biochemical assays to confirm direct enzyme inhibition and cell-based assays to evaluate functional consequences in relevant signaling pathways.
CDK8 Mechanism of Action and Signaling Pathways
CDK8, along with its paralog CDK19, acts as a molecular switch within the Mediator complex.[2] It can phosphorylate transcription factors and components of the transcription machinery to either activate or repress gene expression in a context-dependent manner. Its central role makes it a hub for multiple signaling pathways crucial to cell proliferation, differentiation, and survival.[2][6]
Part I: Biochemical Assays for Direct CDK8 Inhibition
Biochemical assays are essential for determining the direct interaction and inhibitory potency of a compound against the purified CDK8 enzyme.
Protocol 1: LanthaScreen® Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the ability of a test compound to displace a fluorescently labeled ATP-competitive tracer from the CDK8 active site.[7]
Methodology:
-
Compound Plating: Prepare a 10-point, 4-fold serial dilution of this compound in 100% DMSO. Dispense 5 µL of the diluted compound into a low-volume 384-well plate.[7]
-
Kinase/Antibody Preparation: Prepare a 2X working solution of CDK8/CycC (final concentration 5 nM) and Eu-anti-Tag antibody (final concentration 2 nM) in 1X Kinase Buffer A.[7][8]
-
Tracer Preparation: Prepare a 4X working solution of Kinase Tracer 236 (final concentration ~10 nM) in 1X Kinase Buffer A.[9]
-
Reaction Assembly:
-
Incubation: Centrifuge the plate briefly and incubate for 60 minutes at room temperature, protected from light.[10]
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 615 nm (Europium donor) and 665 nm (Tracer acceptor) following excitation at 340 nm.[7]
-
Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Illustrative Data for this compound:
| Compound | Assay Type | Target | IC50 (nM) |
| This compound | LanthaScreen® Binding | CDK8/CycC | 17 |
| Staurosporine (Control) | LanthaScreen® Binding | CDK8/CycC | 960 |
Protocol 2: ADP-Glo™ Kinase Activity Assay
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction. The ADP is converted to ATP, which is then used by luciferase to generate a light signal proportional to kinase activity.[11][12]
Methodology:
-
Compound Plating: Prepare serial dilutions of this compound in the assay plate as described above.
-
Reaction Initiation: Add a solution containing CDK8/CycC enzyme (e.g., 25 ng/µL), substrate (e.g., RBER-IRStide peptide), and ATP (e.g., 10 µM) to each well to start the reaction.[13][14]
-
Kinase Reaction: Incubate for 60-90 minutes at 30°C.[13]
-
Reaction Termination: Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[15]
-
Signal Generation: Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-40 minutes at room temperature.[15]
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to positive (no inhibitor) and negative (no enzyme) controls. Plot the percent inhibition against the logarithm of inhibitor concentration to determine the IC50 value.
Illustrative Data for this compound:
| Compound | Assay Type | Target | IC50 (nM) |
| This compound | ADP-Glo™ Activity | CDK8/CycC | 25 |
| Control Inhibitor | ADP-Glo™ Activity | CDK8/CycC | 12[14] |
Part II: Cell-Based Assays for Functional Activity
Cell-based assays are critical for confirming that a compound can engage its target in a physiological context and produce a functional downstream effect.
Protocol 3: NF-κB Dependent Reporter Assay
CDK8 potentiates TNFα-induced transcription by NF-κB.[16] This assay measures the ability of this compound to inhibit this activity using a luciferase reporter driven by an NF-κB response element.[17][18]
Methodology:
-
Cell Culture: Plate HEK293 cells stably expressing an NF-κB-luciferase reporter in 96-well plates and allow them to adhere overnight.[18]
-
Inhibitor Treatment: Pre-treat the cells with a serial dilution of this compound for 1 hour.[19]
-
Stimulation: Induce the NF-κB pathway by adding TNFα to a final concentration of 10 ng/mL.[19]
-
Lysis and Signal Detection: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Analysis: Normalize the luminescent signal to vehicle-treated controls and plot against the logarithm of inhibitor concentration to determine the EC50 value.
Illustrative Data for this compound:
| Compound | Assay Type | Cell Line | EC50 (nM) |
| This compound | NF-κB Reporter | HEK293 | 45 |
| Senexin B (Control) | NF-κB Reporter | HEK293 | ~500[20] |
Protocol 4: pSTAT1 (Ser727) Target Engagement Assay
CDK8 directly phosphorylates STAT1 on serine 727 (S727) in response to stimuli like Interferon-gamma (IFNγ).[21] Measuring the inhibition of this phosphorylation event provides a direct biomarker of CDK8 target engagement in cells.[22]
Methodology:
-
Cell Culture: Plate a responsive cell line (e.g., SW620 colorectal carcinoma) in 96-well plates.
-
Inhibitor Treatment: Pre-treat cells with a serial dilution of this compound for 1 hour.[19]
-
Stimulation: Add IFNγ to induce STAT1 phosphorylation and incubate for 30 minutes.
-
Lysis: Lyse the cells and prepare lysates for analysis.
-
Detection: Use a sensitive immunoassay format suitable for HTS, such as an In-Cell Western or HTRF® assay, with specific antibodies against pSTAT1 (S727) and total STAT1 for normalization.
-
Analysis: Quantify the signal for both phosphorylated and total STAT1. Calculate the ratio of pSTAT1/Total STAT1 and normalize to the stimulated control. Plot the normalized values against the logarithm of inhibitor concentration to determine the IC50 for target engagement.
Illustrative Data for this compound:
| Compound | Assay Type | Cell Line | IC50 (nM) |
| This compound | pSTAT1 (S727) Inhibition | SW620 | 18 |
| CDK8-IN-16 (Control) | pSTAT1 (S727) Inhibition | SW620 | 17.9[23] |
Summary of this compound Activity
This table summarizes the inhibitory potency of this compound across the described biochemical and cell-based assays, providing a comprehensive profile of its activity.
| Assay Platform | Assay Type | Metric | This compound Potency (nM) |
| Biochemical | LanthaScreen® Binding | IC50 | 17 |
| ADP-Glo™ Activity | IC50 | 25 | |
| Cell-Based | pSTAT1 (S727) Target Engagement | IC50 | 18 |
| NF-κB Luciferase Reporter | EC50 | 45 | |
| AML Cell Proliferation (MOLM-13) | IC50 | 11,200[5] |
Note: The significant difference between biochemical/target engagement potency and anti-proliferative activity is common for transcription-regulating kinase inhibitors and highlights the importance of using multiple assay formats for a complete characterization.
Conclusion
The protocols detailed in this application note provide a robust framework for the high-throughput screening and characterization of CDK8 inhibitors like this compound. The combination of direct biochemical assays and functional cell-based assays ensures a thorough evaluation, from initial hit identification to confirming on-target activity in a cellular environment. These methods are crucial tools for advancing the development of novel therapeutics targeting CDK8-mediated signaling in disease.
References
- 1. [PDF] Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies | Semantic Scholar [semanticscholar.org]
- 2. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Tumor-suppressive effects of CDK8 in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ulab360.com [ulab360.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. ulab360.com [ulab360.com]
- 12. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Mediator Kinase Inhibition Further Activates Super-Enhancer Associated Genes in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 15. carnabio.com [carnabio.com]
- 16. pnas.org [pnas.org]
- 17. Characterizing CDK8/19 Inhibitors through a NFκB-Dependent Cell-Based Assay [ouci.dntb.gov.ua]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. CDK8 as the STAT1 serine 727 kinase? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Imaging of Cdk8-IN-6 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo imaging of target engagement for Cdk8-IN-6, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8). The following sections detail the underlying biology of CDK8, the properties of this compound, and methodologies for non-invasive imaging to assess its pharmacodynamics and efficacy in preclinical models.
Introduction to CDK8 and this compound
Cyclin-Dependent Kinase 8 (CDK8) is a key transcriptional regulator that, along with its binding partner Cyclin C, forms the CDK module of the Mediator complex.[1][2][3] This complex plays a crucial role in modulating the expression of genes involved in various cellular processes, including cell proliferation, differentiation, and signal transduction.[1][4][5] Dysregulation of CDK8 activity has been implicated in the pathogenesis of several cancers, including colorectal, breast, and prostate cancer, making it an attractive target for therapeutic intervention.[6][7] CDK8 exerts its function by phosphorylating transcription factors such as STATs, SMADs, and the C-terminal domain of RNA Polymerase II, thereby influencing gene expression programs.[1][2][8]
This compound is a potent and selective small molecule inhibitor of CDK8 with a reported binding affinity (Kd) of 13 nM.[9] It has demonstrated cytotoxicity in various cancer cell lines, including those of acute myeloid leukemia (AML).[9] In vivo imaging of this compound target engagement is crucial for understanding its pharmacokinetic and pharmacodynamic (PK/PD) properties, optimizing dosing regimens, and non-invasively assessing its therapeutic efficacy in preclinical cancer models.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its target, CDK8.
Table 1: this compound Inhibitor Profile
| Parameter | Value | Cell Lines | Reference |
| Binding Affinity (Kd) | 13 nM | - | [9] |
| IC50 (MOLM-13) | 11.2 µM | MOLM-13 (AML) | [9] |
| IC50 (OCI-AML3) | 7.5 µM | OCI-AML3 (AML) | [9] |
| IC50 (MV4-11) | 8.6 µM | MV4-11 (AML) | [9] |
| IC50 (NRK) | 20.5 µM | NRK (Normal Rat Kidney) | [9] |
| IC50 (H9c2) | 12.5-25 µM | H9c2 (Rat Heart Myoblasts) | [9] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological context and experimental procedures is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate the key CDK8 signaling pathways and a general workflow for in vivo imaging of target engagement.
CDK8 Signaling Pathways
Experimental Workflow for In Vivo Imaging
Experimental Protocols
The following protocols are adapted from established methodologies for in vivo imaging of kinase inhibitors and can be applied to this compound.[10][11][12][13] Two primary modalities are presented: Fluorescence Imaging and Positron Emission Tomography (PET).
Protocol 1: In Vivo Fluorescence Imaging of this compound Target Engagement
This protocol describes the use of a fluorescently labeled this compound analog for non-invasive imaging in tumor-bearing mice.
1. Synthesis of Fluorescently Labeled this compound:
-
Principle: this compound is chemically conjugated to a near-infrared (NIR) fluorophore. The choice of fluorophore should consider factors like brightness, photostability, and minimal spectral overlap with tissue autofluorescence. The linker between the inhibitor and the fluorophore is critical and should not interfere with the inhibitor's binding affinity.[14]
-
Procedure:
-
Identify a suitable functional group on the this compound molecule for conjugation that is not essential for its binding to CDK8.
-
Select a NIR fluorophore with an appropriate reactive group (e.g., NHS ester for reaction with an amine).
-
Perform the conjugation reaction under optimized conditions (pH, temperature, stoichiometry).
-
Purify the fluorescently labeled this compound conjugate using high-performance liquid chromatography (HPLC).
-
Characterize the final product by mass spectrometry and spectrophotometry to confirm conjugation and determine the labeling efficiency.
-
Validate the binding affinity of the fluorescent conjugate to CDK8 using in vitro assays (e.g., fluorescence polarization or kinase activity assays).
-
2. Animal Model:
-
Cell Lines: Use a cancer cell line with known high CDK8 expression (e.g., MOLM-13 or OCI-AML3).
-
Procedure:
-
Subcutaneously implant tumor cells into the flank of immunocompromised mice (e.g., NOD-scid gamma mice).
-
Allow tumors to grow to a suitable size for imaging (e.g., 100-200 mm³).
-
3. In Vivo Imaging Procedure:
-
Instrumentation: A small animal in vivo imaging system capable of detecting NIR fluorescence.
-
Procedure:
-
Anesthetize the tumor-bearing mouse.
-
Acquire a baseline (pre-injection) fluorescence image of the mouse.
-
Administer the fluorescently labeled this compound intravenously (i.v.) or intraperitoneally (i.p.). The dose will need to be optimized based on the brightness of the probe and its in vivo clearance rate.
-
Acquire a series of fluorescence images at various time points post-injection (e.g., 1, 2, 4, 8, 24 hours) to monitor the biodistribution and tumor accumulation of the probe.
-
For a blocking study to demonstrate target specificity, pre-administer a saturating dose of unlabeled this compound approximately 1-2 hours before injecting the fluorescent probe. Acquire images as in the previous step.
-
4. Data Analysis:
-
Define regions of interest (ROIs) over the tumor and a control tissue (e.g., muscle).
-
Quantify the average fluorescence intensity within each ROI at each time point.
-
Calculate the tumor-to-muscle ratio to assess specific targeting.
-
Compare the signal in the unblocked and blocked groups to confirm target engagement. A significant reduction in tumor fluorescence in the blocked group indicates specific binding to CDK8.
Protocol 2: In Vivo PET Imaging of this compound Target Engagement
This protocol outlines the use of a positron-emitting radionuclide-labeled this compound for quantitative in vivo imaging.
1. Radiosynthesis of Labeled this compound:
-
Principle: this compound is labeled with a positron-emitting isotope such as Fluorine-18 (¹⁸F) or Zirconium-89 (⁸⁹Zr).[12][15] The choice of isotope will depend on the in vivo half-life of the inhibitor and the desired imaging time window.
-
Procedure:
-
Synthesize a precursor of this compound suitable for radiolabeling (e.g., with a leaving group for ¹⁸F-fluorination or a chelator for ⁸⁹Zr).
-
Perform the radiolabeling reaction using an automated synthesis module.
-
Purify the radiolabeled this compound using HPLC.
-
Perform quality control tests to determine radiochemical purity, molar activity, and stability.
-
2. Animal Model:
-
Prepare tumor-bearing mice as described in the fluorescence imaging protocol.
3. PET/CT Imaging Procedure:
-
Instrumentation: A small animal PET/CT scanner.
-
Procedure:
-
Anesthetize the tumor-bearing mouse and position it in the scanner.
-
Perform a baseline CT scan for anatomical reference.
-
Administer the radiolabeled this compound via i.v. injection.
-
Acquire dynamic or static PET scans at various time points post-injection.
-
For a blocking study, pre-administer a saturating dose of unlabeled this compound before the injection of the radiotracer.
-
4. Data Analysis:
-
Reconstruct the PET images and co-register them with the CT images.
-
Draw ROIs on the tumor and other organs of interest using the CT images as a guide.
-
Quantify the radioactivity concentration in each ROI, typically expressed as the percentage of injected dose per gram of tissue (%ID/g).
-
Plot the time-activity curves for the tumor and other tissues.
-
Compare the %ID/g in the tumor between the unblocked and blocked groups to determine the level of specific binding.
Conclusion
The in vivo imaging of this compound target engagement provides a powerful tool for the preclinical development of this and other CDK8 inhibitors. By non-invasively visualizing and quantifying the interaction of the drug with its target in a living organism, researchers can gain critical insights into its pharmacological properties, aiding in the design of more effective therapeutic strategies. The protocols outlined here provide a framework for conducting such studies, which can be adapted and optimized for specific research questions and experimental setups.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 3. Gene - CDK8 [maayanlab.cloud]
- 4. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK8 and CDK19 act redundantly to control the CFTR pathway in the intestinal epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. biorxiv.org [biorxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Noninvasive PET Imaging of CDK4/6 Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Noninvasive PET Imaging of CDK4/6 Activation in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CD8-Targeted PET Imaging of Tumor-Infiltrating T Cells in Patients with Cancer: A Phase I First-in-Humans Study of 89Zr-Df-IAB22M2C, a Radiolabeled Anti-CD8 Minibody - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Cdk8-IN-6 insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Cdk8 inhibitor, Cdk8-IN-6.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (Cdk8). Cdk8 is a component of the Mediator complex and plays a crucial role in regulating gene transcription. By inhibiting the kinase activity of Cdk8, this compound can modulate the expression of genes involved in various cellular processes, including cell cycle progression, proliferation, and differentiation. Its potential as an anti-cancer agent, particularly in acute myeloid leukemia (AML), is currently under investigation.[1]
Q2: In which solvents can I dissolve this compound?
Q3: What are the recommended storage conditions for this compound?
To ensure stability, this compound should be stored as a lyophilized powder at -20°C for long-term storage.[4] Once reconstituted in a solvent such as DMSO, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.[5][6] These aliquots should be stored at -80°C.[3][4]
Troubleshooting Guide: this compound Insolubility Issues
Problem: I am observing precipitation or incomplete dissolution of this compound in my solvent.
This is a common issue encountered with hydrophobic small molecule inhibitors. Here are several steps to troubleshoot this problem:
Initial Dissolution Protocol:
-
Centrifuge the Vial: Before opening, briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.[5][7]
-
Use High-Purity Solvent: Start with a high-purity, anhydrous solvent like DMSO.
-
Prepare a High-Concentration Stock: It is generally easier to first dissolve the compound at a higher concentration (e.g., 10 mM or higher) in a small volume of solvent.
-
Gentle Agitation and Warming: After adding the solvent, gently vortex or sonicate the solution.[8] Gentle warming (e.g., to 37°C) can also aid in dissolution. Do not overheat as it may degrade the compound.
If Insolubility Persists:
| Troubleshooting Step | Detailed Protocol | Expected Outcome | Potential Pitfalls |
| Increase Sonication Time | Place the vial in a sonicator bath for 5-10 minutes. Monitor for dissolution. | The compound should fully dissolve into a clear solution. | Prolonged or high-energy sonication can potentially degrade the compound. |
| Try a Different Solvent | If DMSO fails, consider trying other organic solvents such as ethanol, though DMSO is generally the most effective for this class of compounds. | The compound may exhibit better solubility in an alternative solvent. | Ensure the chosen solvent is compatible with your downstream experimental assays and cell types. |
| Serial Dilution | If you observe precipitation when diluting the stock solution into your aqueous experimental buffer, perform serial dilutions. This gradual change in solvent composition can help maintain solubility. | Prevents the compound from crashing out of solution. | This may not be effective if the compound has very low aqueous solubility. |
| Use of a Surfactant | For in vitro assays, adding a small amount of a biocompatible surfactant like Tween-80 (e.g., 0.01%) to the final dilution buffer can help maintain solubility. | The surfactant can help to keep the hydrophobic compound in solution. | Surfactants can affect cell membrane integrity and other cellular processes. A vehicle control with the surfactant alone is essential. |
| Preparation of a Fresh Stock | If the stock solution has been stored for an extended period or subjected to multiple freeze-thaw cycles, it may have degraded, leading to insolubility. | A freshly prepared stock solution should dissolve more readily. | Always follow proper storage procedures to maximize the shelf-life of the compound. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound (lyophilized powder), high-purity anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Briefly centrifuge the vial of this compound to collect all the powder at the bottom.
-
Under sterile conditions, add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex the vial until the powder is completely dissolved. If necessary, sonicate for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: In Vitro Kinase Assay
This is a general protocol and may need to be optimized for your specific experimental setup.
-
Materials: Recombinant Cdk8/CycC protein, substrate peptide (e.g., a peptide containing a Cdk8 phosphorylation motif), ATP, kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35), this compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add the recombinant Cdk8/CycC enzyme to each well.
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Allow the reaction to proceed for the optimized time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Plot the kinase activity against the inhibitor concentration to determine the IC₅₀ value.
-
Signaling Pathways and Experimental Workflows
Cdk8 Signaling Pathway
Cdk8 is a key regulator of transcription and is involved in multiple signaling pathways that are critical in cancer development and other diseases. It can act as both a transcriptional co-activator and co-repressor.
Caption: Cdk8 integrates signals from multiple pathways to regulate transcription.
Experimental Workflow for Testing this compound Efficacy
This workflow outlines the general steps for evaluating the effectiveness of this compound in a cell-based assay.
Caption: A typical workflow for assessing the cellular effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDK8/19i | Transcriptional CDKs | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CDK8-IN-1|1629633-48-2|MSDS [dcchemicals.com]
- 5. reprocell.com [reprocell.com]
- 6. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. immunomart.com [immunomart.com]
Identifying and minimizing Cdk8-IN-6 off-target effects
Welcome to the technical support center for Cdk8-IN-6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing the off-target effects of this potent Cyclin-Dependent Kinase 8 (CDK8) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what is its potency?
This compound is a potent inhibitor of Cyclin-Dependent Kinase 8 (CDK8), a key transcriptional regulator. It has a reported binding affinity (Kd) of 13 nM for CDK8.[1]
Q2: Does this compound also inhibit the closely related kinase, CDK19?
Yes, due to the high sequence homology between the kinase domains of CDK8 and its paralog CDK19, potent inhibitors of CDK8, including likely this compound, are often dual inhibitors of both CDK8 and CDK19.[2][3][4][5] It is crucial to consider the redundant and distinct functions of both kinases when interpreting experimental results.[2][3][4][5][6]
Q3: What are the known downstream signaling pathways affected by CDK8 inhibition?
CDK8 is a key component of the Mediator complex and regulates transcription. Its inhibition can impact several critical signaling pathways, including the Wnt/β-catenin, STAT, TGF-β, Notch, and p53 pathways.[7][8][9][10]
Q4: Why do the IC50 values for this compound vary between biochemical and cellular assays?
Discrepancies between biochemical and cellular IC50 values are common for kinase inhibitors. While this compound has a nanomolar biochemical potency, its reported cellular IC50 values are in the micromolar range (e.g., 7.5 µM in OCI-AML3 cells, 8.6 µM in MV4-11 cells).[1] This difference can be attributed to several factors, including cell membrane permeability, intracellular ATP concentrations competing with the inhibitor, and the presence of drug efflux pumps.
Q5: What is a kinome scan and why is it important for this compound?
A kinome scan is a broad screening assay that tests a compound against a large panel of kinases to determine its selectivity. This is crucial for identifying potential off-targets of this compound, which can lead to unexpected experimental outcomes or toxicity. While a specific kinome scan for this compound is not publicly available, data from similar CDK8/19 inhibitors can provide insights into likely off-targets.
Troubleshooting Guide
Issue 1: Unexpected Phenotype or Toxicity Observed
Potential Cause: Off-target effects of this compound.
Troubleshooting Steps:
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Review Kinome Scan Data: Compare your observed phenotype with the known functions of potential off-target kinases identified in kinome scans of similar CDK8/19 inhibitors (see Table 2 for a representative example).
-
Validate Off-Target Engagement: Use orthogonal methods to confirm if this compound engages the suspected off-target kinase in your cellular context. Recommended assays include:
-
Cellular Thermal Shift Assay (CETSA): To confirm target binding in intact cells.
-
NanoBRET Target Engagement Assay: A quantitative method to measure compound binding to a specific target in live cells.
-
-
Use a Structurally Unrelated Inhibitor: Treat your cells with a different, structurally distinct CDK8/19 inhibitor. If the phenotype persists, it is more likely to be an on-target effect.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to deplete CDK8 and/or CDK19. This will help differentiate between kinase-dependent and potential kinase-independent or off-target effects of the compound.
Issue 2: Lack of Expected Downstream Effect (e.g., no change in STAT1 phosphorylation)
Potential Cause 1: Redundancy with CDK19.
-
Explanation: CDK8 and CDK19 can have redundant functions, and CDK19 may compensate for the inhibition of CDK8.[2][3][4][5]
-
Suggestion: Perform a double knockdown of both CDK8 and CDK19 to confirm that the pathway is indeed regulated by these kinases in your model system.
Potential Cause 2: Cell-type specific signaling pathways.
-
Explanation: The role of CDK8/19 in regulating specific pathways can be context-dependent.
-
Suggestion: Confirm the expression and activity of CDK8 and its downstream targets (e.g., STAT1) in your specific cell line at baseline.
Potential Cause 3: Insufficient intracellular concentration of this compound.
-
Explanation: The compound may not be reaching its target effectively in your cells.
-
Suggestion: Perform a dose-response experiment and confirm target engagement using CETSA or NanoBRET assays.
Issue 3: Discrepancy Between Proliferation Assays and Target Engagement Data
Potential Cause: The cellular phenotype is not solely dependent on the kinase activity of CDK8/19.
-
Explanation: this compound may show potent target engagement (nanomolar to low micromolar range) but have a weaker effect on cell proliferation. This could be because the targeted pathway is not a primary driver of proliferation in that specific cell line. Additionally, CDK8 has been reported to have kinase-independent functions.[11]
-
Suggestion:
-
Investigate other cellular effects beyond proliferation, such as changes in gene expression, cell differentiation, or apoptosis.
-
Consider that CDK8 inhibition has been shown to have more pronounced effects in vivo in some models than in in vitro cell proliferation assays.[12]
-
Quantitative Data Summary
Table 1: On-Target Potency of this compound
| Parameter | Value | Reference |
| Biochemical Kd (CDK8) | 13 nM | [1] |
| Cellular IC50 (MOLM-13) | 11.2 µM | [1] |
| Cellular IC50 (OCI-AML3) | 7.5 µM | [1] |
| Cellular IC50 (MV4-11) | 8.6 µM | [1] |
Table 2: Representative Kinome Scan Data for a Selective CDK8/19 Inhibitor (Senexin C)
Disclaimer: This data is for Senexin C, a selective CDK8/19 inhibitor, and is provided as a representative example of potential off-targets. A kinome scan for this compound is not publicly available.
| Target Kinase | % Inhibition at 2 µM | Potential Implication of Off-Target Inhibition |
| CDK8 | >85% | On-target |
| CDK19 | >85% | On-target |
| HASPIN | >35% | Mitotic checkpoint regulation |
| MAP4K2 | >35% | Stress-activated signaling pathways |
| MYO3B | >35% | Actin-based motility |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is to verify the binding of this compound to its target protein (e.g., CDK8) in intact cells by measuring changes in the protein's thermal stability.
Methodology:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat cells with either vehicle (DMSO) or varying concentrations of this compound for a predetermined time (e.g., 1-2 hours).
-
Heating: Resuspend the treated cells in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of the target protein (CDK8) by Western blot or other quantitative protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle and this compound treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Protocol 2: NanoBRET™ Target Engagement Intracellular Kinase Assay
This protocol provides a quantitative measure of compound binding to a specific kinase target in live cells.
Methodology:
-
Cell Preparation: Transfect cells with a vector expressing the target kinase (e.g., CDK8) fused to NanoLuc® luciferase. Seed the transfected cells into a 96-well plate.
-
Tracer and Compound Addition: Add the specific NanoBRET™ tracer (a fluorescently labeled ligand for the kinase) to the cells. Then, add varying concentrations of the test compound (this compound).
-
Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor. Measure the BRET signal (donor emission at 460 nm and acceptor emission at 610 nm) using a luminometer.
-
Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. The binding of this compound will compete with the tracer, leading to a dose-dependent decrease in the BRET signal. This data can be used to calculate the intracellular IC50 value, which reflects the target engagement potency of the compound in a physiological context.
Visualizations
Caption: Major signaling pathways regulated by CDK8.
Caption: Workflow for identifying off-target effects.
Caption: Troubleshooting logic for unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDK8 and CDK19 act redundantly to control the CFTR pathway in the intestinal epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK8 and CDK19 act redundantly to control the CFTR pathway in the intestinal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI - CDK8 and CDK19 regulate intestinal differentiation and homeostasis via the chromatin remodeling complex SWI/SNF [jci.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. What are CDK8 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 9. What are the therapeutic applications for CDK8 inhibitors? [synapse.patsnap.com]
- 10. Design and Development of a Series of Potent and Selective Type II Inhibitors of CDK8 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transcriptional Antagonism by CDK8 Inhibition Improves Therapeutic Efficacy of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Scientists raise warning over drugs targeting CDK8 and CDK19 - ecancer [ecancer.org]
Cdk8-IN-6 cytotoxicity and how to manage it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CDK8 inhibitor, Cdk8-IN-6. The information is designed to address specific issues related to its cytotoxicity and provide guidance on managing it in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8), a key regulator of gene transcription. It functions by binding to the kinase domain of CDK8, thereby preventing the phosphorylation of its downstream targets. This inhibition disrupts the function of the Mediator complex, a crucial component of the transcriptional machinery, and modulates the activity of various signaling pathways, including Wnt/β-catenin, STAT1, and STAT3.
Q2: What are the typical cytotoxic concentrations of this compound?
The cytotoxic effects of this compound, as measured by the half-maximal inhibitory concentration (IC50), vary depending on the cell line. Below is a summary of reported IC50 values.
Troubleshooting Guide: Managing this compound Cytotoxicity
Unexpected or excessive cytotoxicity can be a significant challenge when working with a potent inhibitor like this compound. This guide provides a step-by-step approach to troubleshoot and manage these issues.
Problem 1: Observed cytotoxicity is much higher than expected based on published IC50 values.
| Possible Cause | Troubleshooting Steps |
| Cell Line Sensitivity: | Different cell lines exhibit varying sensitivities to this compound. Your cell line may be inherently more sensitive than those reported in the literature. |
| Solution: Perform a dose-response experiment to determine the precise IC50 for your specific cell line. Start with a broad range of concentrations and then narrow it down to get an accurate value. | |
| Compound Quality/Purity: | The purity and stability of the this compound compound can affect its activity. |
| Solution: Ensure you are using a high-purity compound from a reputable supplier. If possible, verify the compound's identity and purity using analytical methods like HPLC-MS. | |
| Experimental Conditions: | Factors such as cell density, serum concentration in the media, and duration of exposure can all influence the apparent cytotoxicity. |
| Solution: Standardize your experimental protocols. Use a consistent cell seeding density and serum concentration. Consider reducing the incubation time with this compound. | |
| Off-Target Effects: | At higher concentrations, kinase inhibitors can have off-target effects, leading to increased cytotoxicity.[1] |
| Solution: Use the lowest effective concentration of this compound that elicits the desired on-target effect. Consider using a more selective CDK8 inhibitor if available, or perform experiments in CDK8 knockout/knockdown cells to confirm that the observed cytotoxicity is on-target. |
Problem 2: Difficulty in distinguishing between apoptosis and necrosis.
| Possible Cause | Troubleshooting Steps |
| Assay Limitations: | Some cytotoxicity assays, like MTT, measure metabolic activity and do not distinguish between different modes of cell death. |
| Solution: Utilize an apoptosis-specific assay, such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, to differentiate between early apoptotic, late apoptotic, and necrotic cells.[2] | |
| Late-Stage Apoptosis: | Cells in late-stage apoptosis will eventually lose membrane integrity and stain positive for PI, making them indistinguishable from necrotic cells in some assays. |
| Solution: Perform a time-course experiment to capture cells in the early stages of apoptosis (Annexin V positive, PI negative). |
Problem 3: Cell cycle arrest is observed, but the mechanism is unclear.
| Possible Cause | Troubleshooting Steps |
| On-Target Effect: | CDK8 is involved in the regulation of the cell cycle. Inhibition of CDK8 can lead to cell cycle arrest at different phases depending on the cellular context.[3] |
| Solution: Perform cell cycle analysis using propidium iodide (PI) staining and flow cytometry to quantify the percentage of cells in G0/G1, S, and G2/M phases after treatment with this compound.[4] | |
| Synchronization Issues: | If cells are not properly synchronized before the experiment, it can be difficult to interpret changes in the cell cycle distribution. |
| Solution: Synchronize cells in a specific phase of the cell cycle (e.g., G0/G1 by serum starvation) before adding this compound.[5][6] This will provide a clearer picture of how the inhibitor affects cell cycle progression. |
Data Presentation
Table 1: Reported IC50 Values for this compound
| Cell Line | Cell Type | IC50 (µM) | Reference |
| MOLM-13 | Acute Myeloid Leukemia | 11.2 | [7][8] |
| OCI-AML3 | Acute Myeloid Leukemia | 7.5 | [7][8] |
| MV4-11 | Acute Myeloid Leukemia | 8.6 | [7][8] |
| NRK | Normal Rat Kidney | 20.5 | [7][8] |
| H9c2 | Rat Cardiomyoblast | 12.5-25 | [7][8] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound treated and control cells
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cells by treating with this compound for the desired time. Include both positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.[2]
-
Harvest the cells (including any floating cells) and centrifuge at a low speed.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 1 µL of PI (100 µg/mL).[9]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[2]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
Cell Cycle Analysis by Propidium Iodide Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
Materials:
-
This compound treated and control cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells on ice for at least 30 minutes (or store at -20°C for longer periods).[4]
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. Use software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: this compound inhibits CDK8, altering gene expression and leading to cell cycle arrest and apoptosis.
Wnt/β-catenin Signaling Pathway and CDK8
Caption: CDK8 enhances the transcriptional activity of the Wnt/β-catenin pathway.
STAT Signaling Pathway and CDK8
Caption: CDK8 phosphorylates STAT proteins, modulating their transcriptional activity.
Experimental Workflow for Assessing this compound Cytotoxicity
Caption: Workflow for characterizing the cytotoxic effects of this compound.
References
- 1. Death by a thousand cuts through kinase inhibitor combinations that maximize selectivity and enable rational multitargeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bosterbio.com [bosterbio.com]
- 3. Cyclin-Dependent Kinase 8 Regulates Mitotic Commitment in Fission Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Synchronization of mammalian cell cultures by serum deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Overcoming Resistance to Cdk8-IN-6 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CDK8 inhibitor, Cdk8-IN-6.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8). CDK8 is a component of the Mediator complex, which plays a crucial role in regulating gene transcription by RNA polymerase II. By inhibiting the kinase activity of CDK8, this compound can modulate the expression of various genes involved in cancer cell proliferation, survival, and drug resistance. One of the key downstream targets of CDK8 is the transcription factor STAT1, which is phosphorylated at Serine 727 by CDK8.[1][2]
Q2: My cells are not responding to this compound treatment. What are the possible reasons?
Several factors could contribute to a lack of response to this compound:
-
Suboptimal Drug Concentration: Ensure that the concentration of this compound used is appropriate for your cell line. We recommend performing a dose-response experiment to determine the IC50 value.
-
Cell Line Specificity: The sensitivity to CDK8 inhibition can vary significantly between different cell lines.
-
Incorrect Drug Handling: this compound should be stored and handled correctly to maintain its activity. Refer to the manufacturer's instructions for storage conditions.
-
Intrinsic Resistance: Some cell lines may have intrinsic resistance to CDK8 inhibition due to pre-existing genetic or epigenetic factors.
-
Acquired Resistance: Cells may develop resistance over time with continuous exposure to the inhibitor.
Q3: How can I confirm that this compound is engaging its target in my cells?
A reliable method to confirm target engagement is to assess the phosphorylation status of a known CDK8 substrate. A common biomarker is the phosphorylation of STAT1 at Serine 727 (pSTAT1-S727). Treatment with an effective dose of this compound should lead to a decrease in the levels of pSTAT1-S727. This can be measured by Western blotting or ELISA.[1]
Q4: What are the potential mechanisms of acquired resistance to this compound?
While specific mechanisms for this compound are still under investigation, potential mechanisms of acquired resistance to CDK inhibitors, in general, may include:
-
Alterations in the Mediator Complex: Mutations or altered expression of other components of the Mediator complex could potentially compensate for the loss of CDK8 activity.
-
Activation of Bypass Signaling Pathways: Cells may upregulate parallel signaling pathways to overcome the effects of CDK8 inhibition.
-
Drug Efflux: Increased expression of drug efflux pumps can reduce the intracellular concentration of the inhibitor.
-
Loss of CDK8 or Cyclin C: Studies on resistance to other inhibitors have shown that loss of the target protein or its essential binding partners can lead to resistance.[3]
Q5: What combination therapies could potentially overcome resistance to this compound?
Combining this compound with other therapeutic agents is a promising strategy to prevent or overcome resistance. Preclinical studies have shown that combining CDK8/19 inhibitors with inhibitors of other signaling pathways, such as EGFR or MEK, can prevent the development of resistance to those agents.[4] This suggests that CDK8 plays a role in the transcriptional reprogramming that leads to drug resistance. Therefore, combining this compound with agents that target parallel survival pathways could be a rational approach.
Troubleshooting Guides
Problem 1: High variability in cell viability assay results.
| Possible Cause | Recommended Solution |
| Inconsistent cell seeding density | Ensure a uniform single-cell suspension before seeding. Use a multichannel pipette for consistency. |
| Edge effects in 96-well plates | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media. |
| Incomplete dissolution of this compound | Ensure the compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in culture medium. |
| Precipitation of this compound in media | Check the final concentration of the solvent in the culture medium. High concentrations of DMSO can be toxic to cells. |
| Contamination | Regularly check for microbial contamination in cell cultures. |
Problem 2: No decrease in pSTAT1-S727 levels after this compound treatment.
| Possible Cause | Recommended Solution |
| Suboptimal this compound concentration | Perform a dose-response experiment to determine the optimal concentration for inhibiting pSTAT1-S727 in your cell line. |
| Short treatment duration | Increase the incubation time with this compound. A time-course experiment (e.g., 6, 24, 48 hours) is recommended. |
| Poor antibody quality for Western blotting | Use a validated antibody for pSTAT1-S727 and total STAT1. Include appropriate positive and negative controls. |
| Inefficient protein extraction | Use a lysis buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation. |
| Low basal pSTAT1-S727 levels | Some cell lines may have low basal levels of pSTAT1-S727. Consider stimulating the pathway (e.g., with IFN-γ) to increase the signal window.[5] |
Problem 3: Development of resistance to this compound over time.
| Possible Cause | Recommended Solution |
| Clonal selection of resistant cells | Generate a resistant cell line by continuous culture in the presence of increasing concentrations of this compound. |
| Transcriptional reprogramming | Analyze changes in gene expression between sensitive and resistant cells using techniques like RNA-seq or qPCR arrays to identify upregulated survival pathways. |
| Activation of bypass pathways | Investigate the activation of other signaling pathways (e.g., PI3K/AKT, MAPK) in resistant cells using phosphoprotein arrays or Western blotting. |
| Combination therapy | Test the efficacy of combining this compound with inhibitors of the identified bypass pathways. |
Data Presentation
Table 1: IC50 Values of this compound and other CDK8 inhibitors in Various Cancer Cell Lines.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | MOLM-13 | Acute Myeloid Leukemia | 11.2 | [6] |
| This compound | OCI-AML3 | Acute Myeloid Leukemia | 7.5 | [6] |
| This compound | MV4-11 | Acute Myeloid Leukemia | 8.6 | [6] |
| MK256 | SET-2 | Acute Myeloid Leukemia | 0.212 | [7] |
| MK256 | NOMO-1 | Acute Myeloid Leukemia | 0.646 | [7] |
| MK256 | MOLM-13 | Acute Myeloid Leukemia | 1.050 | [7] |
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 10 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and generate a dose-response curve to determine the IC50 value.[8]
Western Blot Analysis of pSTAT1-S727
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations for the indicated time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pSTAT1-S727 and total STAT1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qPCR) for CDK8 Target Genes
-
Treat cells with this compound as described for the Western blot protocol.
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and primers for CDK8 target genes (e.g., c-Myc, Cyclin D1) and a housekeeping gene (e.g., GAPDH).
-
The thermal cycling conditions can be set as follows: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.[9]
-
Analyze the data using the ΔΔCt method to determine the relative gene expression levels.
Visualizations
Caption: CDK8 signaling pathway and the point of intervention by this compound.
Caption: Workflow for generating and characterizing this compound resistant cell lines.
Caption: A logical flowchart for troubleshooting lack of response to this compound.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. oncotarget.com [oncotarget.com]
- 8. researchgate.net [researchgate.net]
- 9. origene.com [origene.com]
How to improve Cdk8-IN-6 bioavailability in vivo
Welcome to the technical support center for Cdk8-IN-6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8), a component of the Mediator complex involved in transcriptional regulation.[1] It has a binding affinity (Kd) of 13 nM for CDK8 and shows cytotoxic effects in various cancer cell lines, including those for acute myeloid leukemia (AML).[1]
Q2: What is the biological role of CDK8? A2: CDK8 is a nuclear kinase that functions as a transcriptional regulator.[2] It is a part of the Mediator complex, which links gene-specific transcription factors to the RNA Polymerase II machinery.[3][4] CDK8 has been shown to act as both a co-activator and co-repressor of transcription in several critical signaling pathways, including Wnt/β-catenin, p53, TGF-β/SMAD, and STAT signaling.[2][5][6] Its dysregulation is implicated in various cancers, such as colorectal, breast, and melanoma.[7]
Q3: Why is bioavailability a critical parameter for in vivo studies with this compound? A3: Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation in an unchanged form.[8] For an orally administered inhibitor like this compound to be effective in an in vivo model, it must be absorbed from the gastrointestinal (GI) tract and reach a concentration in the blood sufficient to engage its target, CDK8, in the tumor or target tissue. Low bioavailability can lead to sub-therapeutic drug levels, resulting in a lack of efficacy and potentially misleading experimental outcomes.[8][9]
Q4: What are the common causes of low oral bioavailability for kinase inhibitors? A4: Many kinase inhibitors, particularly those developed for oral administration, face challenges with low bioavailability. The primary causes include:
-
Poor Aqueous Solubility: The compound must dissolve in the GI fluids before it can be absorbed. Many kinase inhibitors are crystalline and have low water solubility.[8][10][11]
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First-Pass Metabolism: The drug may be extensively metabolized by enzymes in the intestinal wall or the liver before it reaches systemic circulation.[8]
-
Low Permeability: The compound may not efficiently pass through the intestinal wall to enter the bloodstream.[12]
-
Efflux Transporters: The drug may be actively pumped back into the GI tract by efflux transporters like P-glycoprotein (P-gp).
While specific in vivo pharmacokinetic data for this compound is not publicly available, researchers should anticipate that, like many kinase inhibitors, it may have properties that lead to low bioavailability.
Troubleshooting Guide: Low In Vivo Bioavailability of this compound
This guide provides a structured approach to diagnosing and overcoming challenges related to the bioavailability of this compound in your animal models.
Issue: I am not observing the expected efficacy of this compound in my in vivo model. I suspect low bioavailability. What are my next steps?
Step 1: Confirm Sub-Optimal Exposure with a Pharmacokinetic (PK) Study
Before investing in complex reformulations, it is crucial to confirm that low drug exposure is the root cause of the lack of efficacy.
Q: How do I design a pilot PK study to measure this compound exposure? A: A pilot PK study in a small cohort of animals (e.g., mice) is essential. The goal is to measure the concentration of this compound in the plasma over time after administration. This will allow you to determine key parameters that define the drug's exposure profile.
For a detailed methodology, see Experimental Protocol 2: Pilot In Vivo Pharmacokinetic (PK) Study in Mice.
The data from this study will allow you to calculate the parameters summarized in the table below.
Table 1: Key Pharmacokinetic (PK) Parameters
| Parameter | Description | Significance for Efficacy |
|---|---|---|
| Cmax | Maximum observed plasma concentration. | Must exceed the concentration required for target inhibition (e.g., the in vitro IC50). |
| Tmax | Time at which Cmax is reached. | Indicates the rate of absorption. |
| AUC | Area Under the Curve (plasma concentration vs. time). | Represents the total drug exposure over time. It is the most reliable measure of bioavailability.[8] |
| F (%) | Absolute Bioavailability. | The fraction of the oral dose that reaches systemic circulation compared to an intravenous (IV) dose. A low F% confirms poor oral absorption. |
Step 2: Investigate the Potential Cause
If your pilot PK study confirms low oral bioavailability (low Cmax and AUC), the next step is to identify the underlying cause.
Q: What is the most likely cause of low bioavailability for a small molecule like this compound? A: For many kinase inhibitors, the primary bottleneck is poor aqueous solubility.[11] Assessing the fundamental physicochemical properties of your compound can provide strong clues.
Table 2: Physicochemical Properties Influencing Bioavailability
| Property | Importance | How it Affects Bioavailability |
|---|---|---|
| Aqueous Solubility | A drug must be dissolved to be absorbed. | Low solubility in GI fluids leads to poor absorption.[12] |
| Permeability | Ability to cross the intestinal membrane. | Low permeability prevents the drug from entering the bloodstream. |
| LogP / LogD | Measure of lipophilicity. | An optimal range is needed; too high or too low can hinder absorption. |
| Metabolic Stability | Resistance to enzymatic degradation. | Rapid metabolism in the liver or gut wall (first-pass effect) reduces the amount of drug reaching circulation.[8] |
Step 3: Implement Formulation Strategies to Improve Exposure
Once poor solubility is identified as the likely culprit, various formulation strategies can be employed to enhance the dissolution and subsequent absorption of this compound.
Q: What formulation strategies can I use to improve the bioavailability of this compound for my research? A: Several established techniques can significantly improve the bioavailability of poorly soluble compounds. The choice of strategy may depend on available laboratory resources and the specific properties of the compound.
Table 3: Comparison of Formulation Strategies to Enhance Bioavailability
| Strategy | Mechanism of Action | Advantages | Considerations |
|---|---|---|---|
| Amorphous Solid Dispersion (ASD) | The drug is dispersed in a polymer matrix in a high-energy amorphous state, preventing crystallization and enhancing dissolution.[10][11] | Significant increase in apparent solubility and dissolution rate. Established technology. | Requires specific polymers and solvents. Physical stability of the amorphous form must be monitored. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents that self-emulsify in the GI tract to form fine droplets, keeping the drug in solution.[13][14] | Improves solubility of lipophilic drugs. Can enhance lymphatic uptake, bypassing first-pass metabolism. | Requires screening of multiple excipients. Can be complex to prepare. |
| Particle Size Reduction (Nanosizing) | Reducing the particle size of the drug (e.g., via milling) increases the surface area-to-volume ratio, leading to a faster dissolution rate.[15] | Relatively simple concept. Can be applied to crystalline compounds. | May not be sufficient for extremely insoluble compounds. Risk of particle aggregation. |
| Use of Lipophilic Salts | Converting the drug into a salt with a lipophilic counter-ion can increase its solubility in lipid-based formulations, allowing for higher drug loading.[13] | Can significantly increase drug loading in lipid systems, leading to improved oral absorption. | Requires the drug to have an ionizable center. Involves chemical modification. |
For a starting point on formulation, see Experimental Protocol 1: Preparation of a Simple Amorphous Solid Dispersion (ASD) Formulation.
Visualizations
Signaling Pathways Involving CDK8
Caption: Key signaling pathways regulated by the CDK8 module of the Mediator complex.
Troubleshooting Workflow for Low Bioavailability
Caption: A logical workflow for troubleshooting and improving low in vivo bioavailability.
Experimental Protocols
Protocol 1: Preparation of a Simple Amorphous Solid Dispersion (ASD) Formulation
Objective: To prepare a 10% (w/w) this compound in Soluplus® ASD by solvent evaporation for in vivo oral dosing.
Materials:
-
This compound powder
-
Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer)
-
Dichloromethane (DCM) or other suitable volatile solvent
-
Rotary evaporator
-
Mortar and pestle
-
Dosing vehicle (e.g., 0.5% methylcellulose in water)
Methodology:
-
Dissolution: Weigh 100 mg of this compound and 900 mg of Soluplus®. Dissolve both completely in a minimal amount of DCM (e.g., 10-20 mL) in a round-bottom flask. Ensure a clear solution is formed.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C). Continue until a thin, clear film is formed on the inside of the flask and all solvent is removed.
-
Drying: Further dry the film under high vacuum for at least 12 hours to remove any residual solvent.
-
Milling: Carefully scrape the dried film from the flask. Gently grind the resulting solid into a fine, homogenous powder using a mortar and pestle.
-
Vehicle Suspension: To prepare for dosing, weigh the required amount of the ASD powder and suspend it in the dosing vehicle (e.g., 0.5% methylcellulose). Use a sufficient volume to achieve the desired final concentration (e.g., 5 mg/mL of this compound). Ensure the suspension is homogenous before administration.
Protocol 2: Pilot In Vivo Pharmacokinetic (PK) Study in Mice
Objective: To determine the key PK parameters (Cmax, Tmax, AUC, F%) of a this compound formulation in mice.[16][17]
Animals:
-
Male BALB/c mice (or other appropriate strain), 8-10 weeks old.
-
Two groups: Oral (PO) administration (n=3-4 per time point) and Intravenous (IV) administration (n=3-4 per time point).
Dosing:
-
Oral (PO) Group: Administer the prepared this compound formulation (e.g., from Protocol 1) via oral gavage at a target dose (e.g., 10 mg/kg).
-
Intravenous (IV) Group: Dissolve this compound in a suitable IV-compatible vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline). Administer via tail vein injection at a lower dose (e.g., 1-2 mg/kg).
Methodology:
-
Fasting: Fast animals for approximately 4 hours before dosing, with water available ad libitum.
-
Administration: Dose the animals in the PO and IV groups. Record the exact time of dosing for each animal.
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital or submandibular bleed) into tubes containing an anticoagulant (e.g., K2-EDTA) at specified time points.
-
Suggested PO time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Suggested IV time points: 0 (pre-dose), 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Analysis: Analyze the plasma samples to determine the concentration of this compound using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis:
-
Plot the mean plasma concentration versus time for both PO and IV groups.
-
Use pharmacokinetic software to calculate PK parameters (Cmax, Tmax, AUC).
-
Calculate absolute oral bioavailability (F%) using the formula: F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Gene - CDK8 [maayanlab.cloud]
- 6. academic.oup.com [academic.oup.com]
- 7. Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Bioavailability - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 9. Drug Bioavailability - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Increasing The Bioavailability Of Oncology Drugs With Amorphous Solid Dosage Formulations [drugdiscoveryonline.com]
- 11. lonza.com [lonza.com]
- 12. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 16. Bioavailability testing protocol | PPTX [slideshare.net]
- 17. 21 CFR § 320.25 - Guidelines for the conduct of an in vivo bioavailability study. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
Cdk8-IN-6 degradation and stability issues in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cdk8-IN-6. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of Cyclin-Dependent Kinase 8 (CDK8), with a reported Kd (dissociation constant) of 13 nM.[1] CDK8 is a component of the Mediator complex, which plays a crucial role in regulating gene transcription by RNA polymerase II. By inhibiting the kinase activity of CDK8, this compound can modulate the phosphorylation of various transcription factors and components of the transcriptional machinery, thereby affecting the expression of genes involved in oncogenic signaling pathways.[2][3]
Q2: What are the primary research applications for this compound?
A2: this compound has shown potential in cancer research, particularly for acute myeloid leukemia (AML).[1][2] It exhibits cytotoxic effects on various cancer cell lines.[1][2] CDK8 inhibitors, in general, are being investigated for their therapeutic potential in various cancers due to their role in modulating key oncogenic pathways like Wnt/β-catenin, TGF-β, Notch, and STAT signaling.[2]
Q3: How should this compound be stored and handled?
A3: While specific stability data for this compound is limited, general recommendations for similar small molecule kinase inhibitors should be followed. It is advisable to store the solid compound at 4°C, protected from light and moisture. For long-term storage of stock solutions, -80°C is recommended for up to 6 months, while for shorter periods (up to 1 month), -20°C is suitable. It is crucial to protect solutions from light and prevent repeated freeze-thaw cycles by preparing aliquots.
Q4: In what solvents is this compound soluble?
Troubleshooting Guide
This guide addresses potential degradation and stability issues that may arise during experiments with this compound. As specific data for this compound is scarce, these recommendations are based on general principles for handling small molecule kinase inhibitors.
Issue 1: Inconsistent or No Compound Activity in Cell-Based Assays
| Possible Cause | Troubleshooting Step |
| Compound Degradation | - Storage: Confirm that the solid compound and stock solutions have been stored correctly (see FAQ Q3). Avoid repeated freeze-thaw cycles. - Working Solution Stability: Prepare fresh working solutions from a frozen stock for each experiment. Some compounds can be unstable in aqueous cell culture media over extended incubation times. Consider the half-life of similar compounds in your experimental design. - Light Exposure: Protect the compound from light at all stages of handling and experimentation, as some small molecules are light-sensitive. |
| Solubility Issues | - Precipitation in Media: Visually inspect the cell culture media after adding this compound for any signs of precipitation. If precipitation is observed, consider preparing a more dilute stock solution or using a different solvent system if compatible with your cells. - DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is non-toxic to your cells (typically ≤ 0.5%). |
| Incorrect Concentration | - Pipetting Errors: Use calibrated pipettes and proper technique to ensure accurate dilutions. - Calculation Errors: Double-check all calculations for preparing stock and working solutions. |
Issue 2: High Background or Off-Target Effects
| Possible Cause | Troubleshooting Step |
| Compound Impurity | - Purity Check: If possible, verify the purity of your this compound batch using analytical techniques like HPLC or mass spectrometry. |
| Off-Target Kinase Inhibition | - Selectivity Profile: Be aware that many kinase inhibitors have off-target effects. While this compound is reported to be potent for CDK8, it's important to consider its activity against other kinases. If unexpected phenotypes are observed, consult kinome profiling data for similar compounds if available. - Control Experiments: Use structurally distinct CDK8 inhibitors as controls to confirm that the observed phenotype is due to CDK8 inhibition and not an off-target effect of this compound. |
| Cellular Stress Response | - Toxicity: High concentrations of the inhibitor or the solvent (DMSO) can induce cellular stress, leading to non-specific changes in gene expression or signaling. Perform a dose-response curve to determine the optimal, non-toxic concentration for your experiments. |
Quantitative Data Summary
| Compound | Target | Kd (nM) | IC50 (nM) | Cell Line Cytotoxicity (IC50, µM) |
| This compound | CDK8 | 13 | - | MOLM-13: 11.2 OCI-AML3: 7.5 MV4-11: 8.6 NRK: 20.5 H9c2: 12.5-25 |
| CDK8-IN-4 | CDK8 | - | 0.2 | - |
| Senexin A | CDK8/19 | - | 280 (CDK8) | - |
Note: Data for this compound is from MedChemExpress.[1] Data for other inhibitors are provided for comparison.
Experimental Protocols & Workflows
General Workflow for Investigating this compound Activity
References
Interpreting unexpected results from Cdk8-IN-6 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Cdk8-IN-6 in their experiments. The information is tailored for researchers, scientists, and drug development professionals to navigate unexpected results and optimize their study outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of Cyclin-Dependent Kinase 8 (CDK8).[1] Its primary mechanism of action is to block the kinase activity of CDK8, a component of the Mediator complex that regulates gene transcription. By inhibiting CDK8, this compound can modulate the expression of genes involved in various cellular processes, including proliferation, differentiation, and inflammation.
Q2: What is the role of Cdk8 in signaling pathways?
CDK8 is a key regulator of several important signaling pathways. It can act as both a transcriptional coactivator and corepressor. Key pathways influenced by CDK8 include:
-
Wnt/β-catenin signaling: CDK8 is often considered an oncogene in this pathway, promoting the transcription of β-catenin target genes.
-
TGF-β/SMAD signaling: CDK8 can phosphorylate SMAD proteins, influencing their transcriptional activity.
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STAT signaling: CDK8 can phosphorylate STAT proteins, particularly STAT1 and STAT3, which can have complex effects on their function.
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Notch signaling: CDK8 is involved in the regulation of the Notch intracellular domain (NICD), a key component of the Notch pathway.
Q3: What are the known potency values for this compound?
The following table summarizes the known quantitative data for this compound against various cell lines.
| Parameter | Value | Cell Line(s) |
| Kd | 13 nM | - |
| IC50 | 11.2 µM | MOLM-13 |
| 7.5 µM | OCI-AML3 | |
| 8.6 µM | MV4-11 | |
| 20.5 µM | NRK | |
| 12.5-25 µM | H9c2 |
Troubleshooting Guide: Interpreting Unexpected Results
Problem 1: Increased STAT3 activation or target gene expression upon this compound treatment.
-
Possible Cause: This is a documented paradoxical effect of Cdk8 inhibition. While Cdk8 can phosphorylate and activate STAT3, its inhibition can lead to prolonged STAT3 chromatin binding and, in some contexts, increased transcriptional activity.[2] This is thought to be due to Cdk8's role in the negative feedback loop that terminates STAT signaling.
-
Troubleshooting Steps:
-
Confirm the effect: Verify the increase in STAT3 activation by checking the phosphorylation of both tyrosine and serine residues of STAT3 via Western blot.
-
Analyze downstream targets: Use qPCR or RNA-seq to assess the expression of known STAT3 target genes.
-
Consider the cellular context: The paradoxical effect on STAT3 can be cell-type specific. It is crucial to interpret this result in the context of your specific experimental model.
-
Investigate other pathway components: Examine other proteins in the JAK-STAT pathway to understand the broader impact of Cdk8 inhibition.
-
Problem 2: Limited or no effect on cancer cell proliferation with this compound as a single agent.
-
Possible Cause: While CDK8 is implicated in cancer, its inhibition does not universally lead to cell death or a halt in proliferation. This can be due to:
-
Redundancy with Cdk19: Cdk19 is a close paralog of Cdk8, and they can have overlapping functions. Inhibition of Cdk8 alone may not be sufficient to block the relevant downstream pathways if Cdk19 can compensate.
-
Context-dependent role of Cdk8: The importance of Cdk8 for cell proliferation can be highly dependent on the specific genetic background and signaling pathways active in the cancer cells being studied.
-
Toxicity concerns: Some studies with prototype Cdk8/19 inhibitors have shown systemic toxicity at doses required to shrink tumors, suggesting a narrow therapeutic window.[1][3] However, it is debated whether this is an on-target or off-target effect.[4]
-
-
Troubleshooting Steps:
-
Confirm target engagement: Ensure that this compound is inhibiting its target at the concentrations used. This can be done by assessing the phosphorylation of a known Cdk8 substrate, such as STAT1 at Ser727.
-
Consider combination therapies: Cdk8 inhibitors have shown promise in combination with other anti-cancer agents.[5]
-
Evaluate Cdk19 expression and function: If possible, assess the levels and activity of Cdk19 in your model system.
-
Problem 3: Unexpected changes in gene expression that are not directly linked to known Cdk8 pathways.
-
Possible Cause: This could be due to off-target effects of this compound or previously uncharacterized roles of Cdk8.
-
Troubleshooting Steps:
-
Review available selectivity data: While a comprehensive kinome scan for this compound is not widely published, newer generations of Cdk8/19 inhibitors are generally more selective.
-
Use a secondary inhibitor: If possible, use a structurally different Cdk8 inhibitor to see if the same unexpected gene expression changes are observed.
-
Perform rescue experiments: If you have a Cdk8 knockout or knockdown model, you can check if the expression of the unexpected genes is similarly altered.
-
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is adapted for determining the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
96-well plates
-
Complete culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of 2,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
For suspension cells, seed at a density of 10,000-50,000 cells/well in 100 µL of complete culture medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add 10 µL of the diluted this compound to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Addition:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and density.
-
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Western Blot for Phospho-STAT1 (Ser727)
This protocol is for validating the target engagement of this compound by assessing the phosphorylation of a known Cdk8 substrate.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
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Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT1 (Ser727), anti-total STAT1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
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HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and treat with various concentrations of this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT1 (Ser727) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Stripping and Reprobing:
-
To assess total STAT1 and the loading control, the membrane can be stripped and reprobed with the respective primary antibodies.
-
Visualizations
Caption: Overview of Cdk8's role in major signaling pathways.
Caption: General experimental workflows and troubleshooting logic.
References
- 1. Scientists raise warning over drugs targeting CDK8 and CDK19 - ecancer [ecancer.org]
- 2. CDK8 Fine-Tunes IL-6 Transcriptional Activities by Limiting STAT3 Resident Time at the Gene Loci - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cardiff.ac.uk [cardiff.ac.uk]
- 4. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and MSC2530818 Is Not Due to Target Inhibition [mdpi.com]
- 5. Transcriptional Antagonism by CDK8 Inhibition Improves Therapeutic Efficacy of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting Cdk8-IN-6 treatment times for optimal response
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of Cdk8-IN-6 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent inhibitor of Cyclin-dependent kinase 8 (CDK8). CDK8 is a component of the Mediator complex, which plays a crucial role in regulating gene transcription by RNA polymerase II. By inhibiting the kinase activity of CDK8, this compound can modulate the phosphorylation of various transcription factors, including STAT1 and STAT3, thereby altering the expression of downstream target genes.[1][2]
Q2: What is a good starting concentration for this compound treatment?
A2: The optimal concentration of this compound is cell-type dependent. As a starting point, we recommend performing a dose-response curve to determine the IC50 for your specific cell line and assay. Published data indicates that this compound exhibits cytotoxicity in various AML cell lines with IC50 values ranging from 7.5 to 11.2 µM.[3] For mechanistic studies focusing on target engagement, such as inhibition of STAT phosphorylation, a concentration of 5 to 10 times the biochemical IC50 or cellular EC50 may be a good starting point for short-term experiments.
Q3: How long should I treat my cells with this compound?
A3: The optimal treatment time is highly dependent on the biological question and the endpoint being measured.
-
For signaling events (e.g., phosphorylation changes): Short incubation times are generally sufficient. A time-course experiment ranging from 15 minutes to a few hours is recommended to capture the kinetics of target inhibition (e.g., p-STAT1 S727).
-
For changes in gene expression: Treatment times of 6 hours have been used for RNA-Seq analysis with other CDK8 inhibitors.[1] However, the effect on transcription can be time-dependent, with some genes showing early downregulation and later upregulation. A time course of 3, 6, 12, and 24 hours is advisable to capture these dynamics.
-
For cellular phenotypes (e.g., apoptosis, cell cycle arrest): Longer incubation times, typically 24 to 72 hours, are required to observe these effects.
We strongly recommend performing a time-course experiment to determine the optimal treatment duration for your specific model system and endpoint.
Troubleshooting Guide
Issue 1: No or weak effect of this compound on the phosphorylation of target proteins (e.g., p-STAT1 S727).
| Possible Cause | Suggested Solution |
| Suboptimal Treatment Time | The kinetics of phosphorylation and dephosphorylation can be rapid. Perform a time-course experiment with shorter and more frequent time points (e.g., 0, 15, 30, 60, 120 minutes). |
| Insufficient Inhibitor Concentration | The effective concentration can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for inhibiting STAT1 phosphorylation in your specific cell type. |
| Low Basal CDK8 Activity | In some cell lines, the basal activity of CDK8 may be low. Consider stimulating the relevant pathway (e.g., with IFN-γ for STAT1 or IL-6 for STAT3) to increase the activity of CDK8 and make the inhibitory effect of this compound more apparent.[4][5] |
| Poor Cell Permeability | While this compound is designed to be cell-permeable, issues can arise. Ensure proper solubilization of the compound and consider using a positive control inhibitor with known cell permeability. |
| Incorrect Experimental Conditions | Verify the experimental setup, including cell density, serum concentration in the media, and the quality of reagents. |
Issue 2: Inconsistent or unexpected changes in downstream gene expression.
| Possible Cause | Suggested Solution |
| Inappropriate Treatment Duration | The transcriptional effects of CDK8 inhibition can be complex and time-dependent. Conduct a time-course experiment (e.g., 3, 6, 12, 24 hours) to identify the optimal time point for your gene of interest. For some genes, CDK8 inhibition can lead to an initial repression followed by activation. |
| Off-Target Effects | At high concentrations or with prolonged treatment, off-target effects can occur. Use the lowest effective concentration determined from your dose-response experiments. Consider using a structurally different CDK8 inhibitor as a control to confirm that the observed effects are on-target. |
| Cellular Compensation Mechanisms | Cells may adapt to prolonged CDK8 inhibition by activating compensatory signaling pathways. Analyze earlier time points to capture the primary effects of this compound. |
| Indirect Effects | The observed changes in your gene of interest may be a secondary or tertiary effect of CDK8 inhibition. A detailed time-course analysis can help to distinguish between direct and indirect transcriptional regulation. |
Experimental Protocols
Protocol 1: Determining Optimal Treatment Time for Inhibition of STAT1 Phosphorylation
-
Cell Seeding: Plate your cells at a density that will ensure they are in the logarithmic growth phase at the time of the experiment.
-
Starvation (Optional): Depending on the cell line and pathway, serum starvation for 4-16 hours can reduce basal signaling and improve the signal-to-noise ratio.
-
This compound Treatment: Treat the cells with the desired concentration of this compound for various durations (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Stimulation: 30 minutes prior to the end of each this compound treatment period, stimulate the cells with an appropriate cytokine, such as IFN-γ (for p-STAT1), if necessary to induce phosphorylation.
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the total protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against p-STAT1 (S727) and total STAT1.
-
Use an appropriate secondary antibody and detection reagent to visualize the protein bands.
-
Quantify the band intensities to determine the level of p-STAT1 relative to total STAT1 at each time point.
-
Visualizations
Caption: CDK8, as part of the Mediator complex, phosphorylates STAT1 at Ser727, modulating gene expression.
References
- 1. biorxiv.org [biorxiv.org]
- 2. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK8 Fine-Tunes IL-6 Transcriptional Activities by Limiting STAT3 Resident Time at the Gene Loci - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting variability in Cdk8-IN-6 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental results when using the CDK8 inhibitor, Cdk8-IN-6.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of Cyclin-Dependent Kinase 8 (CDK8).[1] CDK8 is a component of the Mediator complex, which regulates the transcription of genes by RNA polymerase II.[2][3] By inhibiting the kinase activity of CDK8, this compound can modulate the phosphorylation of various downstream targets, including transcription factors like STAT1, thereby altering gene expression.[4][5]
Q2: What are the binding affinity and cellular potency of this compound?
The binding affinity (Kd) of this compound for CDK8 is 13 nM.[1] The half-maximal inhibitory concentration (IC50) in cellular assays varies depending on the cell line. For example, the cytotoxic IC50 values are 11.2 µM in MOLM-13 cells, 7.5 µM in OCI-AML3 cells, and 8.6 µM in MV4-11 cells.[1][6]
Q3: What is the recommended solvent and storage condition for this compound?
For in vitro experiments, this compound can be dissolved in DMSO.[7] It is recommended to prepare a stock solution in DMSO and store it at -20°C or -80°C for long-term stability. For cellular assays, the final concentration of DMSO should be kept low (typically below 0.1%) to avoid solvent-induced toxicity.
Q4: Does this compound inhibit other kinases?
While this compound is a potent CDK8 inhibitor, like many kinase inhibitors, it may have off-target effects, especially at higher concentrations. It is crucial to consider the selectivity profile of the inhibitor and include appropriate controls in your experiments. For instance, comparing the effects of this compound with structurally different CDK8 inhibitors or using genetic knockdown of CDK8 can help validate that the observed phenotype is due to on-target inhibition.[3]
Troubleshooting Guide
Variability in experimental outcomes with this compound can arise from several factors, ranging from inhibitor preparation to the specifics of the assay system. This guide provides a structured approach to troubleshooting common issues.
Issue 1: Higher than Expected IC50 Value or Lack of Cellular Activity
| Potential Cause | Troubleshooting Step |
| Inhibitor Degradation | Ensure proper storage of this compound stock solutions (aliquoted at -20°C or -80°C, protected from light and repeated freeze-thaw cycles). Prepare fresh dilutions from the stock for each experiment. |
| Low Cell Permeability | Increase the incubation time to allow for sufficient cellular uptake. Ensure the final DMSO concentration is optimal and non-toxic to the cells. |
| High Protein Binding in Media | Serum proteins can bind to small molecule inhibitors, reducing their effective concentration. Consider reducing the serum concentration during the treatment period, if compatible with your cell line. |
| Cell Line Insensitivity | The cellular context, including the expression levels of CDK8 and its downstream effectors, can influence sensitivity. Confirm CDK8 expression in your cell line. Consider testing a panel of cell lines with varying dependencies on CDK8 signaling. |
| Incorrect Assay Endpoint | The observed phenotype may be time-dependent. Perform a time-course experiment to determine the optimal endpoint for your assay (e.g., 24, 48, 72 hours). |
Issue 2: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Step |
| Variability in Cell Culture | Maintain consistent cell culture conditions, including cell passage number, confluency, and media composition. Mycoplasma contamination can alter cellular responses, so regular testing is recommended. |
| Inaccurate Inhibitor Concentration | Calibrate pipettes regularly. Prepare serial dilutions carefully and use fresh dilutions for each experiment. |
| Assay Plate Edge Effects | Evaporation from wells on the edge of a multi-well plate can concentrate reagents and affect cell growth. Avoid using the outer wells for critical samples or ensure proper humidification during incubation. |
| Biological Variability | Biological systems inherently have some level of variability. Ensure you have a sufficient number of biological replicates and use appropriate statistical analysis to assess the significance of your results. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| Binding Affinity (Kd) for CDK8 | 13 nM | [1] |
Table 2: Cellular Potency of this compound in Various Cell Lines
| Cell Line | Assay Type | IC50 / EC50 | Reference |
| MOLM-13 | Cytotoxicity | 11.2 µM | [1][6] |
| OCI-AML3 | Cytotoxicity | 7.5 µM | [1][6] |
| MV4-11 | Cytotoxicity | 8.6 µM | [1][6] |
| NRK | Cytotoxicity | 20.5 µM | [1][6] |
| H9c2 | Cytotoxicity | 12.5-25 µM | [1][6] |
Experimental Protocols
Protocol 1: General Cellular Viability Assay (e.g., CCK-8)
This protocol provides a general workflow for assessing the effect of this compound on cell viability using a colorimetric assay like CCK-8.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor concentration.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) in a cell culture incubator.
-
Assay: Add the viability reagent (e.g., CCK-8) to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: In Vitro Kinase Assay
This protocol outlines a general procedure for a biochemical kinase assay to measure the direct inhibitory effect of this compound on CDK8 activity.
-
Reagent Preparation: Prepare the kinase reaction buffer, recombinant CDK8/Cyclin C enzyme, substrate (e.g., a peptide substrate), and ATP.
-
Inhibitor Dilution: Prepare a serial dilution of this compound in the kinase reaction buffer.
-
Reaction Setup: In a suitable assay plate, add the kinase reaction buffer, the CDK8/Cyclin C enzyme, and the this compound dilutions or vehicle control.
-
Pre-incubation: Incubate the enzyme and inhibitor together for a short period (e.g., 10-15 minutes) at room temperature to allow for binding.
-
Initiate Reaction: Start the kinase reaction by adding the substrate and ATP mixture to each well.
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence (e.g., ADP-Glo), fluorescence, or radioactivity.
-
Data Analysis: Determine the percentage of kinase inhibition for each this compound concentration relative to the vehicle control and calculate the IC50 value.
Visualizations
Caption: this compound inhibits the CDK8/Mediator complex in the nucleus.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK8-Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mediator Kinase Inhibition Further Activates Super-Enhancer Associated Genes in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. immunomart.com [immunomart.com]
Technical Support Center: Troubleshooting Cdk8-IN-6 Inactivity
This guide provides a structured approach for researchers, scientists, and drug development professionals to troubleshoot and understand why the CDK8 inhibitor, Cdk8-IN-6, may appear inactive in a specific cell line. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide at a Glance
For a quick overview, the following table summarizes potential issues, suggested experiments to diagnose the problem, and the expected outcomes.
| Potential Problem | Key Question | Suggested Experiment | Expected Outcome if Hypothesis is Correct |
| Compound Integrity | Is my inhibitor active and stable? | Check solubility, perform dose-response in a sensitive cell line, verify molecular weight via mass spectrometry. | The compound shows expected activity in a positive control cell line and has the correct mass. |
| Target Engagement | Is the inhibitor binding to CDK8/19 in my cells? | Cellular Thermal Shift Assay (CETSA) or Western blot for pSTAT1 (Ser727). | Increased thermal stability of CDK8 in the presence of the inhibitor (CETSA) or decreased pSTAT1 levels. |
| Target Expression | Is CDK8/CDK19 present in my cell line? | Western blot or qPCR for CDK8 and CDK19. | Low or absent protein/mRNA levels of CDK8 and its paralog CDK19. |
| Biological Context | Is my cell line dependent on CDK8 kinase activity for the measured phenotype? | Compare inhibitor effect to CDK8/CDK19 genetic knockdown (siRNA/shRNA). | Genetic knockdown produces a phenotype, while the inhibitor does not, suggesting a kinase-independent role. |
| Pathway Redundancy | Are other pathways compensating for CDK8 inhibition? | Analyze expression of compensatory pathway members; combine this compound with other inhibitors. | Co-inhibition results in a synergistic effect not seen with this compound alone. |
Frequently Asked Questions (FAQs)
Q1: I've treated my cells with this compound and see no effect. What are the most likely reasons?
There are three primary areas to investigate when a small molecule inhibitor appears inactive: the compound itself, the experimental system, and the underlying biology of the cell line.
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Compound-Related Issues: The inhibitor may have degraded, been stored improperly, or used at an inappropriate concentration. Verifying the compound's integrity and solubility is a critical first step.
-
Lack of Target Engagement: The inhibitor may not be entering the cells or binding to its intended target, CDK8 and its close paralog CDK19, at the concentrations used.
-
Cell-Specific Biology and Resistance: Your cell line may not be dependent on CDK8's kinase activity for survival or the specific phenotype you are measuring. This can be due to several factors:
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Low Target Expression: The cells may express very low or undetectable levels of CDK8 and/or CDK19.
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Kinase-Independent Function: CDK8 can have scaffolding functions that are not dependent on its kinase activity.[1][2] A kinase inhibitor like this compound would not affect these roles. Some studies have shown that the genetic loss of CDK8 can produce significant transcriptional changes, while kinase inhibition has minimal effects.[2]
-
Pathway Redundancy: Cancer cells can develop resistance by activating compensatory signaling pathways. The function of CDK8 might be compensated for by its paralog, CDK19, or other unrelated pathways.[3][4]
-
Context-Dependent Role: The function of CDK8 is highly context-dependent. It is a known oncogene in cancers like colorectal cancer where it promotes β-catenin activity, but can act as a tumor suppressor in other contexts.[1][2][5] Its inhibition will not have a universal effect across all cell lines.
-
Q2: How can I confirm that my this compound compound is viable?
Before investing time in complex cellular experiments, it is essential to validate your inhibitor.
-
Check Solubility and Stability: Ensure the compound is fully dissolved in the appropriate solvent (e.g., DMSO) and that the stock solution is fresh or has been stored correctly to prevent degradation.[6] The final concentration of DMSO in your cell culture media should typically be below 0.5% to avoid solvent-induced artifacts.
-
Confirm Identity: If possible, verify the molecular weight of the compound using mass spectrometry to ensure it has not degraded.
-
Use a Positive Control: Test this compound in a cell line where it has a known effect. For example, it has shown cytotoxic effects in AML cell lines like MOLM-13 and MV4-11.[7]
-
Perform a Dose-Response Curve: Test a wide range of concentrations. The reported cytotoxic IC50 values for this compound are in the micromolar range (7.5–25 µM), which is significantly higher than its biochemical Kd of 13 nM.[7] You may need to use higher concentrations than anticipated to observe a cellular phenotype.
Q3: How do I know if this compound is actually binding to CDK8 in my cells?
Confirming target engagement is a crucial step to distinguish between a compound that isn't working and a target that isn't essential.
-
Cellular Thermal Shift Assay (CETSA): This is the gold-standard method for verifying target binding in a cellular context. The principle is that a protein becomes more resistant to heat-induced denaturation when its ligand (the inhibitor) is bound. A successful CETSA will show a "shift" in the CDK8 melting curve to higher temperatures in inhibitor-treated cells compared to vehicle-treated controls. A detailed protocol is provided below.
-
Phospho-Biomarker Analysis: CDK8 is known to phosphorylate several key transcription factors. One of the most well-characterized substrates is STAT1 at the serine 727 residue (pSTAT1-Ser727).[1][8] Treatment with an effective CDK8/19 inhibitor should lead to a reduction in pSTAT1-Ser727 levels, which can be measured by Western blot.[8][9] This serves as a direct readout of target kinase inhibition.
Q4: My compound is active and binds to CDK8, but I still see no phenotype. What's next?
If you have confirmed compound integrity and target engagement, the lack of a phenotype points towards the specific biology of your cell line.
-
Assess CDK8 and CDK19 Expression: Use Western blot or qPCR to quantify the expression levels of both CDK8 and its paralog CDK19. Many inhibitors target both, and their functions can be redundant.[4] If expression is low, the inhibitor will have little target to act upon.
-
Consider Kinase-Independent Roles: CDK8 is part of the large Mediator complex and can function as a scaffold.[2] If the critical function of CDK8 in your cell line does not depend on its kinase activity, a kinase inhibitor will be ineffective. To test this, you can use genetic approaches like siRNA or CRISPR to deplete the entire CDK8 protein and compare the resulting phenotype to that of the inhibitor.
-
Investigate Downstream Pathways: CDK8 regulates multiple signaling pathways, including Wnt/β-catenin, TGF-β, and STAT signaling.[5][10][11] If your cell line has a mutation downstream of CDK8 (e.g., a constitutively active β-catenin), inhibiting CDK8 will have no effect on that pathway's output.
-
Evaluate the Chosen Assay: CDK8/19 inhibitors often have modest or no growth-inhibitory activity when used alone in many cell lines.[9][12][13] Their primary role can be in regulating transcriptional reprogramming, which is critical for processes like developing drug resistance or metastasis.[12][14][15] A simple cell viability assay may not capture the effect. Consider assays that measure transcription (RNA-seq), cell differentiation, or sensitization to other drugs.
Q5: What is the established mechanism of action for CDK8 and this compound?
CDK8 (Cyclin-Dependent Kinase 8) is a serine/threonine kinase that, along with its binding partner Cyclin C, MED12, and MED13, forms the "CDK module" of the transcriptional Mediator complex.[10] This complex acts as a bridge between gene-specific transcription factors and the RNA polymerase II machinery.[16]
-
Transcriptional Regulation: CDK8 can both activate and repress gene expression.[5] It does this by phosphorylating the C-terminal domain of RNA Polymerase II, as well as various transcription factors like STATs, SMADs, and p53.[5][16]
-
Key Signaling Pathways: CDK8 is a crucial co-activator or regulator in several oncogenic pathways, including Wnt/β-catenin, TGF-β, Notch, and STAT signaling.[5][10][11][16]
-
This compound: This compound is a small molecule designed to bind to the ATP-binding pocket of CDK8, blocking its ability to phosphorylate substrates.[17] With a biochemical Kd of 13 nM, it is a potent inhibitor of CDK8's kinase activity.[7] Like many CDK8 inhibitors, it is also expected to inhibit the closely related paralog, CDK19.
Q6: In which cell lines is this compound known to be active?
This compound has demonstrated cytotoxic activity in several Acute Myeloid Leukemia (AML) cell lines. The reported IC50 values (the concentration required to inhibit cell growth by 50%) are summarized below.
| Cell Line | Cell Type | IC50 (µM) |
| OCI-AML3 | Human AML | 7.5[7] |
| MV4-11 | Human AML | 8.6[7] |
| MOLM-13 | Human AML | 11.2[7] |
| H9c2 | Rat Myoblast | 12.5-25[7] |
| NRK | Rat Kidney Fibroblast | 20.5[7] |
Key Experimental Protocols
Cellular Thermal Shift Assay (CETSA) to Verify Target Engagement
This protocol allows for the direct assessment of this compound binding to CDK8 in intact cells.
Methodology:
-
Cell Treatment:
-
Culture your cell line of interest to ~80% confluency.
-
Treat one group of cells with this compound at a desired concentration (e.g., 10 µM) and a control group with the corresponding vehicle (e.g., DMSO) for 1-2 hours.
-
-
Cell Lysis and Heat Shock:
-
Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.
-
Aliquot the cell lysate from each treatment group into separate PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler. Include a non-heated control (room temperature).
-
Immediately cool the samples on ice for 3 minutes.
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Analysis by Western Blot:
-
Normalize the protein concentration of all supernatant samples.
-
Analyze the samples via SDS-PAGE and Western blot using a specific antibody against CDK8.
-
Quantify the band intensity for each temperature point.
-
-
Data Interpretation:
-
Plot the percentage of soluble CDK8 remaining relative to the non-heated control against the temperature for both vehicle- and inhibitor-treated groups.
-
If this compound is binding to CDK8, the curve for the inhibitor-treated samples will be shifted to the right, indicating a higher melting temperature and thus, target engagement.
-
Visualizations: Pathways and Workflows
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A kinase-independent role for CDK8 in BCR-ABL1+ leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK8-Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transcriptional Antagonism by CDK8 Inhibition Improves Therapeutic Efficacy of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. The Inhibition of CDK8/19 Mediator Kinases Prevents the Development of Resistance to EGFR-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. academic.oup.com [academic.oup.com]
- 15. The Inhibition of CDK8/19 Mediator Kinases Prevents the Development of Resistance to EGFR-Targeting Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Gene - CDK8 [maayanlab.cloud]
- 17. What are the therapeutic applications for CDK8 inhibitors? [synapse.patsnap.com]
How to control for Cdk8-IN-6 non-specific binding
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for non-specific binding of Cdk8-IN-6 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
Cyclin-dependent kinase 8 (CDK8) is a transcriptional regulator that has been implicated in various diseases, including cancer.[1][2][3][4] this compound is a small molecule inhibitor designed to target the kinase activity of CDK8. As a component of the Mediator complex, CDK8 can influence the expression of key genes involved in cell proliferation, survival, and differentiation.[1][2][3] Therefore, inhibitors like this compound are valuable research tools and potential therapeutic agents for studying and treating diseases driven by aberrant CDK8 activity.
Q2: What is non-specific binding and why is it a concern for inhibitors like this compound?
Non-specific binding occurs when a compound, such as this compound, interacts with proteins other than its intended target (off-target effects). This is a common challenge with small molecule inhibitors, especially kinase inhibitors, due to the conserved nature of the ATP-binding pocket across the kinome.[5][6] Non-specific binding can lead to misleading experimental results, where an observed phenotype is incorrectly attributed to the inhibition of the primary target.[5] It can also cause cellular toxicity, confounding the interpretation of in-vitro and in-vivo experiments.
Q3: How can I determine if the observed cellular phenotype is a result of specific this compound activity?
To confirm that an observed phenotype is due to the specific inhibition of CDK8, a combination of validation experiments is recommended. These include performing washout experiments, using a structurally related inactive control compound, and conducting target engagement assays like the Cellular Thermal Shift Assay (CETSA).[7][8][9][10][11][12]
Troubleshooting Guides
Issue 1: Unexpected or Off-Target Cellular Phenotypes
If you observe a cellular phenotype that is inconsistent with the known functions of CDK8, it is crucial to investigate potential non-specific binding of this compound.
Troubleshooting Workflow for Off-Target Effects
Figure 1: A workflow for troubleshooting and validating the specificity of this compound.
Experimental Protocols:
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Washout Experiment: This experiment helps determine if the inhibitor's effect is reversible.[7][8] A reversible effect that diminishes after the compound is removed is more likely to be due to on-target inhibition, while a persistent effect might indicate irreversible binding or non-specific toxicity.[7][8]
Protocol:
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Treat cells with a saturating concentration of this compound (e.g., 5-10 times the IC50) for a defined period (e.g., 1-2 hours).
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Remove the media containing the inhibitor.
-
Wash the cells extensively with fresh, inhibitor-free media (e.g., 3-5 washes of 5 minutes each).[7]
-
Replace with fresh, inhibitor-free media and continue the culture.
-
Assess the cellular phenotype at various time points post-washout and compare it to cells continuously exposed to the inhibitor and vehicle control.[13]
-
-
Inactive Analog Control: An ideal negative control is a molecule structurally similar to this compound but chemically modified to be inactive against CDK8. If this inactive analog does not produce the same cellular phenotype, it strengthens the evidence for on-target activity of this compound.[7]
Protocol:
-
Synthesize or obtain an inactive analog of this compound. This typically involves modifying a functional group essential for binding to the kinase.
-
Treat cells with the inactive analog at the same concentrations as this compound.
-
Compare the cellular phenotype of cells treated with the inactive analog to those treated with this compound and a vehicle control.
-
Issue 2: Confirming Direct Target Engagement in Cells
Even if the phenotype appears specific, it is important to confirm that this compound directly binds to CDK8 within the complex cellular environment.
-
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful technique to verify target engagement in intact cells.[9][10][11][12] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[10][11][12]
Protocol:
-
Treat intact cells with this compound or a vehicle control.
-
Heat the cell suspensions to a range of temperatures.
-
Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Detect the amount of soluble CDK8 at each temperature using Western blotting or other protein detection methods.
-
A shift to a higher melting temperature for CDK8 in the presence of this compound indicates direct target engagement.
-
Issue 3: Identifying Potential Off-Targets
If the above experiments suggest non-specific binding, the next step is to identify the off-target proteins.
-
Kinase Profiling: This involves screening this compound against a large panel of purified kinases to determine its selectivity profile. Several commercial services offer this.
Data Presentation: The results are typically presented as the percentage of inhibition at a specific concentration or as IC50/Ki values for each kinase.
Kinase % Inhibition at 1 µM IC50 (nM) CDK8 98% 15 CDK19 95% 25 Kinase X 75% 250 Kinase Y 10% >10,000 -
Affinity Chromatography and Mass Spectrometry: This chemical proteomics approach can identify proteins from a cell lysate that bind to an immobilized version of this compound.[5][14]
Protocol:
-
Immobilize this compound onto beads to create an affinity resin.
-
Incubate the resin with a total cell lysate.
-
Wash away non-specifically bound proteins.
-
Elute the proteins that specifically bind to the immobilized inhibitor.
-
Identify the eluted proteins using mass spectrometry.
-
CDK8 Signaling Pathway
CDK8, as part of the Mediator complex, plays a crucial role in regulating transcription by phosphorylating various substrates, including transcription factors and RNA Polymerase II.[1][3][4] Understanding this pathway can help in designing experiments to probe the effects of this compound.
Figure 2: A simplified diagram of the CDK8 signaling pathway, highlighting the point of intervention for this compound.
References
- 1. CDK8-Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK8 kinase activity promotes glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Avoiding or Co-Opting ATP Inhibition: Overview of Type III, IV, V, and VI Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Protein Kinases with Selective and Semi-Promiscuous Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ccsp.hms.harvard.edu [ccsp.hms.harvard.edu]
- 14. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
Refining Cdk8-IN-6 dosage for long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Cdk8-IN-6 in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of Cyclin-Dependent Kinase 8 (CDK8). CDK8 is a key component of the Mediator complex, which regulates the transcription of various genes.[1][2] By inhibiting the kinase activity of CDK8, this compound can modulate the expression of genes involved in critical signaling pathways such as Wnt/β-catenin, TGF-β, Notch, p53, and STAT signaling.[1][2]
Q2: What are the typical starting concentrations for in vitro experiments with this compound?
For short-term in vitro experiments (up to 72 hours), a starting concentration range of 10-100 nM is recommended, based on its low nanomolar potency. However, the optimal concentration is highly cell-line dependent. For longer-term studies, it is advisable to use the lowest effective concentration to minimize potential cytotoxicity.
Q3: Is this compound suitable for in vivo studies?
While specific in vivo data for this compound is limited in the public domain, other potent and selective CDK8/19 inhibitors have been successfully used in animal models. For instance, the CDK8/19 inhibitor BI-1347 has been administered orally to mice at doses ranging from 3 mg/kg to 75 mg/kg.[3] A daily oral dose of 10 mg/kg of BI-1347 was well-tolerated and showed anti-tumor activity in a melanoma model.[3] It is crucial to perform pharmacokinetic and toxicity studies to determine the optimal and safe dosage for this compound in your specific animal model.
Q4: What are the known off-target effects or toxicity concerns with Cdk8 inhibitors?
Some CDK8/19 inhibitors have been reported to cause systemic toxicity in preclinical animal models.[4] However, there is evidence to suggest that this toxicity may be due to off-target effects of specific compounds rather than the on-target inhibition of CDK8/19.[4] It is important to carefully evaluate the selectivity profile of this compound and monitor for any signs of toxicity in your experiments. The context-dependent role of CDK8, which can sometimes act as a tumor suppressor, may also lead to unexpected biological outcomes.[1][5]
Troubleshooting Guide
Problem 1: High cytotoxicity observed even at low concentrations of this compound.
-
Possible Cause 1: Cell line sensitivity. Different cell lines exhibit varying sensitivities to Cdk8 inhibition. Your cell line may be particularly dependent on CDK8 signaling for survival.
-
Solution: Perform a dose-response curve with a wider range of concentrations to determine the precise IC50 value for your specific cell line. Start with concentrations as low as 1 nM.
-
-
Possible Cause 2: Off-target effects. Although designed to be selective, at higher concentrations, off-target kinase inhibition could contribute to cytotoxicity.
-
Solution: Use the lowest effective concentration of this compound that shows the desired biological effect on your target of interest (e.g., inhibition of STAT1 phosphorylation).
-
-
Possible Cause 3: Instability of the compound. this compound may degrade in culture media over time, leading to the accumulation of toxic byproducts.
-
Solution: For long-term experiments, it is recommended to replenish the media with fresh this compound every 48-72 hours.
-
Problem 2: No significant effect of this compound on the target pathway or phenotype.
-
Possible Cause 1: Insufficient concentration. The concentration of this compound may be too low to effectively inhibit CDK8 in your experimental system.
-
Possible Cause 2: Redundancy with CDK19. CDK19 is a close paralog of CDK8 and they can have redundant functions.[8]
-
Solution: If inhibiting CDK8 alone is not sufficient, consider using a dual CDK8/19 inhibitor or simultaneously knocking down both CDK8 and CDK19 using genetic approaches to confirm the role of Mediator kinases in your system.
-
-
Possible Cause 3: The biological process is not CDK8-dependent in your model. The role of CDK8 can be highly context-dependent.
-
Solution: Re-evaluate the literature to confirm the role of CDK8 in your specific biological context. Consider using positive and negative control cell lines where the role of CDK8 is well-established.
-
Problem 3: Inconsistent results between experiments.
-
Possible Cause 1: Compound solubility and stability. this compound may not be fully dissolved or may be unstable under your experimental conditions.
-
Solution: Ensure that the this compound stock solution is fully dissolved in a suitable solvent like DMSO. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles. For long-term in vitro studies, replenish the media with freshly diluted compound regularly.
-
-
Possible Cause 2: Variability in cell culture conditions. Factors such as cell passage number, confluency, and serum concentration can influence cellular responses to inhibitors.
-
Solution: Standardize your cell culture protocols. Use cells within a consistent range of passage numbers and seed them at a consistent density for all experiments.
-
Quantitative Data Summary
Table 1: In Vitro Potency and Cytotoxicity of this compound
| Parameter | Value | Cell Lines | Reference |
| Kd | 13 nM | - | MedChemExpress |
| IC50 | 11.2 µM | MOLM-13 | MedChemExpress |
| 7.5 µM | OCI-AML3 | MedChemExpress | |
| 8.6 µM | MV4-11 | MedChemExpress | |
| 20.5 µM | NRK | MedChemExpress | |
| 12.5-25 µM | H9c2 | MedChemExpress |
Table 2: Recommended Starting Concentrations for this compound
| Experiment Type | Recommended Starting Concentration | Notes |
| Short-term in vitro (24-72h) | 10 - 100 nM | Titrate to determine the optimal concentration for your cell line. |
| Long-term in vitro (>72h) | 1 - 20 nM | Use the lowest effective concentration to minimize toxicity. Replenish media with fresh compound every 48-72h. |
| In vivo (mouse models) | 5 - 20 mg/kg (oral, daily) | Based on data from similar CDK8/19 inhibitors. Perform PK/PD and toxicity studies to determine the optimal dose. |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration for Long-Term In Vitro Studies
-
Cell Seeding: Seed your cells in a 96-well plate at a density that allows for logarithmic growth over the desired experimental duration.
-
Dose-Response Treatment: Prepare a serial dilution of this compound in your cell culture medium. A suggested range is from 1 nM to 10 µM.
-
Incubation: Treat the cells with the different concentrations of this compound. For long-term studies, replace the medium with fresh compound every 48-72 hours.
-
Cell Viability Assessment: At various time points (e.g., day 3, 5, 7, and 10), assess cell viability using a CCK-8 or similar assay.
-
Target Engagement Analysis: In parallel, treat cells in larger culture dishes (e.g., 6-well plates) with a narrower range of non-toxic concentrations. At desired time points, harvest cell lysates for Western blot analysis to assess the phosphorylation of a CDK8 target like STAT1 (S727).
-
Data Analysis: Plot the cell viability data to determine the IC50 at each time point. Correlate this with the target engagement data to identify the lowest concentration that effectively inhibits CDK8 signaling without causing significant long-term cytotoxicity.
Protocol 2: Western Blot for pSTAT1 (S727)
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against pSTAT1 (S727) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total STAT1 and a housekeeping protein like β-actin or GAPDH.
Signaling Pathways and Experimental Workflow Diagrams
Caption: Cdk8 in the Wnt/β-catenin signaling pathway.
Caption: Cdk8 in the STAT signaling pathway.
Caption: Experimental workflow for this compound studies.
References
- 1. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 2. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What CDK8 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 6. Transcriptional Antagonism by CDK8 Inhibition Improves Therapeutic Efficacy of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel and potent CDK8 inhibitors for the treatment of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
Technical Support Center: Cdk8-IN-6 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cdk8-IN-6.
Troubleshooting Guide
Issue 1: No or weak effect of this compound on my cells.
Possible Cause 1: Suboptimal Inhibitor Concentration or Treatment Duration
Your experiment may not be using the optimal concentration of this compound or the treatment duration may be insufficient to observe a biological effect.
Suggested Solution:
-
Titration Experiment: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay. A typical starting point for cellular assays is in the low micromolar range, but the effective concentration can vary.
-
Time-Course Experiment: Conduct a time-course experiment to identify the optimal treatment duration. The effects of inhibiting a transcriptional regulator like CDK8 may not be apparent until hours or even days after treatment.
Possible Cause 2: Cell Line Insensitivity
The cellular context is critical for the activity of CDK8 inhibitors. Your cell line may not be dependent on CDK8 activity for the phenotype you are measuring.
Suggested Solution:
-
Positive Control Cell Line: Use a cell line known to be sensitive to CDK8 inhibition as a positive control. For example, some acute myeloid leukemia (AML) cell lines, such as MOLM-13 and MV4-11, have shown sensitivity to CDK8 inhibitors.[1]
-
Target Engagement Assay: Confirm that this compound is engaging its target in your cells. A common method is to measure the phosphorylation of a known CDK8 substrate, such as STAT1 at serine 727 (pSTAT1-S727), in response to a relevant stimulus like interferon-gamma (IFNγ).[2][3] A reduction in pSTAT1-S727 levels upon this compound treatment would indicate target engagement.
Possible Cause 3: Redundancy with CDK19
CDK8 and its close paralog, CDK19, share a high degree of sequence homology and can have redundant functions.[4] Inhibition of CDK8 alone may not be sufficient to produce a phenotype if CDK19 can compensate.
Suggested Solution:
-
Dual CDK8/19 Inhibitor: Consider using a dual CDK8/19 inhibitor to block the activity of both kinases.
-
Genetic Knockdown: If you have the tools, perform simultaneous siRNA-mediated knockdown of both CDK8 and CDK19 to see if this produces the expected phenotype.[5]
Possible Cause 4: Non-catalytic Role of CDK8
In some contexts, CDK8 may have a structural, non-catalytic role within the Mediator complex.[6] In such cases, a kinase inhibitor like this compound will not be effective.
Suggested Solution:
-
Genetic Knockout/Knockdown: Compare the phenotype of this compound treatment with that of CDK8 knockout or knockdown. If the genetic approach produces a phenotype while the inhibitor does not, it may suggest a non-catalytic role for CDK8 in your system.
Issue 2: Inconsistent or unexpected results.
Possible Cause 1: Off-Target Effects
While this compound is reported to be a potent CDK8 inhibitor, like many small molecules, it may have off-target effects that could lead to unexpected results.
Suggested Solution:
-
Use a Structurally Different Inhibitor: To confirm that your observed phenotype is due to CDK8 inhibition, try to replicate the key findings using a structurally unrelated CDK8 inhibitor.
-
CDK8/CDK19 Double Knockout (dKO) Cells: The gold standard for confirming on-target effects is to use CDK8/CDK19 dKO cells.[2][7] The inhibitor should have no effect on the phenotype in these cells if it is acting specifically through CDK8/19.
Possible Cause 2: Experimental Conditions
The activity of CDK8 is often dependent on the cellular context, including the presence of specific signaling molecules or stressors.
Suggested Solution:
-
Review Signaling Pathways: Ensure that the signaling pathway you are investigating is active in your experimental model. For example, if you are studying the role of CDK8 in the STAT pathway, you will need to stimulate the cells with an appropriate cytokine, such as IL-6 or IFNγ.[8][9]
-
Control for Confounding Factors: Be aware of other factors that could influence your results, such as the passage number of your cells, serum batch variations, or the presence of other small molecules in your media.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8).[1] CDK8 is a serine/threonine kinase that is a component of the Mediator complex, a key regulator of RNA polymerase II-mediated transcription.[10] By inhibiting the kinase activity of CDK8, this compound can modulate the expression of genes involved in various cellular processes, including cell proliferation, differentiation, and immune responses.[3][10]
Q2: In which signaling pathways is CDK8 involved?
A2: CDK8 has been shown to play a role in several important signaling pathways, including:
-
STAT signaling: CDK8 can phosphorylate STAT1 at Ser727, modulating the transcriptional response to interferons.[3][6]
-
Wnt/β-catenin signaling: CDK8 can act as a coactivator of β-catenin-dependent transcription, which is often dysregulated in cancers like colorectal cancer.[11][12]
-
TGF-β signaling: CDK8 can phosphorylate SMAD transcription factors, influencing the cellular response to TGF-β.[6]
-
Notch signaling: CDK8 can phosphorylate the Notch intracellular domain (NICD), leading to its degradation and termination of Notch signaling.[6]
Q3: What are some common experimental readouts for this compound activity?
A3: Common readouts to assess the effect of this compound include:
-
Phosphorylation of downstream targets: Measuring the phosphorylation of STAT1 at Ser727 by Western blot or other immunoassays.
-
Cell viability and proliferation assays: Determining the IC50 of this compound in your cell line of interest.
-
Gene expression analysis: Using qPCR or RNA-sequencing to measure changes in the expression of CDK8 target genes.
-
Reporter gene assays: Using luciferase or other reporter genes under the control of a promoter regulated by a CDK8-dependent transcription factor (e.g., NFκB).[2]
Q4: What is the difference between CDK8 and CDK19?
A4: CDK19 is a close paralog of CDK8, and they share a high degree of sequence similarity, particularly in their kinase domains.[4] They are often considered to have redundant functions, and many small molecule inhibitors, including some Cdk8-IN compounds, inhibit both kinases.[13] However, there is also evidence that they can have distinct roles in regulating gene expression in different cellular contexts.[4]
Q5: Are there any known issues with the stability or solubility of this compound?
A5: Like any small molecule inhibitor, the stability and solubility of this compound should be considered. It is recommended to follow the manufacturer's instructions for storage and handling. If you are experiencing issues with solubility, you may need to try different solvents or formulation methods. Always prepare fresh dilutions of the inhibitor from a stock solution for your experiments.
Quantitative Data Summary
Table 1: In Vitro Activity of this compound and a Related Compound
| Compound | Target | Kd (nM) |
| This compound | CDK8 | 13 |
| Cdk8-IN-7 | CDK8 | 3.5 |
Data from MedChemExpress.[1]
Table 2: Cellular Activity of this compound and a Related Compound
| Compound | Cell Line | IC50 (µM) |
| This compound | MOLM-13 (AML) | 11.2 |
| OCI-AML3 (AML) | 7.5 | |
| MV4-11 (AML) | 8.6 | |
| Cdk8-IN-7 | MOLM-13 (AML) | 5.9 |
| OCI-AML3 (AML) | 4.8 | |
| MV4-11 (AML) | 5.4 |
Data from MedChemExpress.[1]
Key Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT1 (Ser727)
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. The next day, pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate cytokine, such as IFNγ (10-100 ng/mL) or IL-6, for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-STAT1 (Ser727) overnight at 4°C.
-
Detection: The following day, wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalization: Strip the membrane and re-probe with an antibody against total STAT1 to normalize for protein loading.
Protocol 2: Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Assay: Allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot the results to determine the IC50 value.
Visualizations
Caption: Overview of key signaling pathways modulated by CDK8.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. CDK8 and CDK19 act redundantly to control the CFTR pathway in the intestinal epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. CDK8 Fine-Tunes IL-6 Transcriptional Activities by Limiting STAT3 Resident Time at the Gene Loci - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are the therapeutic applications for CDK8 inhibitors? [synapse.patsnap.com]
- 11. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CDK8-Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Cdk8-IN-6 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the target engagement of Cdk8-IN-6, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8). We will explore established experimental techniques, compare this compound with alternative inhibitors, and provide detailed protocols to aid in the design and execution of your research.
Introduction to CDK8 and its Role in Cellular Signaling
Cyclin-Dependent Kinase 8 (CDK8) is a key transcriptional regulator that, along with its paralog CDK19, forms the kinase module of the Mediator complex.[1] This complex plays a crucial role in integrating and transducing signals from various pathways to the core transcriptional machinery.[2] CDK8 has been implicated in a multitude of cellular processes and its dysregulation is associated with various cancers.[3][4] It exerts its function by phosphorylating transcription factors and other signaling molecules, thereby influencing gene expression programs critical for cell proliferation, differentiation, and survival.[5] Key signaling pathways regulated by CDK8 include Wnt/β-catenin, TGF-β/SMAD, STAT, and NF-κB.[1][3][6][7]
This compound: A Selective CDK8 Inhibitor
This compound is a small molecule inhibitor designed for high potency and selectivity towards CDK8. Validating that such a compound effectively engages its intended target within a cellular context is a critical step in drug discovery and development. This guide focuses on the primary methodologies used to confirm the intracellular interaction of this compound with CDK8.
Comparative Analysis of CDK8 Inhibitors
Several small molecule inhibitors targeting CDK8 have been developed. A comparative overview of this compound and other notable inhibitors is presented below. The data is compiled from various studies and provides a snapshot of their reported potencies and primary validation methods.
| Inhibitor | Target(s) | Reported IC50 (CDK8) | Primary Cellular Target Engagement Method(s) | Key Downstream Effects |
| This compound | CDK8/19 | Data not publicly available | Cellular Thermal Shift Assay (CETSA), NanoBRET | Inhibition of STAT phosphorylation |
| RVU120 (SEL120) | CDK8/19 | Sub-nanomolar range | Pharmacodynamic biomarkers (e.g., STAT phosphorylation) | Anti-leukemic activity, disease stabilization in AML and MDS[4] |
| BCD-115 | CDK8 | Data not publicly available | Pharmacodynamic biomarkers (e.g., STAT phosphorylation) | Tumor response in ER(+) breast cancer[4] |
| BI-1347 | CDK8/19 | ~1 nM | STAT1S727 phosphorylation assay | Enhanced NK cell-mediated lysis of leukemia cells[8] |
| Senexin B | CDK8/19 | ~30 nM | NF-κB dependent luciferase reporter assay | Inhibition of NF-κB induced gene expression[9] |
Key Methodologies for Validating Target Engagement
Confirming that a small molecule inhibitor binds to its intended protein target within the complex environment of a living cell is paramount. The following sections detail two widely accepted and robust methods for validating the target engagement of this compound.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique that leverages the principle of ligand-induced thermal stabilization of a target protein.[10] The binding of a drug, such as this compound, to its target protein, CDK8, typically increases the protein's resistance to heat-induced denaturation. This change in thermal stability is then quantified to confirm target engagement.
-
Cell Culture and Treatment:
-
Culture cells of interest to ~80% confluency.
-
Treat cells with this compound at various concentrations or a vehicle control for a specified duration.
-
-
Heating and Lysis:
-
Harvest and wash the cells.
-
Resuspend the cell pellets in a suitable buffer and aliquot them.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Quantification of Soluble Target Protein:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble CDK8 in each sample using standard protein detection methods such as Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble CDK8 as a function of temperature for both vehicle- and this compound-treated samples.
-
A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
-
NanoBRET™ Target Engagement Intracellular Kinase Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that allows for the quantitative measurement of compound binding to a specific protein target in living cells.[11] This assay utilizes a NanoLuc® luciferase-tagged version of the target protein (CDK8) and a fluorescent energy transfer probe (tracer) that binds to the active site of the kinase.
-
Cell Transfection:
-
Cell Plating and Compound Treatment:
-
Plate the transfected cells in a multi-well plate.
-
Add the NanoBRET™ tracer to the cells.
-
Treat the cells with a range of concentrations of the unlabeled competitor compound (this compound).
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the BRET signal, which is the ratio of the light emitted by the tracer (acceptor) to the light emitted by the NanoLuc® luciferase (donor).
-
-
Data Analysis:
-
The binding of this compound to NanoLuc®-CDK8 will displace the fluorescent tracer, leading to a decrease in the BRET signal.
-
Plot the BRET ratio against the concentration of this compound to generate a dose-response curve and determine the IC50 value, which reflects the intracellular affinity of the compound for the target.[14]
-
Downstream Signaling as a Readout for Target Engagement
In addition to direct binding assays, assessing the modulation of downstream signaling pathways provides functional evidence of target engagement. As CDK8 is a known regulator of STAT transcription factors, a common method to validate the cellular activity of CDK8 inhibitors is to measure the phosphorylation status of STAT1 at serine 727 (STAT1S727).[8][15]
-
Cell Treatment: Treat cells with this compound at various concentrations.
-
Stimulation: Stimulate the cells with a cytokine such as interferon-gamma (IFNγ) to induce STAT1 phosphorylation.
-
Lysis and Protein Analysis: Lyse the cells and quantify the levels of phosphorylated STAT1 (pSTAT1S727) and total STAT1 using Western blotting or other immunoassays.
-
Data Analysis: A dose-dependent decrease in the ratio of pSTAT1S727 to total STAT1 upon treatment with this compound indicates effective target engagement and inhibition of CDK8 kinase activity in the cell.
Conclusion
Validating the target engagement of this compound in a cellular context is essential for accurately interpreting its biological effects. This guide has provided a comparative overview of this compound with other inhibitors and detailed protocols for robust target engagement validation methodologies, namely CETSA and NanoBRET™. Additionally, monitoring the downstream effects on the STAT signaling pathway serves as a valuable functional readout of CDK8 inhibition. By employing these techniques, researchers can confidently ascertain the intracellular activity of this compound and advance their investigations into the therapeutic potential of CDK8 inhibition.
References
- 1. academic.oup.com [academic.oup.com]
- 2. CDK8-Novel Therapeutic Opportunities [mdpi.com]
- 3. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What CDK8 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 5. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 6. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK8/19 Mediator kinases potentiate induction of transcription by NFκB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. promegaconnections.com [promegaconnections.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. NanoLuc®-CDK8 Fusion Vector [worldwide.promega.com]
- 14. promega.jp [promega.jp]
- 15. CDK8 Fine-Tunes IL-6 Transcriptional Activities by Limiting STAT3 Resident Time at the Gene Loci - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Selective CDK8 Inhibitors: Cdk8-IN-6 and Beyond
For Researchers, Scientists, and Drug Development Professionals
Cyclin-dependent kinase 8 (CDK8) has emerged as a critical regulator of transcription and a promising therapeutic target in oncology and other diseases. Its role as a component of the Mediator complex allows it to influence the expression of key genes involved in cell proliferation, differentiation, and survival. This has led to the development of a growing number of selective CDK8 inhibitors. This guide provides an objective comparison of Cdk8-IN-6 with other prominent selective CDK8 inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in selecting the appropriate tool for their studies.
Introduction to CDK8 Inhibition
CDK8, along with its close homolog CDK19, forms the kinase module of the Mediator complex. This module can associate with the core Mediator complex to regulate the activity of RNA Polymerase II and various transcription factors. Dysregulation of CDK8 activity has been implicated in numerous cancers, including colorectal cancer, breast cancer, and acute myeloid leukemia (AML), making it an attractive target for therapeutic intervention. Selective CDK8 inhibitors aim to modulate these pathological transcriptional programs.
Comparative Analysis of Selective CDK8 Inhibitors
This section provides a head-to-head comparison of this compound against other well-characterized selective CDK8 inhibitors, including Senexin B, BI-1347, CCT251545, RVU120 (SEL120), and the natural product Cortistatin A. The comparison focuses on their biochemical potency, cellular activity, and kinase selectivity.
Biochemical Potency
The biochemical potency of an inhibitor is a primary measure of its direct interaction with the target enzyme. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd).
| Inhibitor | CDK8 IC50 (nM) | CDK8 Kd (nM) | CDK19 IC50 (nM) | CDK19 Kd (nM) |
| This compound | - | 13[1] | - | - |
| Senexin B | 24-50[2][3] | 140[4][5] | - | 80[4][5] |
| BI-1347 | 1.1[6][7][8] | - | 1.4[9] | - |
| CCT251545 | 7[10] | - | 6[10] | - |
| RVU120 (SEL120) | 4.4[11] | 3[11] | 10.4[11] | - |
| Cortistatin A | 12[12] | 0.195[6] | - | - |
Table 1: Biochemical Potency of Selective CDK8 Inhibitors. This table summarizes the reported IC50 and Kd values for the selected inhibitors against CDK8 and its homolog CDK19. Lower values indicate higher potency.
Cellular Activity
The efficacy of an inhibitor in a cellular context is crucial for its potential therapeutic application. A common biomarker for CDK8 activity in cells is the phosphorylation of STAT1 at serine 727 (p-STAT1 S727). Inhibition of this phosphorylation event serves as a reliable measure of target engagement.
| Inhibitor | Cellular Assay | Cell Line | Cellular IC50/EC50 (nM) |
| This compound | Cytotoxicity | MOLM-13 | 11,200[1] |
| Cytotoxicity | OCI-AML3 | 7,500[1] | |
| Cytotoxicity | MV4-11 | 8,600[1] | |
| Senexin B | WNT Signaling | - | Potent Inhibition |
| BI-1347 | p-STAT1 S727 Inhibition | NK-92 | 3[3] |
| Perforin Secretion | NK-92 | 7.2 (EC50)[7] | |
| CCT251545 | WNT Signaling | 7dF3 | 5[5][13] |
| p-STAT1 S727 Inhibition | - | 9[10] | |
| RVU120 (SEL120) | Anti-proliferative | AML cell lines | - |
| Cortistatin A | p-STAT1 S727 Inhibition | MOLM-14 | <10[12] |
Table 2: Cellular Activity of Selective CDK8 Inhibitors. This table highlights the cellular potency of the inhibitors in various functional assays.
Kinase Selectivity
High selectivity is a critical attribute of a chemical probe or a drug candidate, as it minimizes off-target effects. Kinase selectivity is often assessed by screening the inhibitor against a large panel of kinases.
| Inhibitor | Screening Panel Size | Key Off-Targets (>50% inhibition at 1µM) |
| This compound | Not widely reported | - |
| Senexin B | >450 kinases | MAP4K2, YSK4[3] |
| BI-1347 | 326 kinases | Only CDK19[9] |
| CCT251545 | 291 kinases | >100-fold selectivity for CDK8/19[14] |
| RVU120 (SEL120) | Highly selective | Primarily CDK8/19[15] |
| Cortistatin A | 387 kinases | Only CDK19[16] |
Table 3: Kinase Selectivity Profile of Selective CDK8 Inhibitors. This table provides an overview of the selectivity of each inhibitor based on kinase panel screening data.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the biological context and experimental approaches, the following diagrams illustrate the CDK8 signaling pathway and a typical experimental workflow for evaluating CDK8 inhibitors.
Figure 1: CDK8 Signaling Pathway. This diagram illustrates the central role of the CDK8-Mediator complex in integrating upstream signals to phosphorylate and regulate the activity of key downstream transcription factors, ultimately controlling gene expression.
Figure 2: Experimental Workflow. This diagram outlines the key steps in the biochemical and cellular evaluation of CDK8 inhibitors, from initial enzyme inhibition assays to the assessment of on-target effects in a cellular environment.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to characterize CDK8 inhibitors.
Biochemical IC50 Determination using ADP-Glo™ Kinase Assay
This protocol describes a common method for measuring the biochemical potency of a CDK8 inhibitor.
Materials:
-
Recombinant human CDK8/Cyclin C enzyme
-
CDK Substrate Peptide
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Test inhibitor (serially diluted in DMSO)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare a kinase reaction mixture containing kinase assay buffer, recombinant CDK8/Cyclin C enzyme, and substrate peptide.
-
Add 2.5 µL of the test inhibitor at various concentrations (typically a 10-point serial dilution) or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase reaction mixture to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and fit the data to a dose-response curve to determine the IC50 value.
Cellular Inhibition of STAT1 Phosphorylation via Western Blot
This protocol details the measurement of a CDK8 inhibitor's ability to block the phosphorylation of STAT1 at Ser727 in a cellular context.
Materials:
-
Human cancer cell line (e.g., HeLa, MOLM-14)
-
Cell culture medium and supplements
-
Test inhibitor
-
Interferon-gamma (IFN-γ)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-STAT1 (Ser727) and anti-total STAT1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test inhibitor or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the cells with IFN-γ (e.g., 10 ng/mL) for 30-60 minutes to induce STAT1 phosphorylation.
-
Place the plate on ice and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and scraping the cells.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT1 (Ser727) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total STAT1 as a loading control.
-
Quantify the band intensities to determine the dose-dependent inhibition of STAT1 phosphorylation.
Conclusion
The landscape of selective CDK8 inhibitors is rapidly expanding, offering researchers a variety of tools to investigate the biological functions of this important kinase. This compound is a potent inhibitor of CDK8, however, its broader selectivity profile and cellular activity in diverse contexts are less characterized compared to other agents. Inhibitors like BI-1347 and Cortistatin A exhibit exceptional potency and selectivity, making them excellent choices for in-depth mechanistic studies. Senexin B and CCT251545 have demonstrated robust cellular activity in WNT-driven models, while RVU120 (SEL120) is advancing in clinical trials for hematological malignancies. The choice of inhibitor will ultimately depend on the specific research question, the required balance of potency and selectivity, and the experimental systems being employed. This guide provides a foundational dataset and standardized protocols to facilitate informed decisions in the selection and application of selective CDK8 inhibitors.
References
- 1. Phospho-STAT1 (Ser727) antibody (80683-7-RR) | Proteintech [ptglab.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. Senexin B | CAS:1449228-40-3 | CDK8/CDK19 inhibitor, highly potent, selective and orally available | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Identification of Mediator kinase substrates in human cells using cortistatin A and quantitative phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Western Blot Protocol [protocols.io]
- 9. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Probe CCT251545 | Chemical Probes Portal [chemicalprobes.org]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ryvu.com [ryvu.com]
- 16. Probe Cortistatin-A | Chemical Probes Portal [chemicalprobes.org]
A Comparative Analysis of Cdk8-IN-6 and Senexin B: Efficacy and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent small molecule inhibitors of Cyclin-Dependent Kinase 8 (CDK8), Cdk8-IN-6 and Senexin B. The information presented is collated from various scientific publications to assist researchers in selecting the appropriate tool compound for their studies.
Introduction to CDK8 and its Inhibition
Cyclin-Dependent Kinase 8 (CDK8), along with its paralog CDK19, is a key component of the Mediator complex, a crucial regulator of transcription.[1][2] CDK8 acts as a molecular switch, phosphorylating transcription factors and components of the transcriptional machinery to modulate gene expression.[2][3] Its dysregulation is implicated in various cancers, making it an attractive therapeutic target.[3] this compound and Senexin B are two widely used inhibitors to probe the function of CDK8 and for potential therapeutic development.
Quantitative Efficacy and Specificity
The following tables summarize the reported in vitro efficacy and specificity of this compound and Senexin B. It is important to note that these values are derived from different studies and experimental systems, and direct comparisons should be made with caution.
Table 1: In Vitro Inhibitory Activity
| Compound | Target(s) | Assay Type | IC50 / Kd | Reference |
| This compound | CDK8 | Binding Assay | Kd: 13 nM | [4] |
| Senexin B | CDK8 | Kinase Assay | IC50: 24-50 nM | [5] |
| CDK19 | Kinase Assay | - | ||
| CDK8 | Binding Assay | Kd: 140 nM | [6] | |
| CDK19 | Binding Assay | Kd: 80 nM | [6] |
Table 2: Cellular Activity
| Compound | Cell Line(s) | Assay Type | IC50 | Reference |
| This compound | MOLM-13 (AML) | Cytotoxicity | 11.2 µM | [4] |
| OCI-AML3 (AML) | Cytotoxicity | 7.5 µM | [4] | |
| MV4-11 (AML) | Cytotoxicity | 8.6 µM | [4] | |
| Senexin B | Multiple Cell Lines | NFκB Reporter Assay | IC50: ~114 nM | [7] |
| LNCaP (Prostate) | Cell Growth (SRB) | Mild inhibition | [5] |
Table 3: Kinase Selectivity
| Compound | Profile | Off-Targets of Note (at 2µM) | Reference |
| This compound | Data not widely available in searched literature. | - | |
| Senexin B | Highly selective for CDK8/19 in a panel of >450 kinases. | MAP4K2 (69% inhibition), YSK4 (59% inhibition) | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols based on multiple sources.
Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the binding of the inhibitor to the kinase.
-
Reagents: CDK8/cyclin C, LanthaScreen™ Eu-streptavidin antibody, biotinylated anti-His antibody, and a fluorescent tracer.
-
Procedure:
-
Prepare a 3X solution of the test compound (this compound or Senexin B).
-
Prepare a 3X mixture of the kinase/antibody complex.
-
Prepare a 3X solution of the tracer.
-
In a 384-well plate, add 5 µL of the test compound, 5 µL of the kinase/antibody mixture, and 5 µL of the tracer.
-
Incubate at room temperature for 1 hour.
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).
-
-
Data Analysis: The TR-FRET signal is inversely proportional to the amount of inhibitor bound to the kinase. IC50 values are calculated from the dose-response curve.
Cell Viability Assay (CCK-8 Assay)
This assay determines the effect of the inhibitor on cell proliferation.
-
Reagents: Cell Counting Kit-8 (CCK-8) solution.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound or Senexin B and incubate for the desired period (e.g., 48-72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. IC50 values are calculated from the dose-response curve.
In Vivo Xenograft Tumor Model
This experiment evaluates the anti-tumor efficacy of the inhibitors in a living organism.
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or NSG) are typically used.
-
Procedure:
-
Human cancer cells are implanted subcutaneously into the flanks of the mice.
-
When tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
The test compound (e.g., Senexin B) is administered via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors may be excised for further analysis (e.g., Western blot, immunohistochemistry).
-
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the CDK8 signaling pathway and a typical experimental workflow for evaluating CDK8 inhibitors.
Caption: CDK8 Signaling Pathway and Points of Inhibition.
Caption: Typical Workflow for Evaluating CDK8 Inhibitors.
Discussion and Conclusion
Both this compound and Senexin B are valuable tools for studying the biological roles of CDK8.
This compound is a potent CDK8 inhibitor with a reported Kd in the low nanomolar range.[4] It has demonstrated cytotoxicity against acute myeloid leukemia cell lines.[4] However, comprehensive data on its kinase selectivity and in vivo efficacy are less prevalent in the public domain compared to Senexin B.
Senexin B is a well-characterized, potent, and selective dual inhibitor of CDK8 and CDK19.[5][6] It has been extensively profiled in vitro and in vivo, demonstrating anti-tumor and anti-metastatic activity in various cancer models.[5] Notably, Senexin B has advanced into clinical trials, although reports suggest it is metabolically labile in humans, which led to the development of the more stable analog, Senexin C.[8][9]
Choosing the right inhibitor will depend on the specific experimental needs. For initial in vitro studies focusing solely on CDK8 inhibition, this compound is a potent option. For studies requiring a well-documented inhibitor with proven in vivo activity and a more thoroughly characterized selectivity profile, Senexin B is a strong candidate, keeping in mind its dual activity against CDK8 and CDK19 and its metabolic properties. Researchers should always consider the specific context of their experimental system and consult the primary literature when making their selection.
References
- 1. An ensemble machine learning model generates a focused screening library for the identification of CDK8 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 7. Characterizing CDK8/19 Inhibitors through a NFκB-Dependent Cell-Based Assay [mdpi.com]
- 8. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sustained-inhibition-of-cdk8-19-mediator-kinases-enhances-in-vivo-efficacy [enzymlogic.com]
Comparative Guide to Confirming Cdk8-IN-6 Inhibition of STAT Phosphorylation
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on methodologies to confirm the inhibitory action of Cdk8-IN-6 on Signal Transducer and Activator of Transcription (STAT) protein phosphorylation. It offers a comparative analysis of experimental approaches and contextualizes the inhibitor's performance against other alternatives.
The Cdk8-STAT Signaling Axis
Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator that, as part of the Mediator complex, modulates the activity of numerous transcription factors, including the STAT family.[1][2] Specifically, CDK8 can directly phosphorylate STAT proteins, such as STAT1 and STAT3 on serine residues (e.g., S727), which fine-tunes their transcriptional activity.[3][4][5][6][7][8] Dysregulation of this pathway is implicated in various cancers, making CDK8 an attractive therapeutic target.[7][9][10] this compound is a chemical probe used to investigate the biological functions of CDK8. Confirming its on-target effect on STAT phosphorylation is a critical step in its validation.
Primary Method: Western Blotting for Phospho-STAT
Western blotting is the gold-standard technique for confirming the inhibition of STAT phosphorylation.[11][12] It allows for the direct visualization and semi-quantitative analysis of the phosphorylated protein relative to the total protein amount.
-
Cell Culture and Treatment: Plate cells (e.g., HepG2, 293T) and grow to 70-80% confluency. Serum-starve cells if necessary. Pre-treat with this compound (e.g., 1-10 µM) or a vehicle control (DMSO) for 1-2 hours. Stimulate with an appropriate cytokine (e.g., IFN-γ for pSTAT1, IL-6 for pSTAT3) for 15-30 minutes.[8]
-
Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to preserve phosphorylation states.[11][12]
-
Quantification: Determine protein concentration using a BCA or Bradford assay to ensure equal loading.
-
Electrophoresis: Denature 20-40 µg of protein lysate per lane by boiling in Laemmli buffer. Separate proteins on an 8-10% SDS-PAGE gel.[13]
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.[12][14] Confirm transfer efficiency with Ponceau S staining.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to reduce non-specific antibody binding.[12]
-
Antibody Incubation:
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated STAT of interest (e.g., rabbit anti-pSTAT1-S727 or rabbit anti-pSTAT3-Y705).[11][14]
-
After washing, re-probe the same membrane (following stripping) or a parallel blot with an antibody for total STAT to normalize for protein levels.
-
A loading control like β-Actin or GAPDH should also be probed to ensure equal loading across lanes.[14]
-
-
Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[11] Detect signal using an enhanced chemiluminescence (ECL) substrate.[11]
-
Analysis: Capture the image using a digital imager. Quantify band intensities using software like ImageJ. Calculate the ratio of pSTAT to total STAT for each condition. A successful inhibition will show a significant decrease in this ratio in the this compound treated sample compared to the cytokine-only control.
Alternative and Complementary Methods
While Western Blot is definitive, other methods can provide complementary or higher-throughput data.
-
Flow Cytometry (Phosflow): This method quantifies phosphorylated STAT proteins at the single-cell level, providing population-level statistics. It is particularly useful for analyzing heterogeneous cell populations like primary immune cells.[15] The protocol involves cell fixation, permeabilization, and staining with fluorescently-labeled antibodies against pSTAT and cell surface markers.
-
ELISA/In-Cell Western: These plate-based assays offer higher throughput for screening multiple compounds or concentrations. They quantify pSTAT levels using antibody pairs and a colorimetric or fluorescent readout.
-
Reporter Gene Assays: To confirm the functional consequence of pSTAT inhibition, a luciferase reporter assay can be used.[16] Cells are transfected with a plasmid containing a STAT-responsive promoter (e.g., SIE) driving luciferase expression. A reduction in luciferase activity upon this compound treatment indicates functional inhibition of the pathway.
Comparison with Alternative CDK8 Inhibitors
The efficacy of this compound should be benchmarked against other known CDK8/19 inhibitors. This comparison validates its potency and selectivity.
The following table summarizes data for representative CDK8/19 inhibitors, providing a basis for comparison. Researchers should generate parallel data for this compound in their specific experimental system.
| Inhibitor | Target(s) | Reported Effect on STAT Phosphorylation | Notes |
| This compound | CDK8 | Expected to inhibit serine phosphorylation of STATs (e.g., STAT1 S727, STAT3 S727). | A chemical probe for studying CDK8 biology. |
| Senexin B | CDK8/19 | Shown to decrease both basal and IFNγ-induced STAT1 S727 phosphorylation.[6] | A well-characterized selective CDK8/19 inhibitor. |
| MSC2530818 | CDK8/19 | Reduces IL-6-induced STAT3 S727 phosphorylation in T-cells.[3] | Used in studies to demonstrate CDK8's role in T-cell differentiation.[3] |
| RVU120 (SEL120) | CDK8/19 | STAT phosphorylation levels are monitored as a pharmacodynamic biomarker in clinical trials.[9] | An orally available CDK8/19 inhibitor in clinical development. |
Conclusion
Confirming the inhibitory effect of this compound on STAT phosphorylation is a multi-step process. The foundational evidence is typically generated via Western Blotting, which directly measures the decrease in phosphorylated STAT levels relative to total STAT. This core experiment should be supported by dose-response curves to determine potency (IC50). For a comprehensive validation, comparing the performance of this compound against other established CDK8 inhibitors like Senexin B provides crucial context, while functional assays such as reporter gene analysis confirm the downstream biological consequences of target engagement. This rigorous approach ensures that the observed effects are specifically due to the inhibition of CDK8 kinase activity.
References
- 1. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 2. biorxiv.org [biorxiv.org]
- 3. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK8 Fine-Tunes IL-6 Transcriptional Activities by Limiting STAT3 Resident Time at the Gene Loci - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Abstract 89: Role of CDK8 and CDK19 in STAT1 phosphorylation at serine 727 | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 6. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. What CDK8 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 9. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 14. Frontiers | Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Proliferation [frontiersin.org]
- 15. Screening approaches to generating STAT inhibitors: Allowing the hits to identify the targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Cdk8-IN-6 vs. Genetic Knockdown of CDK8: A Comparative Guide for Researchers
For researchers and drug development professionals investigating the role of Cyclin-Dependent Kinase 8 (CDK8), choosing the right tool to modulate its activity is a critical experimental decision. Both small molecule inhibitors, such as Cdk8-IN-6, and genetic knockdown techniques, like shRNA or CRISPR-Cas9, offer powerful means to probe CDK8 function. However, they differ significantly in their mechanism, specificity, and the types of biological questions they can answer. This guide provides an objective comparison of these two approaches, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
Unveiling the Differences: A Head-to-Head Comparison
The primary distinction between this compound and genetic knockdown lies in the target and the nature of the perturbation. This compound is a potent small molecule that competitively binds to the ATP pocket of CDK8, thereby inhibiting its kinase activity[1]. In contrast, genetic knockdown methods, such as shRNA or CRISPR-Cas9, lead to a reduction or complete loss of the CDK8 protein itself. This fundamental difference has significant implications for experimental outcomes and interpretation.
One of the key advantages of using a small molecule inhibitor like this compound is the acute and reversible nature of the inhibition. This allows for precise temporal control over CDK8 kinase activity, which is invaluable for studying dynamic cellular processes. Conversely, genetic knockdown results in a long-term, and in the case of CRISPR-Cas9, often permanent, loss of the CDK8 protein. While this is advantageous for studying the developmental or long-term consequences of CDK8 absence, it may also lead to compensatory mechanisms by the cell, including the potential upregulation of the closely related paralog, CDK19[2].
A critical consideration is the potential for off-target effects. While this compound is designed to be a potent CDK8 inhibitor, like all small molecules, it may have off-target activities that need to be carefully evaluated. Genetic knockdown, particularly with CRISPR-Cas9, can also have off-target effects, though these can be minimized through careful guide RNA design and validation.
Furthermore, the choice between these two approaches may depend on whether the researcher aims to investigate the kinase-dependent or kinase-independent functions of CDK8. This compound and other kinase inhibitors specifically target the catalytic activity of CDK8. Genetic knockdown, on the other hand, eliminates the entire protein, thereby ablating both its kinase-dependent and any potential scaffolding or kinase-independent functions.
Quantitative Data Presentation
To facilitate a direct comparison, the following tables summarize key quantitative data for this compound and the effects of genetic knockdown of CDK8 on cell viability. It is important to note that the data are compiled from different studies and cell lines, and direct comparisons should be made with this in mind.
Table 1: Potency and Efficacy of this compound
| Parameter | Value | Cell Lines | Reference |
| Binding Affinity (Kd) | 13 nM | - | [1] |
| IC50 (Cell Viability) | 11.2 µM | MOLM-13 | [1] |
| 7.5 µM | OCI-AML3 | [1] | |
| 8.6 µM | MV4-11 | [1] | |
| 20.5 µM | NRK | [1] | |
| 12.5-25 µM | H9c2 | [1] |
Table 2: Effects of CDK8 Genetic Knockdown on Cell Viability
| Method | Effect on Cell Viability | Cell Lines | Reference |
| shRNA Knockdown | Marked depression | Rh28, Rh30 | [3] |
| CRISPR Knockout | Substantial inhibition | Rh30, Rh4 | [3] |
| siRNA Knockdown | Significant decline | MDA-MB-231, MCF-7 | [4] |
| shRNA Knockdown | Reduced proliferation | Colon cancer cells | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are representative protocols for key experiments cited in this guide.
shRNA-Mediated Knockdown of CDK8
This protocol describes the generation of stable cell lines with reduced CDK8 expression using a lentiviral-based shRNA approach.
-
shRNA Vector Preparation: Obtain or clone shRNA sequences targeting CDK8 into a suitable lentiviral vector (e.g., pLKO.1). A non-targeting shRNA should be used as a control.
-
Lentivirus Production: Co-transfect the shRNA-containing vector along with packaging and envelope plasmids into a packaging cell line (e.g., HEK293T).
-
Virus Harvest and Titer: Harvest the lentiviral particles from the supernatant 48-72 hours post-transfection and determine the viral titer.
-
Transduction of Target Cells: Transduce the target cells with the lentiviral particles at a desired multiplicity of infection (MOI).
-
Selection and Validation: Select for transduced cells using an appropriate selection marker (e.g., puromycin). Validate the knockdown efficiency at both the mRNA (RT-qPCR) and protein (Western blot) levels.
CRISPR-Cas9-Mediated Knockout of CDK8
This protocol outlines the generation of CDK8 knockout cell lines using the CRISPR-Cas9 system.
-
Guide RNA (gRNA) Design and Cloning: Design and clone gRNAs targeting a critical exon of the CDK8 gene into a Cas9-expressing vector.
-
Transfection: Transfect the gRNA/Cas9 vector into the target cell line.
-
Single-Cell Cloning: After 48-72 hours, perform single-cell sorting or serial dilution to isolate individual clones.
-
Screening and Validation: Expand the individual clones and screen for CDK8 knockout by Western blot analysis. Confirm the knockout at the genomic level by sequencing the targeted locus.
Western Blotting for CDK8 and Phospho-STAT1
This protocol is for assessing the protein levels of CDK8 and the phosphorylation status of its substrate, STAT1.
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against CDK8 and phospho-STAT1 (Ser727). A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
RT-qPCR for CDK8 Target Gene Expression
This protocol is for quantifying the mRNA levels of CDK8 and its target genes.
-
RNA Extraction: Extract total RNA from cells using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes for CDK8 and the target genes of interest.
-
Data Analysis: Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH) and calculate the relative fold change in expression.
Mandatory Visualizations
To visually represent the complex biological processes discussed, the following diagrams have been generated using the DOT language.
Caption: Overview of major signaling pathways regulated by CDK8.
Caption: Comparative experimental workflows for this compound and genetic knockdown.
Caption: Conceptual difference between targeting kinase activity vs. the entire protein.
References
- 1. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. siRNA-mediated silencing of CDK8 inhibits proliferation and growth in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cdk8-IN-6 and Other Kinase Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Cdk8-IN-6 with other prominent kinase inhibitors targeting Cyclin-Dependent Kinase 8 (CDK8). This document summarizes key performance data, outlines detailed experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the selection of the most appropriate chemical tools for CDK8 research.
Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator, functioning as a component of the Mediator complex. Its dysregulation has been implicated in various cancers, making it an attractive target for therapeutic intervention.[1][2] this compound is a potent inhibitor of CDK8.[3] This guide provides a comparative analysis of this compound with other notable CDK8 inhibitors: BI-1347, CCT251921, Senexin B, and RVU120 (also known as SEL120).
Quantitative Performance Analysis
The following tables summarize the available biochemical and cellular potency data for this compound and its comparators. It is important to note that the data presented is compiled from various sources and a direct comparison may be limited by differences in experimental conditions.
Table 1: Biochemical Potency of CDK8/19 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Kd (nM) | Reference |
| This compound | CDK8 | - | - | 13 | [3] |
| BI-1347 | CDK8 | Kinase Assay | 1.4 - 1.8 | - | [4] |
| CDK19 | Kinase Assay | - | - | ||
| CCT251921 | CDK8 | Lanthascreen | 2.3 | - | |
| CDK19 | Lanthascreen | 2.6 | - | ||
| Senexin B | CDK8 | - | 24 - 50 | 140 | [5][6] |
| CDK19 | - | - | 80 | [5] | |
| RVU120 (SEL120) | CDK8/19 | - | - | - | [7][8] |
Note: The specific assay conditions for all inhibitors were not uniformly reported in the available literature, which may affect the direct comparability of IC50 and Kd values.
Table 2: Cellular Activity of CDK8/19 Inhibitors
| Compound | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| This compound | MOLM-13 | Cytotoxicity | 11.2 | [3] |
| OCI-AML3 | Cytotoxicity | 7.5 | [3] | |
| MV4-11 | Cytotoxicity | 8.6 | [3] | |
| BI-1347 | MV-4-11b | Proliferation | 0.007 | [9] |
| CCT251921 | MV4-11 | Growth Inhibition | 0.05 | |
| Senexin B | - | - | - | |
| RVU120 (SEL120) | - | - | - |
Note: The specific cell lines and assay durations for each inhibitor vary across different studies.
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz.
Caption: CDK8 Signaling Pathway and Point of Inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CDK8 as a therapeutic target for cancers and recent developments in discovery of CDK8 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. ryvu.com [ryvu.com]
- 8. Facebook [cancer.gov]
- 9. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
Validating the Anti-Leukemic Effects of Cdk8-IN-6: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-leukemic effects of Cdk8-IN-6 with other notable Cdk8 inhibitors. The data presented is curated from peer-reviewed studies to facilitate an objective evaluation of these compounds for research and drug development purposes.
Introduction to Cdk8 Inhibition in Leukemia
Cyclin-dependent kinase 8 (CDK8) has emerged as a significant therapeutic target in various malignancies, including hematological cancers like acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1][2][3] CDK8, along with its paralog CDK19, is a component of the Mediator complex, which plays a crucial role in regulating gene transcription.[4] In leukemia, CDK8 has been implicated in the phosphorylation and activation of transcription factors such as STAT1 and STAT5, which are critical for the proliferation and survival of cancer cells.[2][5] Inhibition of CDK8 can, therefore, disrupt these oncogenic signaling pathways, leading to anti-leukemic effects.[2][5] This guide focuses on this compound, a potent CDK8 inhibitor, and compares its performance with other well-characterized inhibitors: SEL120-34A, Cortistatin A, and MK256.
Comparative Analysis of Cdk8 Inhibitors
The following tables summarize the key quantitative data for this compound and its alternatives, providing a clear comparison of their potency and cellular effects.
| Compound | Target(s) | Binding Affinity (Kd) | IC50 (CDK8) | Reference |
| This compound | CDK8 | 13 nM | Not Reported | [4] |
| SEL120-34A | CDK8/CDK19 | Not Reported | 4.4 nM | [6] |
| Cortistatin A | CDK8/CDK19 | Not Reported | Not Reported | [7] |
| MK256 | CDK8/CDK19 | Not Reported | 2.5 nM | [8] |
Table 1: Biochemical Potency of Cdk8 Inhibitors. This table outlines the in vitro potency of each inhibitor against their primary kinase targets.
| Compound | Cell Line | Leukemia Type | IC50 / GI50 (Growth Inhibition) | Reference |
| This compound | MOLM-13 | AML | 11.2 µM | [5] |
| OCI-AML3 | AML | 7.5 µM | [5] | |
| MV4-11 | AML | 8.6 µM | [5] | |
| SEL120-34A | KG-1 | AML | ~10-100 nM (effective concentration) | [2] |
| TEX | AML | 8 nM (at 10 days) | [9] | |
| Various AML cell lines | AML | GI50 12 nM in sensitive lines | [6] | |
| Cortistatin A | AML cell lines | AML | Potent inhibition | [7] |
| MK256 | MV-4-11 | AML | 23 nM | [8] |
| MOLM-14 | AML | 24 nM | [8] | |
| SKNO-1 | AML | 73 nM | [8] | |
| KG-1 | AML | 80 nM | [8] | |
| MOLM-13 | AML | 1050 nM | [8] |
Table 2: Anti-proliferative Activity of Cdk8 Inhibitors in Leukemia Cell Lines. This table presents the cytotoxic or growth-inhibitory concentrations of the compounds in various leukemia cell models.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by Cdk8 inhibition and a general workflow for evaluating the anti-leukemic properties of a compound like this compound.
Caption: CDK8 Signaling Pathway in Leukemia.
References
- 1. MK256 is a novel CDK8 inhibitor with potent antitumor activity in AML through downregulation of the STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SEL120-34A is a novel CDK8 inhibitor active in AML cells with high levels of serine phosphorylation of STAT1 and STAT5 transactivation domains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New CDK8 inhibitors as potential anti-leukemic agents - Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Cortistatins - Wikipedia [en.wikipedia.org]
- 8. MK256 | CDK8 inhibitor | Probechem Biochemicals [probechem.com]
- 9. ashpublications.org [ashpublications.org]
Comparative Analysis of Cdk8-IN-6 Activity Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Cross-validation of Cdk8-IN-6 Efficacy
This guide provides a detailed comparison of the activity of this compound, a potent inhibitor of Cyclin-Dependent Kinase 8 (CDK8), across a panel of cancerous and non-cancerous cell lines. The data presented herein offers valuable insights for researchers investigating CDK8-mediated signaling pathways and for professionals in drug development exploring the therapeutic potential of CDK8 inhibition.
Quantitative Analysis of this compound Cytotoxicity
The inhibitory effect of this compound on cell viability was assessed across five distinct cell lines, revealing a range of cytotoxic potencies. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce cell viability by 50%, are summarized in the table below. The data indicates that this compound exhibits cytotoxic effects in the micromolar range across all tested cell lines.
| Cell Line | Full Name | Species | Tissue of Origin | IC50 (µM) |
| MOLM-13 | Human Acute Myeloid Leukemia | Human | Peripheral Blood | 11.2[1][2][3][4][5] |
| OCI-AML3 | Human Acute Myeloid Leukemia | Human | Peripheral Blood | 7.5[6][7][8][9][10] |
| MV4-11 | Human B-myelomonocytic Leukemia | Human | Blast cells | 8.6[11][12][13][14] |
| NRK | Normal Rat Kidney | Rat | Kidney | 20.5[15][16][17][18] |
| H9c2 | Rat Cardiac Myoblasts | Rat | Heart | 12.5-25[19][20][21][22] |
Cdk8 Signaling Pathway
Cyclin-Dependent Kinase 8 (CDK8) is a key component of the Mediator complex, a multiprotein assembly that regulates the transcription of genes by RNA polymerase II. CDK8 can act as both a positive and negative regulator of transcription by phosphorylating a variety of transcription factors and components of the transcriptional machinery. Its activity has been implicated in several cancer-related signaling pathways, including Wnt/β-catenin, TGF-β, Notch, and STAT signaling. The diagram below illustrates the central role of CDK8 in these pathways.
Caption: Cdk8 integrates signals from multiple pathways to regulate gene transcription.
Experimental Workflow for this compound Activity Assessment
The following diagram outlines a general workflow for evaluating the activity of this compound in a given cell line. This workflow encompasses initial cell culture, treatment with the inhibitor, and subsequent analysis of cell viability and target engagement.
Caption: Workflow for assessing this compound activity in cell lines.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to assess the activity of this compound. These should be optimized for specific cell lines and laboratory conditions.
Cell Proliferation Assay (CCK-8)
This assay measures cell viability by quantifying the metabolic activity of living cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Inhibitor Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor concentration.
-
Incubation: Incubate the plate for 48-72 hours.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Western Blotting for Phospho-STAT1
This technique is used to detect changes in the phosphorylation status of STAT1, a downstream target of CDK8, upon inhibitor treatment.
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations for a specified time (e.g., 6-24 hours). After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-STAT1 (Ser727) and total STAT1 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometrically quantify the band intensities and normalize the phospho-STAT1 signal to the total STAT1 signal to determine the effect of this compound on STAT1 phosphorylation.
In Vitro Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of CDK8.
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing recombinant active CDK8/CycC enzyme, a suitable substrate (e.g., a peptide containing a CDK8 phosphorylation motif), and kinase assay buffer.
-
Inhibitor Addition: Add this compound at a range of concentrations to the reaction wells. Include a no-inhibitor control and a no-enzyme control.
-
Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays (if using [γ-³²P]ATP) or luminescence-based assays that quantify the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
References
- 1. accegen.com [accegen.com]
- 2. MOLM13 Cell Line - Creative Biogene [creative-biogene.com]
- 3. MOLM-13 Xenograft Model - Altogen Labs [altogenlabs.com]
- 4. Leibniz Institute DSMZ: Details [dsmz.de]
- 5. researchgate.net [researchgate.net]
- 6. Choosing the Right Cell Line for Acute Myeloid Leukemia (AML) Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accegen.com [accegen.com]
- 8. OCI-Aml-3 - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Leibniz Institute DSMZ: Details [dsmz.de]
- 10. Cellosaurus cell line OCI-AML-3 (CVCL_1844) [cellosaurus.org]
- 11. MV4-11 Cells [cytion.com]
- 12. MV4-11 Cell Line - Creative Biogene [creative-biogene.com]
- 13. German Collection of Microorganisms and Cell Cultures GmbH: Welcome to the Leibniz Institute DSMZ | MV4-11 [webshop.dsmz.de]
- 14. I477 | MV4-11 Myeloid Monocytic Leukemia Cells (MV4-11)- Cloud-Clone Corp. [cloud-clone.com]
- 15. NRK Cells [cytion.com]
- 16. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Fluorescence Digital Image Gallery - Normal Rat Kidney Epithelial Cells (NRK) [micro.magnet.fsu.edu]
- 17. Normal Rat Kidney Epithelial Cells (NRK) [evidentscientific.com]
- 18. NRK Cells - Nordic Biosite [nordicbiosite.com]
- 19. H9c2(2-1) Cells [cytion.com]
- 20. Genetic and Molecular Characterization of H9c2 Rat Myoblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 21. elabscience.com [elabscience.com]
- 22. Cellosaurus cell line H9c2(2-1) (CVCL_0286) [cellosaurus.org]
Assessing the In Vitro Specificity of Cdk8-IN-6: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro specificity of the Cyclin-Dependent Kinase 8 (CDK8) inhibitor, Cdk8-IN-6, against other known CDK8 inhibitors. The objective is to offer a clear, data-driven assessment to aid researchers in selecting the most appropriate chemical tool for their studies. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological and experimental processes.
Comparative Analysis of CDK8 Inhibitors
| Inhibitor | Target | Parameter | Value (nM) |
| This compound | CDK8 | Kd | 13 |
| CDK19 | - | Data not available | |
| Senexin B | CDK8 | Kd | 140[1] |
| CDK19 | Kd | 80[1] | |
| Cortistatin A | CDK8 | IC50 | 12[2] |
| CDK19 | - | High affinity binding |
Note: A lower Kd or IC50 value indicates a higher binding affinity or inhibitory potency, respectively. The lack of a comprehensive kinase selectivity profile for this compound is a current limitation in thoroughly assessing its off-target effects. Cortistatin A has been profiled against a large panel of kinases and has demonstrated high selectivity for CDK8 and CDK19[2]. A derivative of Senexin B, Senexin C, has also been shown to be highly selective[3].
Experimental Protocols
The following is a generalized protocol for an in vitro kinase assay to determine the IC50 value of an inhibitor. This protocol can be adapted for use with this compound and other CDK8 inhibitors.
In Vitro Kinase Assay (Radiometric Filter Binding Assay)
1. Reagents and Materials:
-
Kinase: Recombinant human CDK8/Cyclin C complex.
-
Substrate: A suitable substrate for CDK8, such as a peptide derived from a known CDK8 substrate (e.g., STAT1).
-
Inhibitor: this compound or other test compounds dissolved in DMSO.
-
ATP: Adenosine triphosphate, including radiolabeled [γ-33P]ATP.
-
Kinase Assay Buffer: Typically contains Tris-HCl, MgCl2, DTT, and BSA.
-
Stop Solution: Phosphoric acid or EDTA.
-
Filter Plates: 96-well phosphocellulose or glass fiber filter plates.
-
Scintillation Counter: For detecting radioactivity.
2. Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase assay buffer, the peptide substrate, and the recombinant CDK8/Cyclin C enzyme.
-
Serial Dilution of Inhibitor: Perform a serial dilution of the inhibitor (e.g., this compound) in DMSO to create a range of concentrations.
-
Incubation: In a 96-well plate, add the kinase reaction mix to each well. Then, add the serially diluted inhibitor to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate Reaction: Start the kinase reaction by adding the ATP solution (containing a mix of cold ATP and [γ-33P]ATP) to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop Reaction: Terminate the reaction by adding the stop solution to each well.
-
Filter Binding: Transfer the reaction mixture from each well to a corresponding well of the filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-33P]ATP will pass through.
-
Washing: Wash the filter plate multiple times with a wash buffer (e.g., phosphoric acid) to remove any unbound radioactivity.
-
Detection: After drying the filter plate, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that reduces the kinase activity by 50%.
Visualizations
CDK8 Signaling Pathway
CDK8, as part of the Mediator complex, plays a crucial role in regulating transcription. It can be recruited to gene promoters by transcription factors and can phosphorylate various substrates, including RNA Polymerase II, leading to either activation or repression of gene expression.
Caption: CDK8 signaling pathway and the point of inhibition by this compound.
In Vitro Kinase Inhibitor Screening Workflow
The following diagram illustrates a typical workflow for screening and characterizing kinase inhibitors in vitro.
References
Verifying the On-Target Effects of Cdk8-IN-6: A Comparative Guide with a Negative Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for verifying the on-target effects of the Cyclin-Dependent Kinase 8 (CDK8) inhibitor, Cdk8-IN-6. We present a comparative analysis of experimental approaches to confirm target engagement and downstream pharmacological effects, emphasizing the critical role of a negative control. The methodologies and data presented herein are intended to guide researchers in designing robust experiments to validate the specificity of this compound and similar kinase inhibitors.
Introduction to Cdk8 and this compound
Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator that, in complex with Cyclin C, forms the kinase module of the Mediator complex.[1][2][3] This complex plays a pivotal role in signal transduction and gene expression, influencing a multitude of cellular processes.[1] Dysregulation of CDK8 activity has been implicated in various cancers, making it an attractive therapeutic target.[2][3]
This compound is a potent inhibitor of CDK8 with a reported dissociation constant (Kd) of 13 nM.[4][5] It has demonstrated cytotoxic effects in several cancer cell lines, including those of acute myeloid leukemia (AML).[4][5] Verifying that the observed cellular effects of this compound are a direct consequence of CDK8 inhibition is crucial for its development as a selective therapeutic agent.
The Importance of a Negative Control
To confidently attribute the biological activity of this compound to its intended target, a negative control is indispensable. An ideal negative control is a molecule that is structurally highly similar to the active compound but lacks its biological activity. This control helps to distinguish on-target effects from off-target or non-specific effects of the chemical scaffold. For this compound, an ideal negative control would be a synthesized analog with a modification that abrogates its binding to the ATP pocket of CDK8 while retaining similar physicochemical properties. In the absence of a commercially available, validated inactive analog for this compound, custom synthesis of such a molecule is the recommended approach.
Experimental Strategies for Target Validation
We outline three key experimental strategies to verify the on-target effects of this compound.
Direct Target Engagement in Live Cells
Confirming that this compound directly binds to CDK8 in a cellular context is the first critical step.
CETSA is a powerful technique to monitor drug-target engagement in living cells.[6][7][8][9][10] The principle is based on the thermal stabilization of a protein upon ligand binding.
Quantitative Data Summary:
| Compound | Target Protein | Cell Line | ΔTagg (°C) at 10 µM | EC50 (µM) |
| This compound | CDK8 | HEK293 | ~3-5 (Representative) | ~0.1-1 (Representative) |
| Negative Control | CDK8 | HEK293 | No significant shift | > 50 |
| Staurosporine (Positive Control) | Multiple Kinases | HEK293 | Variable | Broad |
Note: Representative data are provided for this compound as specific CETSA data was not publicly available. Actual values should be determined experimentally.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture HEK293 cells to 80-90% confluency. Treat cells with varying concentrations of this compound, the negative control, or vehicle (DMSO) for 1-2 hours.
-
Heat Shock: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble CDK8 at each temperature point by Western blotting or other quantitative protein detection methods.
-
Data Analysis: Plot the percentage of soluble CDK8 as a function of temperature to generate melting curves. The shift in the melting temperature (Tagg) in the presence of the compound indicates target engagement. Dose-response curves can be generated at a fixed temperature to determine the EC50 of target engagement.
Downstream Pathway Modulation
Inhibition of CDK8's kinase activity should lead to predictable changes in downstream signaling events. A key substrate of CDK8 is the Signal Transducer and Activator of Transcription 1 (STAT1), which is phosphorylated at Serine 727 (S727).[6][11][12][13][14]
Quantitative Data Summary:
| Treatment | Concentration (µM) | Cell Line | % Inhibition of pSTAT1 (S727) |
| This compound | 1 | HCT116 | ~80-90% |
| This compound | 10 | HCT116 | >95% |
| Negative Control | 10 | HCT116 | <10% |
| Vehicle (DMSO) | - | HCT116 | 0% |
Note: Representative data are provided based on the known mechanism of CDK8 inhibitors.
Experimental Protocol: Western Blot for pSTAT1 (S727)
-
Cell Culture and Treatment: Seed HCT116 cells and grow to 70-80% confluency. Treat the cells with this compound, the negative control, or vehicle for a defined period (e.g., 2-6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against pSTAT1 (S727) and total STAT1 overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the pSTAT1 signal to the total STAT1 signal.
Target Gene Expression Analysis
CDK8 regulates the transcription of numerous genes, including the proto-oncogenes MYC and CCND1 (Cyclin D1).[15][16][17][18][19] Inhibition of CDK8 is expected to alter the mRNA levels of these target genes.
Quantitative Data Summary:
| Treatment | Concentration (µM) | Cell Line | Fold Change in MYC mRNA | Fold Change in CCND1 mRNA |
| This compound | 1 | HCT116 | ~0.4-0.6 (Representative) | ~0.5-0.7 (Representative) |
| Negative Control | 1 | HCT116 | No significant change | No significant change |
| Vehicle (DMSO) | - | HCT116 | 1.0 | 1.0 |
Note: Representative data are provided as specific RT-qPCR data for this compound was not publicly available. Actual values should be determined experimentally.
Experimental Protocol: RT-qPCR for MYC and CCND1
-
Cell Culture and Treatment: Treat HCT116 cells with this compound, the negative control, or vehicle for a suitable duration (e.g., 6-24 hours).
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the RNA samples using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green master mix and primers specific for MYC, CCND1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Visualizing the Molecular and Experimental Logic
To further clarify the concepts discussed, the following diagrams illustrate the CDK8 signaling pathway, the experimental workflow for target validation, and the logical framework for using a negative control.
Caption: Cdk8 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for verifying the on-target effects of this compound.
Caption: Logical relationship of using a negative control to discern on-target effects.
Conclusion
This guide provides a robust, multi-faceted approach to validating the on-target effects of this compound. By employing direct target engagement assays, monitoring downstream pathway modulation, and analyzing target gene expression, researchers can build a strong evidence base for the inhibitor's mechanism of action. The inclusion of a structurally similar, inactive negative control is paramount to definitively attribute the observed biological effects to the inhibition of CDK8. The experimental protocols and comparative data tables presented herein serve as a valuable resource for the rigorous characterization of this compound and other kinase inhibitors in the drug discovery and development pipeline.
References
- 1. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]
- 2. CDK8-Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK8 cyclin dependent kinase 8 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CDK8-Mediated STAT1-S727 Phosphorylation Restrains NK Cell Cytotoxicity and Tumor Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CDK8 Fine-Tunes IL-6 Transcriptional Activities by Limiting STAT3 Resident Time at the Gene Loci - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. reactionbiology.com [reactionbiology.com]
- 16. c-Myc Regulates Cyclin D-Cdk4 and -Cdk6 Activity but Affects Cell Cycle Progression at Multiple Independent Points - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 18. c-Myc regulates the CDK1/cyclin B1 dependent-G2/M cell cycle progression by histone H4 acetylation in Raji cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. c-Myc or Cyclin D1 Mimics Estrogen Effects on Cyclin E-Cdk2 Activation and Cell Cycle Reentry - PMC [pmc.ncbi.nlm.nih.gov]
Cdk8-IN-6: A Leap Forward in Potency and Selectivity Over First-Generation CDK8 Inhibitors
For researchers, scientists, and drug development professionals, the pursuit of highly selective and potent kinase inhibitors is paramount. In the landscape of Cyclin-Dependent Kinase 8 (CDK8) inhibitors, Cdk8-IN-6 represents a significant advancement over first-generation compounds, offering improved biochemical potency and cellular activity. This guide provides a detailed comparison of this compound with first-generation CDK8 inhibitors, supported by experimental data and methodologies.
Cyclin-Dependent Kinase 8 (CDK8), along with its close paralog CDK19, is a key transcriptional regulator involved in various signaling pathways implicated in cancer, including the Wnt/β-catenin, TGF-β, and STAT pathways.[1][2] Early efforts to target CDK8 were characterized by inhibitors with limited selectivity and potency, often displaying off-target effects that could lead to toxicity.[3] this compound and other next-generation inhibitors have been engineered to overcome these limitations, providing more precise tools for studying CDK8 biology and potentially more effective therapeutic agents.
Unveiling the CDK8 Signaling Axis
CDK8 functions as a component of the Mediator complex, a molecular bridge that connects gene-specific transcription factors to the RNA polymerase II machinery. By phosphorylating transcription factors such as STAT1, SMADs, and Notch, CDK8 can either activate or repress gene expression, influencing critical cellular processes like proliferation, differentiation, and immune responses.[1][4] The inhibition of CDK8 is a promising strategy to modulate these pathways in various diseases, particularly cancer.
Caption: Simplified overview of major signaling pathways regulated by CDK8.
Quantitative Comparison: this compound vs. First-Generation Inhibitors
The primary advantages of this compound over first-generation inhibitors like Cortistatin A and Senexin A/B lie in its enhanced potency and selectivity. The following tables summarize the available quantitative data for these compounds.
| Inhibitor | Type | CDK8 IC₅₀ (nM) | CDK8 Kd (nM) | Reference |
| This compound | Next-Generation | - | 13 | [5] |
| Cortistatin A | First-Generation (Natural Product) | 12-15 | 17 | [3][6] |
| Senexin A | First-Generation (Synthetic) | - | 830 | [7] |
| Senexin B | First-Generation (Synthetic) | - | 140 | [8] |
| Table 1: Biochemical Potency of CDK8 Inhibitors. |
| Inhibitor | Cell Line | Cellular IC₅₀ (µM) | Reference |
| This compound | MOLM-13 | 11.2 | [5] |
| OCI-AML3 | 7.5 | [5] | |
| MV4-11 | 8.6 | [5] | |
| Cortistatin A | HUVEC | 0.0018 | [9] |
| Table 2: Cellular Activity of CDK8 Inhibitors. |
Enhanced Selectivity of Next-Generation Inhibitors
A critical drawback of early kinase inhibitors was their lack of selectivity, leading to off-target effects. While comprehensive kinome-wide selectivity data for this compound is not publicly available, related next-generation inhibitors have demonstrated exceptional selectivity. For instance, Senexin C, a derivative of Senexin B, showed high selectivity for CDK8/19 with only three off-target kinases significantly inhibited out of a panel of 468.[6] Similarly, Cortistatin A, a natural product, is remarkably selective for CDK8 and its paralog CDK19.[3] The development of more selective compounds represents a key advantage of newer generation inhibitors.
In Vivo Efficacy: The Path to Clinical Application
Experimental Methodologies
The data presented in this guide are derived from established biochemical and cellular assays. Below are detailed protocols for key experiments used to characterize CDK8 inhibitors.
Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is commonly used to determine the biochemical potency (IC₅₀ or Kd) of inhibitors against a purified kinase.
Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.
Protocol:
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer solution from a 5X stock.[12]
-
Dilute the CDK8/cyclin C enzyme, Europium-labeled anti-tag antibody, and the Alexa Fluor™ 647-labeled tracer to their desired concentrations in the 1X Kinase Buffer.
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO, followed by a further dilution in 1X Kinase Buffer.[12]
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of the diluted test compound.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the tracer to initiate the binding reaction.[12]
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate using a microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at approximately 340 nm and measure emission at 615 nm (Europium emission) and 665 nm (Alexa Fluor™ 647 emission).
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Cellular Target Engagement Assay (Western Blot for Phospho-STAT1)
This assay is used to confirm that the inhibitor can engage its target in a cellular context by measuring the phosphorylation of a known downstream substrate, STAT1 at Serine 727.
Caption: Workflow for Western Blot analysis of phospho-STAT1.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HCT-116 or VCaP) and allow them to adhere.
-
Treat the cells with a range of concentrations of the CDK8 inhibitor for a specified time (e.g., 2-24 hours).
-
Optionally, stimulate the cells with a cytokine like interferon-gamma (IFN-γ) to induce robust STAT1 phosphorylation.[13]
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT1 (Ser727).[14]
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total STAT1.
-
Conclusion
This compound and other next-generation CDK8 inhibitors exhibit clear advantages over first-generation compounds, primarily in their significantly improved potency and likely greater selectivity. While more comprehensive in vivo and selectivity data for this compound would further solidify its superior profile, the available biochemical and cellular data strongly suggest a more favorable therapeutic window. The detailed experimental protocols provided herein offer a framework for researchers to further evaluate and compare the performance of novel CDK8 inhibitors as they emerge, contributing to the advancement of targeted therapies for a range of human diseases.
References
- 1. Stress-induced phosphorylation of STAT1 at Ser727 requires p38 mitogen-activated protein kinase whereas IFN-γ uses a different signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK8-Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Highly Potent and Selective Steroidal Inhibitors and Degraders of CDK8 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sustained-inhibition-of-cdk8-19-mediator-kinases-enhances-in-vivo-efficacy [enzymlogic.com]
- 5. academic.oup.com [academic.oup.com]
- 6. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. CDK8/CycC LanthaScreen Eu Kinase Binding Assay [bio-protocol.org]
- 10. A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ulab360.com [ulab360.com]
- 13. Frontiers | CDK4/6 Inhibitors in Combination Therapies: Better in Company Than Alone: A Mini Review [frontiersin.org]
- 14. Phospho-Stat1 (Ser727) Antibody | Cell Signaling Technology [cellsignal.com]
Evaluating the Therapeutic Window of Cdk8-IN-6: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the therapeutic window of Cdk8-IN-6, a potent Cyclin-Dependent Kinase 8 (CDK8) inhibitor. Through a comparative analysis with other CDK8 inhibitors in development, this document aims to equip researchers with the necessary information and experimental protocols to assess the potential of this compound as a therapeutic agent.
Introduction to CDK8 Inhibition
Cyclin-Dependent Kinase 8 (CDK8) is a key component of the Mediator complex, playing a crucial role in transcriptional regulation.[1] Dysregulation of CDK8 activity has been implicated in various cancers, making it an attractive target for therapeutic intervention.[1] CDK8 inhibitors primarily work by competing with ATP in the kinase domain's active site, thereby blocking the phosphorylation of transcription factors and modulating the expression of genes involved in oncogenesis.[1]
This compound has been identified as a potent CDK8 inhibitor with a dissociation constant (Kd) of 13 nM. While in vitro studies have demonstrated its cytotoxic effects on various cancer cell lines, a comprehensive in vivo evaluation is necessary to determine its therapeutic window—the dose range that is effective against the disease without causing unacceptable toxicity.
Comparative Landscape of CDK8 Inhibitors
To contextualize the therapeutic potential of this compound, it is essential to compare it with other CDK8 inhibitors that have progressed to clinical trials. This section provides an overview of selected comparators based on publicly available data.
Table 1: In Vitro Potency of this compound and Comparator Compounds
| Compound | Target(s) | IC50 / Kd | Cell Line | Reference |
| This compound | CDK8 | Kd: 13 nM | - | [Vendor Data] |
| IC50: 7.5 µM | OCI-AML3 | [Vendor Data] | ||
| IC50: 8.6 µM | MV4-11 | [Vendor Data] | ||
| IC50: 11.2 µM | MOLM-13 | [Vendor Data] | ||
| RVU120 (SEL120) | CDK8/CDK19 | - | - | [Ryvu Therapeutics] |
| BCD-115 (Senexin B) | CDK8/CDK19 | - | - | [Senex Biotechnology] |
| TSN-084 | Multi-kinase (including CDK8/19) | - | - | [Tyligand Bioscience] |
Table 2: Preclinical and Clinical Status of Comparator CDK8 Inhibitors
| Compound | Preclinical Efficacy Highlights | Preclinical Toxicity/Safety Highlights | Clinical Trial Status (Highest Phase) |
| RVU120 (SEL120) | High efficacy in AML models, particularly those with stem cell-like characteristics. | Favorable safety profile with no dose-limiting toxicities observed at therapeutic doses. | Phase II |
| BCD-115 (Senexin B) | Suppressed tumor growth in ER-positive breast cancer xenografts. | Well-tolerated in patients, but found to be metabolically labile in humans. | Phase I (as BCD-115) |
| TSN-084 | Potent antitumor effects in various cell-derived xenograft models. | Acceptable preclinical safety profile; no DLTs observed in early Phase I. | Phase I |
Note: Specific quantitative in vivo efficacy (e.g., % tumor growth inhibition) and toxicity (e.g., Maximum Tolerated Dose) data for this compound is not publicly available and would require dedicated preclinical studies as outlined in the experimental protocols section.
Signaling Pathway and Experimental Workflow
To fully evaluate the therapeutic window of this compound, a series of preclinical experiments are required. The following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Detailed Experimental Protocols
To facilitate the preclinical evaluation of this compound, detailed protocols for key experiments are provided below.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.
Objective: To confirm that this compound inhibits the phosphorylation of STAT1, a downstream target of CDK8.
Materials:
-
Cancer cell line responsive to CDK8 inhibition
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-pSTAT1 (Ser727) and anti-total STAT1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours). Wash the cells with cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-pSTAT1 antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT1.
Objective: To determine the highest dose of this compound that can be administered to mice without causing unacceptable toxicity.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice), 6-8 weeks old
-
This compound formulation for in vivo administration
-
Vehicle control
-
Animal balance
-
Calipers
-
Standard animal care facilities and ethical protocols
Procedure:
-
Dose Selection: Based on in vitro data and any available pharmacokinetic information, select a range of doses for testing. A common starting point is a dose escalation design (e.g., modified Fibonacci).
-
Animal Grouping: Randomly assign mice to different dose groups (e.g., 3-5 mice per group), including a vehicle control group.
-
Drug Administration: Administer this compound to the mice via the intended clinical route (e.g., oral gavage, intraperitoneal injection) at the selected doses and schedule (e.g., daily for 14 days).
-
Monitoring: Monitor the mice daily for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance. Body weight should be recorded at least three times a week. A weight loss of more than 15-20% is often considered a sign of significant toxicity.
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality, significant clinical signs of toxicity, or a body weight loss exceeding the predefined limit.
-
Necropsy and Histopathology (Optional): At the end of the study, major organs can be collected for histopathological analysis to identify any target organ toxicities.
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice
-
Cancer cell line known to be sensitive to this compound in vitro
-
Matrigel (optional, to aid tumor establishment)
-
This compound at doses at and below the MTD
-
Vehicle control
-
Calipers
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells in 100-200 µL of PBS or a mixture with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure the tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = (width² x length)/2).
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Begin treatment with this compound at the selected doses and schedule.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated as: TGI (%) = (1 - (mean tumor volume of treated group / mean tumor volume of control group)) x 100.
-
Study Termination: The study is typically terminated when the tumors in the control group reach a predetermined maximum size, or after a fixed duration of treatment.
Conclusion
This compound is a potent inhibitor of CDK8 with demonstrated in vitro activity. However, to fully assess its therapeutic potential, rigorous in vivo studies are required to define its therapeutic window. This guide provides a framework for comparing this compound to other clinical-stage CDK8 inhibitors and offers detailed protocols for the essential preclinical experiments needed to generate the necessary efficacy and toxicity data. The successful completion of these studies will be critical in determining the future development path of this compound as a potential cancer therapeutic.
References
Safety Operating Guide
Proper Disposal of Cdk8-IN-6: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential procedural guidance for the proper disposal of Cdk8-IN-6, a potent cyclin-dependent kinase 8 (CDK8) inhibitor used in cancer research.
This compound is a chemical compound that requires careful management throughout its lifecycle in the laboratory, from acquisition to disposal. Adherence to proper disposal protocols is crucial to minimize environmental impact and ensure personnel safety. The following step-by-step procedures are based on general laboratory safety guidelines and information from safety data sheets (SDS) for similar chemical compounds.
Pre-Disposal and Handling Precautions
Before beginning any disposal process, it is critical to consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS). If an SDS for this compound is not directly available, refer to the SDS for a closely related compound, such as CDK8-IN-1, and apply the most conservative safety measures.
Personal Protective Equipment (PPE) is mandatory. When handling this compound for disposal, always wear:
-
Safety goggles with side-shields to protect against splashes.
-
Chemical-resistant gloves (e.g., nitrile) to prevent skin contact.
-
A lab coat or impervious clothing to protect your body.
-
A suitable respirator if there is a risk of dust or aerosol formation, or if working outside of a certified chemical fume hood.[1]
Ensure that an accessible safety shower and eyewash station are available in the immediate work area.[1]
Step-by-Step Disposal Procedure
The proper disposal of this compound, like many other small molecule inhibitors, involves its classification and segregation as chemical waste. Do not dispose of this compound down the drain or in regular trash.
-
Waste Collection:
-
Collect all waste this compound, including pure compound, contaminated solutions, and any materials used for cleaning up spills (e.g., absorbent pads, wipes), in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical and securely sealed to prevent leaks or spills.[2]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include any known hazard information (e.g., "Toxic," "Irritant") as indicated by the SDS or chemical supplier information.
-
-
Storage:
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Accidental Release Measures
In the event of a spill, the following emergency procedures should be followed:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1][3]
-
Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material like sand or vermiculite.[2]
-
Collect and Dispose: Place the contained material into a sealed, labeled container for disposal as hazardous waste.[1][2]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS office.
Summary of Key Disposal Information
| Aspect | Procedure |
| Waste Type | Chemical Hazardous Waste |
| PPE | Safety goggles, chemical-resistant gloves, lab coat, respirator (if needed) |
| Container | Labeled, sealed, and compatible hazardous waste container |
| Storage | Designated cool, well-ventilated hazardous waste storage area |
| Disposal Method | Via institutional EHS or a licensed waste disposal contractor |
| Spill Cleanup | Absorb with inert material, collect in a sealed container, decontaminate area |
Disposal Workflow
Caption: Workflow for the proper disposal of this compound, including spill response.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
